PEG-7 GLYCERYL COCOATE
Description
Properties
CAS No. |
68201-46-7 |
|---|---|
Synonyms |
PEG-7 GLYCERYL COCOATE; PEG-30 GLYCERYL COCOATE; PEG-40 GLYCERYL COCOATE; PEG-78 GLYCERYL COCOATE; PEG-80 GLYCERYL COCOATE; Glycerides, coco mono- and di-, ethoxylated; Polyoxyethylene (80) glyceryl monococoate; PEG-Glycerylcocoate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to PEG-7 Glyceryl Cocoate: Chemical Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG-7 Glyceryl Cocoate is a multifaceted non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries. It is a polyethylene (B3416737) glycol (PEG) ether of glyceryl cocoate, which is a monoester of glycerin and coconut fatty acids.[1][2] Its amphiphilic nature, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) properties, makes it an effective emulsifier, emollient, and solubilizer.[3][4] This guide provides a comprehensive overview of its chemical structure, a detailed synthesis pathway, key physicochemical properties, and experimental protocols for its characterization and performance evaluation.
Chemical Structure
This compound is not a single chemical entity but rather a complex mixture of molecules. The "PEG-7" designation indicates that an average of seven ethylene (B1197577) oxide units are attached to the glyceryl cocoate backbone.[3] The lipophilic portion of the molecule is derived from coconut oil, which is rich in fatty acids such as lauric acid, myristic acid, and capric acid. The hydrophilic portion consists of the polyethylene glycol chain. This dual nature is the basis for its surface-active properties.
The generalized chemical structure is as follows, where 'R' represents the fatty acid chains from coconut oil and 'n' is approximately 7:
Synthesis Pathway
The synthesis of this compound is achieved through the ethoxylation of glyceryl cocoate.[1] This process involves the reaction of glyceryl cocoate with ethylene oxide in the presence of a catalyst.
Synthesis of Glyceryl Cocoate (Precursor)
Glyceryl cocoate is first synthesized by the esterification of glycerin with coconut oil fatty acids. This reaction is typically carried out at elevated temperatures and in the presence of an acid or base catalyst.
Ethoxylation of Glyceryl Cocoate
The subsequent ethoxylation is a crucial step that introduces the hydrophilic polyethylene glycol chain. The reaction is generally performed in a stirred-tank reactor under controlled temperature and pressure.
A general logical workflow for the synthesis is depicted below:
Caption: Logical workflow for the synthesis of this compound.
Physicochemical Properties
The functional characteristics of this compound are dictated by its physicochemical properties. A summary of these properties is presented in the table below.
| Property | Value | References |
| CAS Number | 68201-46-7 | [1] |
| Appearance | Clear, oily liquid | [5] |
| Color | Colorless to pale yellow | [6] |
| Odor | Characteristic | [5] |
| Molecular Weight (Approx.) | ~600 g/mol | - |
| HLB Value | 11 | [1][7] |
| Solubility | Soluble in water and alcohols; insoluble in oils | [1][5] |
| pH (5% in water) | 5.5 - 7.5 | [6] |
| Acid Value | ≤ 5.0 mg KOH/g | - |
| Saponification Value | 90 - 105 mg KOH/g | - |
| Hydroxyl Value | 175 - 195 mg KOH/g | - |
Experimental Protocols
This section outlines detailed methodologies for key experiments to characterize this compound and evaluate its performance.
Synthesis of this compound (Laboratory Scale)
This protocol describes a representative procedure for the ethoxylation of a fatty acid glyceride, which can be adapted for glyceryl cocoate.
Materials:
-
Glyceryl cocoate
-
Ethylene oxide
-
Potassium hydroxide (B78521) (KOH) as a catalyst
-
Nitrogen gas
-
A high-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.
Procedure:
-
Charge the reactor with a known amount of glyceryl cocoate and the catalyst (e.g., 0.5-2.0% w/w of the glyceride).
-
Purge the reactor with nitrogen gas to remove any air and moisture.
-
Heat the reactor contents to the desired reaction temperature (typically 120-180°C) under a nitrogen atmosphere.
-
Once the temperature is stable, introduce a metered amount of ethylene oxide into the reactor while maintaining the desired pressure (typically 1-5 bar). The amount of ethylene oxide is calculated based on the desired average degree of ethoxylation (n=7).
-
The reaction is exothermic and requires careful temperature control. Maintain the reaction mixture at the set temperature with continuous stirring for a specified duration (e.g., 2-8 hours) until the desired uptake of ethylene oxide is achieved.
-
After the reaction is complete, cool the reactor and purge with nitrogen to remove any unreacted ethylene oxide.
-
The resulting crude this compound can be purified by neutralizing the catalyst with an acid (e.g., acetic acid or phosphoric acid) and then filtering to remove the salt.
Characterization of Chemical Structure
5.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the synthesized this compound.
Methodology:
-
Obtain an FTIR spectrum of the sample using a suitable spectrometer.
-
Acquire the spectrum in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands:
-
A strong C=O stretching vibration around 1735 cm⁻¹ indicates the presence of the ester group.
-
A broad O-H stretching band around 3400 cm⁻¹ corresponds to the terminal hydroxyl group of the PEG chain.
-
A strong C-O-C stretching vibration around 1100 cm⁻¹ is characteristic of the ether linkages in the polyethylene glycol chain.
-
5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and determine the average degree of ethoxylation.
Methodology:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
In the ¹H NMR spectrum, the signals corresponding to the protons of the ethylene oxide units will appear as a large, broad peak around 3.6 ppm.
-
The protons of the glyceryl and fatty acid moieties will have characteristic chemical shifts.
-
The average degree of ethoxylation can be calculated by integrating the peak area of the ethylene oxide protons and comparing it to the integration of a known proton signal from the glyceryl cocoate backbone.
Determination of Emulsification Capacity
Objective: To evaluate the ability of this compound to form and stabilize an oil-in-water (O/W) emulsion.
Methodology:
-
Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.5%, 1%, 2%, 5% w/v).
-
To a fixed volume of each surfactant solution, add a specific volume of a model oil (e.g., mineral oil or a relevant vegetable oil) to achieve a desired oil-to-water ratio (e.g., 20:80).
-
Homogenize the mixture using a high-shear mixer (e.g., at 5000-10000 rpm) for a fixed period (e.g., 5 minutes) to form an emulsion.
-
Transfer the emulsions to graduated cylinders and observe the separation of oil and water phases over time (e.g., at 1, 6, 24, and 48 hours).
-
The emulsification capacity can be quantified by measuring the volume of the separated aqueous phase. A smaller separated volume indicates better emulsifying performance.
-
The stability of the emulsion can also be assessed by measuring the droplet size distribution over time using techniques like laser diffraction.
Caption: Experimental workflow for determining emulsification capacity.
Measurement of Surface Tension
Objective: To quantify the effect of this compound on the surface tension of water.
Methodology:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a controlled temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The critical micelle concentration (CMC) can be determined from the break in the curve. The surface tension at the CMC (γ_CMC) is a measure of the maximum surface tension reduction.
In-Vitro Skin Moisturization Assessment
Objective: To evaluate the skin hydrating properties of a formulation containing this compound.
Methodology:
-
Prepare a base formulation (e.g., a simple lotion or gel) and a test formulation containing a specific concentration of this compound (e.g., 2-5%).
-
Use an in-vitro skin model, such as reconstituted human epidermis or ex-vivo pig skin.
-
Apply a standardized amount of the base and test formulations to different sections of the skin model.
-
Measure the skin surface hydration at baseline (before application) and at various time points after application (e.g., 1, 2, 4, 8, and 24 hours) using a Corneometer®. This instrument measures the electrical capacitance of the stratum corneum, which correlates with its water content.[8][9]
-
An increase in the Corneometer® readings for the test formulation compared to the base formulation indicates a positive moisturizing effect.
-
Transepidermal Water Loss (TEWL) can also be measured using a Tewameter® to assess the formulation's effect on the skin's barrier function. A decrease in TEWL suggests an improvement in the skin's ability to retain moisture.[8]
Conclusion
This compound is a versatile and effective non-ionic surfactant with a well-defined chemical structure and synthesis pathway. Its valuable physicochemical properties, particularly its emulsifying, emollient, and solubilizing capabilities, make it a key ingredient in a wide range of pharmaceutical and cosmetic formulations. The experimental protocols outlined in this guide provide a robust framework for the synthesis, characterization, and performance evaluation of this compound, enabling researchers and formulation scientists to effectively utilize this ingredient in product development.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. scribd.com [scribd.com]
- 7. ulprospector.com [ulprospector.com]
- 8. cosmetic-labs.com [cosmetic-labs.com]
- 9. In Vitro Moisturizing Test - CD Formulation [formulationbio.com]
An In-depth Technical Guide to the Physicochemical Properties of Polyethylene Glycol (7) Glyceryl Cocoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene (B3416737) glycol (7) glyceryl cocoate (PEG-7 Glyceryl Cocoate) is a non-ionic surfactant and emollient widely utilized in the pharmaceutical, cosmetic, and personal care industries. Synthesized through the ethoxylation of glyceryl cocoate, it is a complex mixture of polyethylene glycol ethers of mono- and diglycerides derived from coconut oil. The "7" in its name denotes the average number of ethylene (B1197577) oxide units in the polyethylene glycol chain.[1][2] Its multifunctional nature, acting as an emulsifier, solubilizer, and conditioning agent, makes it a valuable excipient in a variety of formulations, including oral, topical, and parenteral drug delivery systems.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and data presented for ease of comparison.
Chemical Structure and Synthesis
This compound is produced by the reaction of glyceryl cocoate with ethylene oxide. Glyceryl cocoate itself is formed from the esterification of glycerin with fatty acids derived from coconut oil. The subsequent ethoxylation process adds an average of seven repeating units of ethylene oxide to the glyceryl cocoate molecule, resulting in a structure with both hydrophilic (polyoxyethylene chain) and lipophilic (fatty acid acyl group) moieties.[1]
Caption: Synthesis of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its function in various applications, influencing its emulsifying capacity, solubility, and interaction with other components in a formulation.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.',.alpha.''-1,2,3-propanetriyltris-.omega.-hydroxy-, monococonut acid ester (7 mol EO average molar ratio) | [4] |
| INCI Name | This compound | [5] |
| CAS Number | 68201-46-7 | [6] |
| Appearance | Clear to pale yellow oily liquid | [7] |
| Odor | Characteristic, mild | [8] |
| Ionic Character | Non-ionic | [9] |
Quantitative Physicochemical Data
| Parameter | Value | Reference(s) |
| Molecular Weight (approx.) | 422 - 600 g/mol | [4][6] |
| HLB Value | 10 - 11 | [10][11] |
| pH (5% aqueous solution) | 5.0 - 8.0 | [8] |
| Acid Value | ≤ 5.0 mg KOH/g | [12] |
| Saponification Value | 85 - 105 mg KOH/g | [12][13] |
| Hydroxyl Value | 175 - 195 mg KOH/g | [12] |
| Moisture Content | ≤ 1.0% | [12] |
Solubility
This compound is soluble in water and alcohols, and insoluble in oils.[5][8] This solubility profile is a direct consequence of its amphiphilic nature.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of surfactants like this compound are provided below.
Determination of Hydrophile-Lipophile Balance (HLB) by Saponification
The HLB value is a measure of the degree to which a surfactant is hydrophilic or lipophilic. For an ester-type non-ionic surfactant like this compound, the saponification method can be employed.[14]
Principle: The ester group in the surfactant is hydrolyzed (saponified) using a strong base. The amount of base consumed is then used to calculate the HLB value.
Procedure:
-
Accurately weigh approximately 1 gram of the this compound sample into a round-bottom flask.[14]
-
Add 30 mL of 0.5N alcoholic potassium hydroxide (B78521) solution.[14]
-
Reflux the mixture on a boiling water bath for 1 hour.[14]
-
Prepare a blank by refluxing 30 mL of 0.5N alcoholic potassium hydroxide solution under the same conditions without the sample.[14]
-
Cool the reaction mixtures to room temperature.
-
Titrate the sample and the blank with a standardized 0.5N hydrochloric acid solution using phenolphthalein (B1677637) as an indicator. The endpoint is the disappearance of the pink color.[14]
-
Calculate the Saponification value (S) using the formula: S = (B - A) * N * 56.1 / W Where:
-
B = volume of HCl used for the blank (mL)
-
A = volume of HCl used for the sample (mL)
-
N = normality of the HCl solution
-
W = weight of the sample (g)
-
-
Calculate the HLB value using Griffin's formula for esters: HLB = 20 * (1 - S / A) Where:
-
S = Saponification value
-
A = Acid value of the fatty acid component
-
Measurement of Viscosity
The viscosity of this compound, particularly in aqueous solutions, is a critical parameter for formulation development. Rotational viscometers are commonly used for this measurement.[15][16]
Principle: A spindle is rotated at a constant speed while immersed in the sample. The torque required to overcome the viscous drag of the fluid is measured and is proportional to the viscosity.[17][18]
Procedure:
-
Prepare aqueous solutions of this compound at various concentrations.
-
Calibrate the rotational viscometer according to the manufacturer's instructions, typically using a standard fluid of known viscosity.
-
Place the sample solution in a suitable container and immerse the selected spindle to the marked level.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Set the rotational speed and allow the reading to stabilize.
-
Record the viscosity reading in millipascal-seconds (mPa·s) or centipoise (cP).
-
Repeat the measurement at different shear rates (rotational speeds) to assess if the fluid is Newtonian or non-Newtonian.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
The CMC is the concentration of a surfactant above which micelles form, and all additional surfactant molecules added to the system will form micelles. Surface tensiometry is a direct method to determine the CMC.[19][20]
Principle: As the concentration of a surfactant in a solution increases, its molecules adsorb at the air-water interface, reducing the surface tension. Once the CMC is reached, the interface is saturated with monomers, and the surface tension remains relatively constant with further increases in concentration.[20]
Procedure:
-
Prepare a stock solution of this compound in high-purity water.
-
Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Calibrate the tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate method) with high-purity water.[19]
-
Measure the surface tension of each dilution, ensuring temperature control.
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The plot will show a region where surface tension decreases linearly with log C, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the curve.[21]
Caption: Experimental workflow for surfactant characterization.
Role in Drug Delivery
This compound plays a significant role as an excipient in drug delivery systems, particularly in the formulation of microemulsions.[22] Microemulsions are thermodynamically stable, transparent, and have a small droplet size (typically 10-100 nm), which can enhance the solubility and bioavailability of poorly water-soluble drugs.[22]
In a microemulsion, this compound, with its HLB value of around 11, acts as an effective oil-in-water (O/W) emulsifier and co-surfactant.[22][23] It reduces the interfacial tension between the oil and water phases, facilitating the formation of a stable, dispersed system.[23] Its ability to solubilize lipophilic active pharmaceutical ingredients (APIs) within the oil droplets of the microemulsion is a key advantage for enhancing drug loading and delivery.[7]
Stability and Storage
This compound is stable over a pH range of 5 to 8.[6][8] It should be stored in a dry, cool, and well-ventilated place in tightly closed containers, protected from direct sunlight and moisture. Under these conditions, it typically has a shelf life of 12 to 24 months.[5][24]
Conclusion
This compound is a versatile non-ionic surfactant with a well-defined set of physicochemical properties that make it a valuable component in pharmaceutical and cosmetic formulations. Its emulsifying, solubilizing, and emollient characteristics, governed by its amphiphilic structure, are critical to its performance. A thorough understanding of its properties and the experimental methods used for their determination is essential for researchers and formulation scientists to effectively utilize this excipient in the development of stable and efficacious products.
References
- 1. nbinno.com [nbinno.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. This compound|High-Purity Surfactant for Research [benchchem.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. avenalab.com [avenalab.com]
- 6. This compound - PCC Group Product Portal [products.pcc.eu]
- 7. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 8. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 9. avenalab.com [avenalab.com]
- 10. ulprospector.com [ulprospector.com]
- 11. gardenofwisdom.com [gardenofwisdom.com]
- 12. echochemgroup.com [echochemgroup.com]
- 13. interchimie.fr [interchimie.fr]
- 14. pharmajournal.net [pharmajournal.net]
- 15. commons.erau.edu [commons.erau.edu]
- 16. yeserchem.com [yeserchem.com]
- 17. commons.erau.edu [commons.erau.edu]
- 18. cscscientific.com [cscscientific.com]
- 19. benchchem.com [benchchem.com]
- 20. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 21. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 22. researchgate.net [researchgate.net]
- 23. nbinno.com [nbinno.com]
- 24. yeserchem.com [yeserchem.com]
Determination of PEG-7 Glyceryl Cocoate's Hydrophile-Lipophile Balance (HLB): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Hydrophile-Lipophile Balance (HLB) of PEG-7 Glyceryl Cocoate, a non-ionic surfactant widely utilized in the pharmaceutical and cosmetic industries. This document outlines the theoretical basis for HLB, presents reported values for this compound, and offers a detailed experimental protocol for its determination.
Introduction to the Hydrophile-Lipophile Balance (HLB) System
The Hydrophile-Lipophile Balance (HLB) system is an empirical scale developed to categorize surfactants based on their degree of hydrophilicity or lipophilicity.[1][2] This system is crucial for selecting the appropriate surfactant to form stable emulsions.[2] The HLB value of a surfactant is a number on a scale, typically from 0 to 20, that indicates its relative affinity for water and oil.
-
Low HLB values (1-8) are characteristic of lipophilic (oil-soluble) surfactants, which are effective as water-in-oil (W/O) emulsifiers.
-
High HLB values (11-18) are indicative of hydrophilic (water-soluble) surfactants, suitable for forming oil-in-water (O/W) emulsions.[1]
-
Surfactants with intermediate HLB values (7-11) can act as wetting agents.
This compound is a non-ionic, ethoxylated polyethylene (B3416737) glycol ester derived from glycerin and coconut oil.[3] Its structure, containing both hydrophilic (polyoxyethylene) and lipophilic (glyceryl and cocoate) moieties, makes it an effective emulsifier.
Reported HLB Value of this compound
Multiple sources consistently report the HLB value of this compound to be approximately 11 .[3] This value places it in the category of hydrophilic surfactants, making it particularly suitable for creating oil-in-water (O/W) emulsions.[3]
| Surfactant | Chemical Class | Reported HLB Value | Primary Application |
| This compound | Non-ionic, ethoxylated polyethylene glycol ester | 11 | O/W Emulsifier, Emollient |
Theoretical Determination of HLB
The HLB value of a non-ionic surfactant can be estimated using theoretical calculations, most notably Griffin's method.
Griffin's Method
Developed by William C. Griffin in 1949, this method is widely used for non-ionic surfactants. The HLB is calculated based on the molecular weight of the hydrophilic portion of the molecule.[4][5]
Formula: HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the total molecular mass of the molecule.
For ethoxylated surfactants like this compound, the hydrophilic portion is the polyethylene glycol chain. The calculation can be simplified to:
Formula for Ethoxylated Surfactants: HLB = E / 5
Where:
-
E is the weight percentage of ethylene (B1197577) oxide in the molecule.[6]
Experimental Determination of HLB
While theoretical calculations provide an estimate, the HLB value is often determined experimentally to ensure optimal performance in a specific formulation. The most common method involves preparing a series of emulsions with varying HLB values and visually assessing their stability.
Experimental Protocol: Emulsion Stability Method
This method involves creating a series of emulsions of a specific oil phase using blends of two surfactants with known high and low HLB values. The HLB of the blend that produces the most stable emulsion is considered the "required HLB" of the oil, and by extension, the experimental HLB of the surfactant being tested if it were used as the primary emulsifier. To determine the HLB of this compound, one would test its ability to emulsify an oil with a known required HLB.
4.1.1 Materials and Equipment
-
This compound (surfactant to be tested)
-
A high HLB surfactant (e.g., Polysorbate 80, HLB = 15.0)
-
A low HLB surfactant (e.g., Sorbitan Oleate - Span 80, HLB = 4.3)
-
Oil phase with a known required HLB (e.g., Mineral Oil, required HLB for O/W emulsion ≈ 10.5)[1]
-
Distilled water
-
Graduated cylinders or beakers
-
Homogenizer or high-shear mixer
-
Test tubes and rack
-
Water bath
4.1.2 Procedure
-
Preparation of Surfactant Blends: Prepare a series of surfactant blends with varying HLB values by mixing the high and low HLB surfactants in different ratios. The HLB of the blend is calculated as follows: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)
Example Blends (to bracket the expected HLB of 11):
-
Blend 1 (HLB 9): ~63% Span 80, ~37% Tween 80
-
Blend 2 (HLB 10): ~47% Span 80, ~53% Tween 80
-
Test Sample: 100% this compound (HLB to be confirmed)
-
Blend 3 (HLB 12): ~14% Span 80, ~86% Tween 80
-
Blend 4 (HLB 13): ~19% Tween 80, ~81% Span 80 (Incorrect calculation in source, should be higher % of Tween 80) - Let's recalculate: For HLB 13 with Tween 80 (15) and Span 80 (4.3): (%Tween 80 * 15) + ((1-%Tween 80) * 4.3) = 13. This gives approximately 81% Tween 80.
-
-
Emulsion Preparation: a. For each test, prepare an oil phase consisting of the chosen oil (e.g., 30g of Mineral Oil) and the surfactant or surfactant blend (e.g., 3g). b. Prepare a water phase consisting of distilled water (e.g., 67g). c. Heat both the oil and water phases separately to 70-75°C.[6] d. Add the water phase to the oil phase while mixing with a homogenizer. e. Continue homogenization for a set period (e.g., 3-5 minutes) to ensure uniform droplet size. f. Cool the emulsion to room temperature while stirring gently.
-
Stability Assessment: a. Pour each prepared emulsion into a separate, labeled test tube. b. Visually inspect the emulsions immediately after preparation and then at regular intervals (e.g., 1 hour, 24 hours, 48 hours, and 1 week). c. Observe for signs of instability, such as:
- Creaming: The rising of the dispersed phase to the top of the emulsion.
- Sedimentation: The settling of the dispersed phase to the bottom.
- Flocculation: The aggregation of droplets into loose clusters.
- Coalescence: The merging of droplets to form larger ones, leading to phase separation.
- Phase Inversion: The change from an O/W to a W/O emulsion, or vice versa.
-
Determination of HLB: The HLB of the surfactant blend (or the single surfactant) that produces the most stable emulsion (i.e., shows the least amount of creaming, coalescence, or separation over time) is considered the required HLB of the oil phase. When testing a single surfactant like this compound with an oil of a known required HLB, its ability to form a stable emulsion will confirm its own HLB value.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of the HLB value using the emulsion stability method.
Caption: Experimental workflow for determining the HLB value.
Alternative Method: Phase Inversion Temperature (PIT)
Another method for determining the HLB of non-ionic surfactants is the Phase Inversion Temperature (PIT) method. This technique relies on the principle that the solubility of ethoxylated surfactants in water decreases with increasing temperature. The PIT is the temperature at which an O/W emulsion inverts to a W/O emulsion. There is a linear relationship between the PIT and the HLB of the surfactant for a given oil system. This method can be faster and more precise than the emulsion stability method but requires specialized equipment to measure the change in conductivity as the emulsion inverts.
Conclusion
The Hydrophile-Lipophile Balance is a critical parameter for the effective formulation of emulsions. This compound, with a reported HLB of 11, is a versatile oil-in-water emulsifier. While theoretical calculations provide a good estimate of its HLB, experimental determination using methods such as emulsion stability testing is recommended to confirm its performance in specific formulations. The detailed protocol provided in this guide offers a practical approach for researchers and formulators to verify the HLB of this compound and similar non-ionic surfactants, ensuring the development of stable and effective emulsion-based products.
References
Unveiling the Solubility Profile of PEG-7 Glyceryl Cocoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of PEG-7 Glyceryl Cocoate in a range of organic solvents. This guide is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering insights into the behavior of this nonionic surfactant in various solvent systems. While precise quantitative solubility data is not widely available in public literature, this guide synthesizes the existing qualitative information and outlines a robust experimental protocol for determining these parameters.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG) ether of glyceryl cocoate, which is derived from coconut oil. It is a multifunctional ingredient widely used in cosmetics and pharmaceutical formulations as an emollient, surfactant, and emulsifier.[1][2][3][4] Its amphiphilic nature, possessing both hydrophilic (polyethylene glycol) and lipophilic (glyceryl cocoate) moieties, dictates its solubility behavior in different media. Understanding its solubility profile is critical for formulation development, ensuring product stability, efficacy, and desired sensory attributes.
Logical Relationship for Solubility Determination
The following diagram illustrates the logical workflow for assessing the solubility of this compound.
References
Spectroscopic Analysis of PEG-7 Glyceryl Cocoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of PEG-7 Glyceryl Cocoate, a non-ionic surfactant widely utilized in the pharmaceutical and cosmetic industries. The focus of this guide is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document offers detailed experimental protocols, predicted spectral data, and visualizations to aid in the characterization and quality control of this important excipient.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol ether of glyceryl cocoate. It is synthesized by the ethoxylation of glyceryl cocoate, which is derived from glycerin and coconut oil fatty acids. The "7" in its name indicates an average of seven repeating ethylene (B1197577) oxide units in the polyethylene glycol chain. Its amphiphilic nature, arising from the hydrophilic polyoxyethylene chain and the lipophilic glyceryl cocoate moiety, makes it an effective emulsifier, emollient, and solubilizing agent.
A visual representation of the generalized structure of this compound is provided below. The "R" group represents the alkyl chains derived from coconut oil, which are predominantly lauric acid (C12) and myristic acid (C14).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR can provide detailed information about the different chemical environments of the protons and carbons within the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the glyceryl backbone, the fatty acid chains of the cocoate moiety, and the repeating oxyethylene units of the PEG chain. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall molecular structure.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment of Protons |
| ~ 0.88 | Triplet | Terminal methyl protons (-CH₃) of the fatty acid chains. |
| ~ 1.25 | Multiplet | Methylene (B1212753) protons (-CH₂-) of the fatty acid chains. |
| ~ 1.60 | Multiplet | Methylene protons β to the carbonyl group (-CH₂-CH₂-C=O). |
| ~ 2.30 | Triplet | Methylene protons α to the carbonyl group (-CH₂-C=O). |
| ~ 3.40 - 3.80 | Multiplet | Protons of the polyoxyethylene chain (-O-CH₂-CH₂-O-). This is typically the most intense signal. |
| ~ 4.10 - 4.30 | Multiplet | Protons of the glyceryl backbone (-CH₂-O- and -CH-O-). |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms in this compound are summarized below.
| Chemical Shift (δ, ppm) | Assignment of Carbons |
| ~ 14.1 | Terminal methyl carbon (-CH₃) of the fatty acid chains. |
| ~ 22.7 - 34.2 | Methylene carbons (-CH₂-) of the fatty acid chains. |
| ~ 60.0 - 75.0 | Carbons of the polyoxyethylene chain (-O-CH₂-CH₂-O-) and the glyceryl backbone. |
| ~ 173.0 - 174.0 | Carbonyl carbon of the ester group (-C=O). |
Quantitative Analysis: Determination of Average Degree of Ethoxylation
¹H NMR spectroscopy can be used to estimate the average number of ethylene oxide units (the degree of ethoxylation) in this compound. This is achieved by comparing the integrated area of the signal corresponding to the repeating oxyethylene protons with the integrated area of a signal from the glyceryl cocoate moiety.
Methodology:
-
Integration: Integrate the area of the polyoxyethylene proton signals (APEG, typically around 3.40-3.80 ppm) and the area of the terminal methyl protons of the fatty acid chains (ACH3, around 0.88 ppm).
-
Calculation: The average number of ethylene oxide units (n) can be calculated using the following formula:
n = (APEG / 4) / (ACH3 / 3)
-
The integral of the PEG protons is divided by 4 because there are four protons in each repeating unit (-O-CH₂-CH₂-O-).
-
The integral of the terminal methyl protons is divided by 3.
-
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium (B1214612) oxide, D₂O) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, longer relaxation delay may be required for quantitative analysis.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
Spectral Analysis:
-
Assign the peaks in the ¹H and ¹³C spectra to the corresponding protons and carbons in the molecule.
-
Integrate the peaks in the ¹H spectrum for quantitative analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted FTIR Spectral Data
The FTIR spectrum of this compound is expected to be dominated by the strong absorptions of the C-O bonds in the polyether chain and the C=O bond of the ester group.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~ 3450 | Broad | O-H stretching (from terminal hydroxyl groups and residual water) |
| ~ 2925 | Strong | Asymmetric C-H stretching of methylene groups (-CH₂-) |
| ~ 2855 | Strong | Symmetric C-H stretching of methylene groups (-CH₂-) |
| ~ 1735 | Strong | C=O stretching of the ester group |
| ~ 1465 | Medium | C-H bending of methylene groups (-CH₂-) |
| ~ 1100 | Very Strong | C-O-C stretching of the ether linkages in the polyoxyethylene chain |
Experimental Protocol for FTIR Analysis
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for analyzing liquid or semi-solid samples like this compound with minimal sample preparation.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Acquire the FTIR spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹, spectral range of 4000-400 cm⁻¹.
-
-
Data Processing and Interpretation:
-
Perform baseline correction if necessary.
-
Identify the characteristic absorption bands and compare their positions and intensities with the expected values to confirm the presence of key functional groups.
-
Logical Relationship of Spectroscopic Data to Molecular Structure
The combination of NMR and FTIR spectroscopy provides a comprehensive understanding of the molecular structure of this compound. The logical flow from the molecular structure to the expected spectral data is illustrated below.
Conclusion
NMR and FTIR spectroscopy are indispensable analytical techniques for the structural characterization and quality assessment of this compound. While this guide provides predicted spectral data based on the known chemical structure and data from analogous compounds, it is recommended to acquire experimental data on specific batches for definitive characterization. The detailed experimental protocols provided herein serve as a robust starting point for researchers, scientists, and drug development professionals working with this versatile excipient.
Unveiling the Thermal Stability of PEG-7 Glyceryl Cocoate: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the thermal stability of PEG-7 glyceryl cocoate, a widely used non-ionic surfactant, emollient, and emulsifier in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its thermal decomposition behavior through thermogravimetric analysis (TGA). Understanding the thermal stability of this excipient is critical for ensuring product quality, safety, and shelf-life in formulations that undergo heat treatment during manufacturing or storage.
Introduction to this compound and its Thermal Properties
This compound is a polyethylene (B3416737) glycol ether of glyceryl cocoate, which is a monoester of glycerin and coconut fatty acids. Its structure combines the hydrophilic nature of the polyethylene glycol (PEG) chain with the lipophilic characteristics of the glyceryl cocoate moiety. This amphiphilic nature is key to its functionality but also influences its thermal degradation profile.
Expected Thermal Decomposition Profile
The thermal degradation of this compound is anticipated to occur in multiple stages, corresponding to the decomposition of its different structural components.
-
Initial Minor Mass Loss: A small initial weight loss below 150°C may be observed, attributable to the evaporation of residual moisture or other volatile impurities.
-
Decomposition of the Glyceryl Cocoate Moiety: The ester linkage in the glyceryl cocoate portion is expected to be the initial site of thermal degradation. Studies on similar fatty acid esters suggest that decomposition can begin in the range of 200-280°C[1][2]. The decomposition of glycerol (B35011) itself typically occurs between 200-300°C[3].
-
Decomposition of the Polyethylene Glycol Chain: The polyethylene glycol chain is generally more thermally stable. In an inert atmosphere, the thermal decomposition of PEG typically starts at around 340°C and is completed by approximately 415°C[4]. In the presence of oxygen, this degradation can commence at lower temperatures. The thermal stability of poly(oxyethylene) chains in nonionic surfactants has been shown to increase with the length of the chain[5]. The decomposition of the poly(oxyethylene) chain in similar surfactants under a nitrogen atmosphere has been observed between 190°C and 450°C[5].
Based on this, a multi-step decomposition is expected for this compound, with overlapping degradation of the glyceryl cocoate and the PEG chain.
Quantitative Data Summary
The following table summarizes the expected thermal decomposition data for this compound based on the analysis of its components and similar nonionic surfactants. These values are indicative and can vary depending on the specific experimental conditions.
| Thermal Event | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) |
| Moisture/Volatiles | < 150 | - | 1-2 |
| Decomposition of Glyceryl Cocoate Moiety | 200 - 280 | ~250-300 | 30-40 |
| Decomposition of PEG Chain | 300 - 350 | ~380-410 | 55-65 |
| Total Mass Loss | ~98-99 |
Detailed Experimental Protocol for Thermogravimetric Analysis
The following is a detailed protocol for conducting a thermogravimetric analysis of this compound.
4.1. Instrumentation
A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates is required.
4.2. Sample Preparation
Due to the viscous liquid nature of this compound, careful sample preparation is crucial to ensure accurate and reproducible results.
-
Ensure the sample is homogeneous before analysis.
-
Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., aluminum or platinum).
-
Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating and minimize temperature gradients.
4.3. TGA Experimental Parameters
The following experimental parameters are recommended for the analysis:
| Parameter | Recommended Value |
| Temperature Range | Ambient to 600°C |
| Heating Rate | 10°C/min |
| Atmosphere | Nitrogen (inert) |
| Flow Rate | 20-50 mL/min |
| Pan Type | Aluminum or Platinum |
4.4. Data Analysis
The TGA data should be analyzed to determine the following:
-
TGA Curve: Plot of mass (%) versus temperature (°C).
-
Derivative Thermogravimetric (DTG) Curve: Plot of the rate of mass loss (d(mass)/dt) versus temperature (°C). The peaks in the DTG curve indicate the temperatures of maximum decomposition rates for each stage.
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum for each degradation step, determined from the DTG curve.
-
Mass Loss Percentage: The percentage of mass lost at each decomposition stage.
Visualizing the Experimental Workflow
The logical flow of a thermogravimetric analysis experiment can be visualized as follows:
Caption: Experimental workflow for thermogravimetric analysis.
Conclusion
While specific thermogravimetric data for this compound is not widely published, a comprehensive understanding of its thermal stability can be derived from the known behavior of its constituent polyethylene glycol and glyceryl fatty acid ester components. The provided experimental protocol offers a robust framework for researchers to conduct their own TGA studies to determine the precise thermal decomposition profile of this compound in their specific formulations. This knowledge is paramount for ensuring the development of stable and safe pharmaceutical and cosmetic products.
References
An In-depth Technical Guide to the Ethoxylation Process of Glyceryl Cocoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ethoxylation process of glyceryl cocoate, a reaction of significant interest in the production of non-ionic surfactants for various applications, including cosmetics and potentially drug delivery systems. This document details the chemical synthesis, reaction mechanisms, experimental protocols, and analytical characterization of ethoxylated glyceryl cocoate.
Introduction
Glyceryl cocoate, a monoester of glycerin and coconut fatty acids, serves as the hydrophobic starting material for the ethoxylation process.[1][2] The addition of ethylene (B1197577) oxide (EO) units to the glyceryl cocoate molecule results in the formation of polyethylene (B3416737) glycol (PEG) ethers, commonly known as PEG glyceryl cocoate.[1][3] The number following "PEG-" indicates the average number of ethylene oxide units in the polyethylene glycol chains.[1][4] For instance, PEG-7 glyceryl cocoate signifies the addition of an average of seven ethylene oxide units.[1][4] This modification imparts hydrophilicity to the molecule, transforming it into a versatile non-ionic surfactant with emulsifying, emollient, and solubilizing properties.[4][5][6]
The controlled synthesis of ethoxylated glyceryl cocoate is crucial for its performance in final formulations. The degree of ethoxylation, represented by the hydrophilic-lipophilic balance (HLB) value, dictates its function. For example, this compound typically has an HLB value of around 11, making it an effective oil-in-water emulsifier.[4][7][8]
From a drug development perspective, understanding the synthesis and purity of such excipients is paramount. The potential presence of by-products, such as 1,4-dioxane (B91453), a known potential carcinogen, necessitates rigorous process control and purification steps.[1][9][10]
Chemical Synthesis and Reaction Mechanism
The ethoxylation of glyceryl cocoate is a polymerization reaction involving the ring-opening of ethylene oxide and its addition to the hydroxyl groups of the glyceryl cocoate molecule.[3] The reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst.
Starting Materials:
-
Glyceryl Cocoate: A mixture of mono- and diglycerides derived from the reaction of glycerin with coconut oil fatty acids.[1]
-
Ethylene Oxide: A cyclic ether that serves as the hydrophilic building block.
-
Catalyst: Typically an alkaline catalyst such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), or specialized catalysts like calcium-based or aluminum-magnesium-based catalysts for better control over the ethoxylation distribution.
Reaction Mechanism (Base-Catalyzed):
The base-catalyzed ethoxylation of glyceryl cocoate proceeds through an anionic polymerization mechanism.
-
Initiation: The alkaline catalyst (e.g., KOH) deprotonates a hydroxyl group on the glyceryl cocoate molecule, forming a highly reactive alkoxide ion.
-
Propagation: The alkoxide ion acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This results in the ring-opening of the epoxide and the formation of a new, longer-chain alkoxide. This process repeats, adding successive ethylene oxide units and growing the polyoxyethylene chain.
-
Termination: The reaction is typically terminated by neutralizing the catalyst with an acid (e.g., acetic acid or phosphoric acid), which protonates the alkoxide, forming a hydroxyl-terminated PEG chain.
The reaction is exothermic and requires careful temperature control to prevent a runaway reaction and to minimize the formation of by-products.
Quantitative Data
The following tables summarize key physicochemical properties and typical process parameters for the ethoxylation of glyceryl cocoate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 68201-46-7 | [5] |
| Appearance | Clear to pale yellow oily liquid | [1][4] |
| Odor | Characteristic, mild | [1] |
| Solubility | Soluble in water and alcohols | [3][4][7] |
| HLB Value | ~11 | [4][7][8] |
| Active Substance | >99% | [4] |
| Water Content | < 0.5% | [2] |
| Saponification Value | 85 - 95 mg KOH/g | [11] |
| Hydroxyl Value | 170 - 185 mg KOH/g | [11] |
Table 2: Typical Industrial Process Parameters for Ethoxylation
| Parameter | Typical Range | Reference(s) |
| Reaction Temperature | 120 - 180 °C | [12] |
| Pressure | 1.5 - 10 bar | [12] |
| Catalyst Concentration | 0.1 - 2.0 wt% | [12] |
| Reactant Molar Ratio | Varies based on desired PEG chain length | [4] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis, purification, and analysis of ethoxylated glyceryl cocoate.
4.1. Synthesis of this compound (Lab Scale)
-
Materials:
-
Glyceryl cocoate
-
Potassium hydroxide (KOH) pellets
-
Ethylene oxide (liquefied gas)
-
Nitrogen gas (high purity)
-
Acetic acid (glacial)
-
-
Equipment:
-
High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, temperature and pressure sensors, gas inlet and outlet valves, and a sampling port.
-
Heating mantle with temperature controller.
-
Ethylene oxide feeding system with a mass flow controller.
-
-
Procedure:
-
Charge the autoclave with a known amount of glyceryl cocoate.
-
Add the calculated amount of KOH catalyst (e.g., 0.5% by weight of glyceryl cocoate).
-
Seal the reactor and purge thoroughly with nitrogen gas to remove any air and moisture.
-
Heat the reactor to 120-130°C while stirring to dissolve the catalyst and dehydrate the mixture. A vacuum may be applied to facilitate water removal.
-
Pressurize the reactor with nitrogen to 1-2 bar.
-
Introduce a predetermined amount of ethylene oxide into the reactor at a controlled rate, maintaining the reaction temperature between 140-160°C. The pressure will rise; monitor it closely and do not exceed the reactor's safety limits.
-
After all the ethylene oxide has been added, continue stirring at the reaction temperature for 1-2 hours to ensure complete reaction (a drop in pressure to a constant value indicates the consumption of ethylene oxide).
-
Cool the reactor to 80-90°C.
-
Carefully neutralize the catalyst by adding a stoichiometric amount of acetic acid. Stir for 30 minutes.
-
Purge the reactor with nitrogen to remove any residual unreacted ethylene oxide.
-
The crude this compound is then collected from the reactor for purification.
-
4.2. Purification of Ethoxylated Glyceryl Cocoate
-
Objective: To remove residual catalyst, by-products (such as 1,4-dioxane), and unreacted starting materials.
-
Procedure:
-
The neutralized crude product can be filtered to remove the precipitated potassium acetate (B1210297) salt.
-
For the removal of 1,4-dioxane and other volatile impurities, vacuum stripping is a common industrial practice. This involves heating the product under reduced pressure to vaporize and remove the volatile components.[9]
-
Alternatively, the product can be treated with adsorbents like activated carbon or magnesium silicate (B1173343) to remove color and other impurities, followed by filtration.
-
4.3. Analytical Characterization
4.3.1. Determination of Purity and Composition by HPLC
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
-
Column: A reversed-phase C8 or C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) is typically used. For example, a linear gradient from water to acetonitrile.
-
Procedure:
-
Prepare standard solutions of known concentrations of this compound.
-
Dissolve a known amount of the synthesized product in the initial mobile phase composition.
-
Inject the sample into the HPLC system.
-
The different PEG oligomers will be separated based on their hydrophobicity, with shorter PEG chains eluting earlier.
-
Quantify the product by comparing the peak areas to the calibration curve generated from the standard solutions.
-
4.3.2. Analysis of 1,4-Dioxane by GC-MS
-
Instrumentation: Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS), often with a headspace autosampler.
-
Column: A capillary column suitable for volatile organic compounds, such as a DB-624 or equivalent.
-
Carrier Gas: Helium.
-
Procedure (Headspace GC-MS):
-
Accurately weigh a sample of the ethoxylated glyceryl cocoate into a headspace vial.
-
Add a known amount of an internal standard (e.g., 1,4-dioxane-d8).
-
Seal the vial and heat it in the headspace autosampler to allow the volatile components, including 1,4-dioxane, to partition into the gas phase.
-
An aliquot of the headspace gas is automatically injected into the GC-MS system.
-
The components are separated in the GC column and detected by the MS.
-
Quantification is achieved by comparing the peak area ratio of 1,4-dioxane to the internal standard against a calibration curve prepared with known amounts of 1,4-dioxane.[13][14][15]
-
Visualizations
Diagram 1: Ethoxylation Process of Glyceryl Cocoate
Caption: A schematic overview of the industrial synthesis of this compound.
Diagram 2: Experimental Workflow for Synthesis and Analysis
Caption: A step-by-step workflow for the laboratory synthesis and analysis of ethoxylated glyceryl cocoate.
Diagram 3: Logical Relationship of Key Parameters and Outcomes
Caption: Interdependencies of process parameters and their impact on product characteristics.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 7. ataman-chemicals.com [ataman-chemicals.com]
- 8. ulprospector.com [ulprospector.com]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. specialchem.com [specialchem.com]
- 11. Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2020239750A1 - Ethoxylated glycerol esters and method for the production thereof - Google Patents [patents.google.com]
- 13. agilent.com [agilent.com]
- 14. Table 7-3, Analytical Methods for Determining 1,4-Dioxane in Food and Food Additives, Cosmetics, and Ethoxylated Surfactant Samples - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Headspace analysis of 1,4-dioxane in products containing polyethoxylated surfactants by GC-MS | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Molecular Weight Distribution and Polydispersity of PEG-7 Glyceryl Cocoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
PEG-7 Glyceryl Cocoate is a non-ionic surfactant and emollient widely utilized in the pharmaceutical and cosmetic industries. Its performance characteristics are intrinsically linked to its molecular composition, specifically the distribution of polyethylene (B3416737) glycol (PEG) chain lengths and the inherent variability of the fatty acid moieties derived from coconut oil. This technical guide provides a comprehensive overview of the molecular weight distribution and polydispersity of this compound, including theoretical and reported physicochemical properties, detailed experimental protocols for its characterization, and a discussion of the implications of its molecular heterogeneity.
Introduction
This compound is synthesized through the ethoxylation of glyceryl cocoate, a monoester of glycerin and coconut fatty acids. The "7" in its name signifies an average of seven ethylene (B1197577) oxide units per molecule. However, the ethoxylation process results in a distribution of PEG chain lengths, and the natural origin of coconut oil contributes a range of fatty acid chain lengths (predominantly C12-C14). This inherent variability leads to a material that is polydisperse, meaning it is a mixture of molecules with different molecular weights.
The molecular weight distribution and polydispersity index (PDI) are critical quality attributes for this compound, as they can influence its solubility, emulsifying capacity, viscosity, and interaction with biological systems. For researchers and drug development professionals, a thorough understanding of these properties is essential for formulation development, stability testing, and ensuring batch-to-batch consistency.
Molecular Structure and Composition
The general structure of this compound can be represented as a mixture of mono- and diglycerides of coconut fatty acids ethoxylated with an average of seven moles of ethylene oxide. The coconut oil fatty acid component typically consists of lauric acid, myristic acid, capric acid, and caprylic acid.
Caption: Logical relationship of the components and process leading to this compound and its inherent molecular variability.
Physicochemical Properties and Molecular Weight Data
While specific data for the polydispersity index (PDI) of raw material this compound is not widely published in readily available literature, its polydisperse nature is well-understood. The PDI of a polymer describes the breadth of its molecular weight distribution, with a value of 1.0 indicating a monodisperse polymer (all molecules have the same molecular weight). For ethoxylated surfactants like this compound, the PDI is expected to be greater than 1.0.
Some studies on microemulsions formulated with this compound have reported PDI values for the entire system, which can provide an indirect indication of the polydispersity. For instance, various oil-in-water microemulsion formulations containing this compound as a surfactant exhibited polydispersity indices ranging from 0.119 to 0.276.[1] It is important to note that these values reflect the droplet size distribution in the emulsion and not the molecular weight distribution of the raw material itself.
Several sources report an average molecular weight of approximately 600 g/mol for this compound.[2][3]
The following table summarizes key physicochemical parameters that can be used to characterize this compound.
| Parameter | Typical Value | Significance |
| Average Molecular Weight | ~600 g/mol | Influences surfactant properties and overall performance. |
| Polydispersity Index (PDI) | > 1.0 (expected) | Indicates the breadth of the molecular weight distribution. |
| Saponification Value | 90 - 105 mg KOH/g | Relates to the amount of ester linkages and can be used to estimate the average molecular weight. |
| Hydroxyl Value | 175 - 195 mg KOH/g | Indicates the amount of free hydroxyl groups, which is related to the degree of ethoxylation and esterification. |
| HLB Value | ~11 | The Hydrophile-Lipophile Balance indicates its suitability for forming oil-in-water emulsions.[4] |
Experimental Protocols for Molecular Weight Characterization
The molecular weight distribution of this compound can be determined using size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), and mass spectrometry (MS) techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.
Gel Permeation Chromatography (GPC/SEC)
GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.
Caption: A simplified workflow for determining the molecular weight distribution of this compound using GPC/SEC.
Detailed Methodology (General Protocol for Ethoxylated Surfactants):
-
Mobile Phase Preparation: Use a suitable solvent such as tetrahydrofuran (B95107) (THF) with 0.1% v/v of a salt like lithium bromide to prevent aggregation. The mobile phase should be filtered and degassed.
-
Calibration: Calibrate the GPC system using a series of narrow polyethylene glycol (PEG) standards with known molecular weights. This will generate a calibration curve of log(Molecular Weight) versus elution time.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1-2 mg/mL. Filter the sample solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Columns: A set of two or three GPC columns with a range of pore sizes suitable for separating low molecular weight polymers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 50-100 µL.
-
-
Data Analysis: The elution profile of the sample is compared to the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that allows for the analysis of large molecules with minimal fragmentation. It can provide detailed information about the distribution of individual oligomers in a polymer sample.
Caption: A schematic representation of the key steps involved in the MALDI-TOF MS analysis of this compound.
Detailed Methodology (General Protocol for PEGs):
-
Matrix Selection: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), is chosen to co-crystallize with the analyte and absorb the laser energy.
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of the matrix in a suitable solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
-
Dissolve the this compound sample in the same solvent at a concentration of approximately 1 mg/mL.
-
Mix the sample and matrix solutions, often with a cationizing agent like sodium trifluoroacetate, in a specific ratio (e.g., 10:1:1 matrix:sample:salt).
-
-
Target Plate Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air-dry, forming co-crystals.
-
Mass Spectrometry Analysis:
-
The target plate is introduced into the mass spectrometer.
-
A pulsed laser irradiates the sample spot, causing desorption and ionization of the analyte molecules, typically as sodium or potassium adducts.
-
The ions are accelerated in an electric field and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio.
-
-
Data Analysis: The resulting mass spectrum shows a series of peaks, each corresponding to a different oligomer (a specific number of ethylene oxide units and a specific fatty acid chain). The distribution of these peaks provides detailed information about the molecular weight distribution.
Implications for Drug Development
The molecular weight distribution and PDI of this compound can have significant implications in drug development:
-
Solubility and Bioavailability: The distribution of PEG chain lengths can affect the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), thereby influencing their bioavailability.
-
Emulsion Stability: A consistent molecular weight distribution is crucial for achieving stable and reproducible emulsions in liquid and semi-solid formulations.
-
Safety and Biocompatibility: While PEGs are generally considered safe, the presence of very low or very high molecular weight species could potentially influence the toxicological profile of the final product.
-
Regulatory Scrutiny: Regulatory agencies require well-characterized excipients. Demonstrating control over the molecular weight distribution of polymeric excipients like this compound is an important aspect of a successful regulatory submission.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Stable Oil-in-Water (O/W) Emulsion Formulation Using PEG-7 Glyceryl Cocoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PEG-7 glyceryl cocoate for the formulation of stable oil-in-water (O/W) emulsions. This document outlines the physicochemical properties of this compound, detailed experimental protocols for emulsion preparation and characterization, and quantitative data on its performance.
Introduction to this compound
This compound is a non-ionic surfactant and emollient derived from coconut oil and glycerin.[1] It is a polyethylene (B3416737) glycol (PEG) ether of glyceryl cocoate, with an average of 7 moles of ethylene (B1197577) oxide.[2] Its amphiphilic molecular structure, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) moieties, makes it an effective emulsifier for O/W emulsions.[3] The lipophilic portion associates with the oil droplets, while the hydrophilic portion extends into the continuous water phase, reducing the interfacial tension between the two immiscible liquids and preventing droplet coalescence.[3]
With a Hydrophilic-Lipophilic Balance (HLB) value of approximately 11, this compound is well-suited for creating stable O/W emulsions, which are commonly used in lotions, creams, and other cosmetic and pharmaceutical formulations.[3][4] Beyond its primary emulsifying function, it also acts as a co-emulsifier, solubilizer, and emollient, contributing to the overall stability, texture, and skin-feel of the final product.[3] Typical usage concentrations for this compound in cosmetic formulations range from 1% to 10%.[5][6]
Data Presentation: Performance of this compound in O/W Emulsions
The following tables summarize the quantitative data from a study on microemulsions formulated with varying ratios of an oil phase to this compound as the surfactant.[7] While these are microemulsions, the data provides valuable insight into the influence of this compound concentration on key stability parameters like droplet size, polydispersity index (PDI), and zeta potential.
Table 1: Influence of Oil-to-Surfactant Ratio on Emulsion Droplet Size and Polydispersity Index (PDI)
| Formulation | Oil : Surfactant (this compound) Ratio | Average Droplet Size (µm) | Polydispersity Index (PDI) |
| F3 | 10:65 | 0.013 | 0.134 |
| F4 | 15:70 | 0.027 | 0.216 |
| F5 | 7:80 | 0.050 | 0.602 |
| Data sourced from a study on arbutin (B1665170) microemulsion.[7] |
Table 2: Influence of Oil-to-Surfactant Ratio on Emulsion Zeta Potential, pH, and Viscosity
| Formulation | Oil : Surfactant (this compound) Ratio | Zeta Potential (mV) | pH | Viscosity (cps) |
| F3 | 10:65 | -24.83 | 5.18 | 150.3 |
| F4 | 15:70 | -24.66 | 5.21 | 161.6 |
| F5 | 7:80 | -27.30 | 5.25 | 196.3 |
| Data sourced from a study on arbutin microemulsion.[7] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of O/W emulsions stabilized with this compound.
Protocol for Preparation of a Model O/W Emulsion
This protocol describes the preparation of a basic O/W emulsion using a standard homogenization technique.
Materials:
-
This compound
-
Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)
-
Deionized Water
-
Preservative (e.g., Phenoxyethanol)
-
Thickening agent (optional, e.g., Xanthan Gum)[8]
Equipment:
-
Homogenizer (e.g., rotor-stator homogenizer)
-
Water bath
-
Beakers
-
Stirring rod or magnetic stirrer
-
Calibrated scale
Procedure:
-
Prepare the Water Phase: In a beaker, combine deionized water and any water-soluble components, including a preservative. If using a thickening agent like xanthan gum, disperse it in the water phase with agitation. Heat the water phase to 75-80°C in a water bath.[8]
-
Prepare the Oil Phase: In a separate beaker, combine the oil phase components and this compound. Heat the oil phase to 75-80°C in a water bath.[8]
-
Emulsification: Slowly add the oil phase to the water phase while continuously mixing with a homogenizer at a moderate speed (e.g., 500 rpm).[8]
-
Homogenization: Once all of the oil phase has been added, increase the homogenization speed (e.g., 3000-5000 rpm) for 5-10 minutes to reduce the droplet size and form a uniform emulsion.
-
Cooling: Allow the emulsion to cool down to room temperature while stirring gently.
-
Final Adjustments: Once cooled, the pH can be adjusted if necessary, and any temperature-sensitive ingredients can be added.
Protocol for Emulsion Stability Assessment
A comprehensive evaluation of emulsion stability involves monitoring several key parameters over time and under stress conditions.
Instrumentation: Dynamic Light Scattering (DLS) instrument.[3]
Procedure:
-
Sample Preparation: Dilute the emulsion with the continuous phase (deionized water for O/W emulsions) to an appropriate concentration to avoid multiple scattering effects, as recommended by the instrument manufacturer.[3]
-
Measurement: Equilibrate the sample to a controlled temperature (e.g., 25°C) within the DLS instrument.
-
Data Acquisition: Perform the DLS measurement to obtain the average droplet size (z-average) and the polydispersity index (PDI). The PDI value indicates the breadth of the droplet size distribution, with lower values signifying a more uniform and monodisperse emulsion.
Instrumentation: Electrophoretic Light Scattering (ELS) instrument.[3]
Procedure:
-
Sample Preparation: Dilute the emulsion with deionized water to the concentration specified by the instrument manufacturer.
-
Measurement: Place the diluted sample in the measurement cell and insert the electrode.
-
Data Acquisition: The instrument applies an electric field and measures the electrophoretic mobility of the droplets to calculate the zeta potential. A higher absolute zeta potential value (typically > ±30 mV) indicates greater electrostatic repulsion between droplets and, therefore, better long-term stability.[9]
Instrumentation: Rotational viscometer or rheometer.[8]
Procedure:
-
Sample Loading: Place a suitable amount of the emulsion in the viscometer cup.
-
Measurement: Measure the viscosity at a controlled temperature (e.g., 25°C) and a defined shear rate or over a range of shear rates to characterize the flow behavior of the emulsion. Changes in viscosity over time can indicate instability.[10]
Accelerated stability testing subjects the emulsion to stress conditions to predict its long-term shelf life in a shorter timeframe.[3]
a) Centrifugation Test:
-
Place a known volume of the emulsion in a graduated centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).[11]
-
After centrifugation, visually inspect the sample for any signs of phase separation, such as creaming (an oil-rich layer at the top) or sedimentation. Measure the height of any separated layers.[3]
b) Freeze-Thaw Cycle Test:
-
Subject the emulsion to a series of temperature cycles. A typical cycle involves storing the sample at -10°C for 24 hours, followed by 24 hours at room temperature (25°C).[11]
-
Repeat this cycle three to five times.[11]
-
After each cycle, visually inspect the emulsion for any changes in appearance, such as phase separation, crystallization, or changes in texture.
c) Thermal Stability Test:
-
Store samples of the emulsion at elevated temperatures (e.g., 40°C or 45°C) for a period of one to three months.[4][11]
-
Periodically (e.g., weekly or monthly), evaluate the samples for changes in physical properties such as color, odor, pH, viscosity, and signs of phase separation.
Visualizations
Experimental Workflow for O/W Emulsion Formulation and Stability Testing
Caption: Workflow for O/W emulsion formulation and stability assessment.
Mechanism of O/W Emulsion Stabilization by this compound
References
- 1. entegris.com [entegris.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. dgk-ev.de [dgk-ev.de]
- 5. nbinno.com [nbinno.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of the PEG Fatty Acid Glycerides Based O/W Emulsions [ouci.dntb.gov.ua]
- 9. How to Use Zeta Potential to Screen Surfactant Candidates for Emulsion Stabilization [eureka.patsnap.com]
- 10. Online viscosity monitoring for quality control in emulsions formulation, testing and processing » rheonics :: viscometer and density meter [rheonics.com]
- 11. makingcosmetics.com [makingcosmetics.com]
Application Notes and Protocols for Creating Microemulsions with PEG-7 Glyceryl Cocoate for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant. With droplet sizes typically in the range of 10-100 nm, they offer a promising platform for drug delivery, enhancing the solubilization and bioavailability of poorly water-soluble drugs.[1] PEG-7 glyceryl cocoate, a non-ionic surfactant with a hydrophilic-lipophilic balance (HLB) value of 11, is an effective emulsifying agent for creating stable oil-in-water (o/w) microemulsions.[2][3] Its properties make it a valuable excipient in the formulation of drug delivery systems for various administration routes, including topical and parenteral.[4][5]
These application notes provide a detailed protocol for the preparation and characterization of drug-loaded microemulsions using this compound. The protocols are based on the spontaneous emulsification method, a low-energy and straightforward technique for producing microemulsions.
Data Presentation: Physicochemical Properties of Microemulsions
The following tables summarize quantitative data from various studies on microemulsions, providing a reference for expected physicochemical characteristics.
Table 1: Characterization of Arbutin-Loaded Microemulsions with this compound.
| Formulation | Oil:Surfactant Ratio | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| F3 | 10:65 | 13 | 0.134 | -24.83 |
| F4 | 15:70 | 27 | 0.216 | -24.66 |
| F5 | 7:80 | 50 | 0.602 | -27.30 |
Data adapted from a study on arbutin (B1665170) microemulsions utilizing a combination of vegetable oils as the oil phase and this compound as the surfactant.
Table 2: Characterization of Various Drug-Loaded Microemulsion Formulations.
| Drug | Oil Phase | Surfactant/Cosurfactant | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Metronidazole | Isopropyl palmitate | Span 80, Cremophor EL / Ethanol, Propylene (B89431) glycol | 126.8 - 150.8 | 0.21 - 0.35 | +0.48 - +0.68 | - | 99.18 - 99.33 |
| Moxifloxacin | Peceol | Lauroglycol 90, Tween 80 / Ethanol | 36.73 - 39.07 | 0.31 - 0.42 | - | - | - |
| Gliclazide | Olive oil | Tween 80 / Propylene glycol | 14.3 | - | - | - | - |
| Miconazole Nitrate | Isopropyl palmitate | Span 80 / Polyethylene glycol 400 | 20 - 140 | - | -19.0 | - | 86.45 - 94.06 |
| Etoposide | Coix seed oil | Cremophor® RH40 / PEG400 | ~35 | < 0.2 | slightly negative | 45.48 | 97.01 |
This table compiles data from multiple sources to illustrate the range of properties achievable with microemulsion formulations for different drugs.[6][7][8][9][10]
Experimental Protocols
Materials
-
Oil Phase: A suitable oil in which the drug is soluble (e.g., isopropyl myristate, oleic acid, vegetable oils).
-
Surfactant: this compound.
-
Cosurfactant (Optional): A short-chain alcohol or glycol (e.g., ethanol, propylene glycol, Transcutol® P) to reduce interfacial tension.
-
Aqueous Phase: Deionized or distilled water.
-
Active Pharmaceutical Ingredient (API): The drug to be encapsulated (e.g., Etoposide).
Protocol for Preparation of Drug-Loaded Microemulsion (Spontaneous Emulsification)
This protocol is based on the water titration method, a common technique for preparing microemulsions.
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of the oil phase.
-
Add the predetermined quantity of the lipophilic drug (e.g., Etoposide) to the oil phase.
-
Gently heat and stir the mixture until the drug is completely dissolved.
-
Add the surfactant (this compound) and cosurfactant (if used) to the oil-drug mixture.
-
Stir the mixture at room temperature until a homogenous solution is obtained.
-
-
Formation of the Microemulsion:
-
Place the oil phase mixture on a magnetic stirrer.
-
Slowly titrate the aqueous phase (deionized water) dropwise to the oil phase under constant, gentle magnetic stirring.
-
Continue the titration until a clear and transparent microemulsion is formed. The transition from a turbid to a transparent system indicates the formation of the microemulsion.[4]
-
Allow the system to equilibrate for a few minutes.
-
Protocol for Characterization of the Microemulsion
-
Sample Preparation: Dilute the microemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement:
-
Use a dynamic light scattering (DLS) instrument (e.g., a Zetasizer) to measure the droplet size and PDI.
-
Use the same instrument in electrophoretic light scattering mode to determine the zeta potential, which indicates the surface charge and stability of the droplets.[11]
-
-
Separation of Free Drug:
-
Separate the unencapsulated drug from the microemulsion. This can be achieved by methods such as:
-
Centrifugation: Centrifuge the microemulsion at high speed. The unencapsulated drug will be in the supernatant, which can then be analyzed.
-
Dialysis: Place the microemulsion in a dialysis bag with a specific molecular weight cutoff and dialyze against a suitable medium. The free drug will diffuse out of the bag.
-
-
-
Quantification of Drug:
-
Quantify the amount of free drug in the supernatant or dialysate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Drug Loading (%):
-
Encapsulation Efficiency (%):
-
-
Apparatus: Use a dialysis bag method.
-
Procedure:
-
Place a known amount of the drug-loaded microemulsion into a dialysis bag.
-
Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for developing a drug-loaded microemulsion.
Signaling Pathway of Etoposide
Caption: Simplified signaling pathway of Etoposide-induced apoptosis.
References
- 1. Research Article: Design, Development and Evaluation of Microemulsion for Topical Drug Delivery System Using Model Drug [jscimedcentral.com]
- 2. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. jsirjournal.com [jsirjournal.com]
- 5. pharmascigroup.us [pharmascigroup.us]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. archives.ijper.org [archives.ijper.org]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. researchgate.net [researchgate.net]
- 11. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
Application of PEG-7 Glyceryl Cocoate in Topical Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG-7 Glyceryl Cocoate is a versatile non-ionic surfactant, emulsifier, and emollient that is gaining increasing attention as an excipient in topical drug delivery systems.[1][2][3] Derived from polyethylene (B3416737) glycol and coconut oil fatty acids, it possesses a unique combination of properties that make it a valuable tool for formulators seeking to enhance the performance of topical medications.[4][5][6] Its hydrophilic-lipophilic balance (HLB) of approximately 11 makes it particularly suitable for creating stable oil-in-water (O/W) emulsions.[4][7][8]
This document provides detailed application notes and protocols for the use of this compound in the formulation of topical drug delivery systems. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.
Key Functions in Topical Drug Delivery
This compound offers several key functionalities in the development of topical drug delivery systems:
-
Solubilizer: It can significantly enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), enabling their incorporation into aqueous-based formulations.[1][3][5]
-
Emulsifier: Its amphiphilic nature allows it to form stable emulsions, preventing the separation of oil and water phases in creams and lotions.[2][4][9]
-
Penetration Enhancer: By interacting with the stratum corneum, the outermost layer of the skin, this compound can facilitate the penetration of APIs into the deeper layers of the epidermis and dermis.
-
Emollient: It imparts a soft and smooth feel to topical formulations, improving patient compliance and aesthetic appeal.[2][3][5]
Applications in Various Topical Formulations
This compound can be incorporated into a variety of topical drug delivery systems, including:
-
Gels: It can be used to create transparent oil-in-water gels that can serve as vehicles for dermatological drugs.[1][2][10]
-
Creams and Lotions: As an effective emulsifier, it is a key component in the formulation of stable and cosmetically elegant creams and lotions.[4][7]
-
Microemulsions: It can act as a surfactant in microemulsion systems, which are known to enhance the transdermal delivery of both hydrophilic and lipophilic drugs.[7]
-
Liposomes: this compound can be used to modify the surface of liposomes, improving their stability and prolonging the release of encapsulated drugs.
Quantitative Data on Formulation Characteristics and Performance
The following tables summarize quantitative data from studies investigating the use of this compound in various topical formulations.
Table 1: Characteristics of Arbutin Microemulsions with Varying Oil-to-PEG-7 Glyceryl Cocoate Ratios [7]
| Formulation Code | Oil : Surfactant Ratio | Droplet Size (µm) | Polydispersity Index | Zeta Potential (mV) |
| F3 | 10:65 | 0.013 | 0.134 | -24.83 |
| F4 | 15:70 | 0.027 | 0.216 | -24.66 |
| F5 | 7:80 | 0.050 | 0.602 | -27.30 |
Table 2: Physicochemical Properties of Glycyrrhetinic Acid (GA)-Loaded Liposomes
| Liposome Type | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Non-PEG-modified | - | - | - |
| PEG-modified (with this compound) | 117 ± 4.6 | -22.5 ± 0.54 | 91.9 ± 2.43 |
Table 3: In Vitro Skin Deposition of Glycyrrhetinic Acid (GA) from Liposomal Formulations
| Liposome Type | GA Deposition in Epidermis/Dermis |
| Non-PEG-modified | Lower |
| PEG-modified (with this compound) | Higher |
Table 4: In Vitro Skin Penetration of [¹⁴C]-PEG-7 Phosphate in Human Ex Vivo Skin
| Skin Condition | Exposure | Total Penetration (µg Eq/cm²) | Total Penetration (% of Applied Dose) |
| Intact | Repeat Dose (5 x 5 mg/cm²) | 4.18 ± 1.32 | 0.76 ± 0.24 |
| Intact | Single Dose (25 mg/cm²) | 6.03 ± 2.14 | 1.27 ± 0.45 |
| Moderately Compromised | Repeat Dose (5 x 5 mg/cm²) | - | - |
| Highly Compromised | Single Dose (25 mg/cm²) | Significantly higher than intact skin | <5% |
Experimental Protocols
Preparation of a Topical Gel with this compound
This protocol describes the preparation of a basic topical gel containing an active pharmaceutical ingredient (API) and this compound as a solubilizer and penetration enhancer.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Gelling agent (e.g., Carbopol® 940)
-
Neutralizing agent (e.g., Triethanolamine)
-
Co-solvent (e.g., Propylene (B89431) Glycol)
-
Purified Water
-
Preservative (e.g., Methylparaben)
Procedure:
-
API Solubilization: In a separate beaker, dissolve the API in a suitable solvent. If the API is poorly water-soluble, first attempt to dissolve it in this compound, potentially with gentle heating. If necessary, a co-solvent like propylene glycol can be added to aid solubilization.
-
Gelling Agent Dispersion: In the main beaker, disperse the gelling agent (e.g., Carbopol® 940) in purified water with constant stirring until a uniform dispersion is formed. Avoid clump formation.
-
Incorporation of API Solution: Slowly add the API solution from step 1 to the gelling agent dispersion while stirring continuously.
-
Neutralization: Add the neutralizing agent (e.g., Triethanolamine) dropwise to the formulation with continuous stirring until the desired pH and viscosity are achieved. The gel will begin to form and thicken at this stage.
-
Addition of Other Excipients: Add the preservative and any other desired excipients to the formulation and mix until uniform.
-
Final Mixing and Degassing: Continue stirring the gel for a sufficient period to ensure homogeneity. If necessary, allow the gel to stand to remove any entrapped air bubbles or use a vacuum mixer.
Preparation of an Oil-in-Water (O/W) Cream with this compound
This protocol outlines the preparation of a stable O/W cream using this compound as the primary emulsifier.
Materials:
-
Oil Phase:
-
Lipophilic API
-
Oil/Lipid (e.g., Isopropyl Myristate, Mineral Oil)
-
Fatty Alcohol (e.g., Cetyl Alcohol, Stearyl Alcohol)
-
This compound
-
-
Aqueous Phase:
-
Purified Water
-
Humectant (e.g., Glycerin)
-
Preservative (e.g., Phenoxyethanol)
-
-
Heat-stable container for each phase
-
Homogenizer
Procedure:
-
Prepare the Oil Phase: In a heat-stable beaker, combine all the components of the oil phase, including the lipophilic API, oil, fatty alcohol, and this compound. Heat the mixture to 70-75°C with continuous stirring until all components are melted and uniformly mixed.
-
Prepare the Aqueous Phase: In a separate heat-stable beaker, combine the purified water, humectant, and preservative. Heat the aqueous phase to 70-75°C with stirring until all components are dissolved.
-
Emulsification: Slowly add the hot aqueous phase to the hot oil phase with continuous high-shear homogenization. Continue homogenization for a specified period (e.g., 5-10 minutes) to form a fine emulsion.
-
Cooling: Begin to cool the emulsion while stirring gently with a paddle stirrer.
-
Final Additions: Once the cream has cooled to below 40°C, any temperature-sensitive ingredients can be added.
-
Final Mixing: Continue gentle stirring until the cream reaches room temperature to ensure a smooth and uniform consistency.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol provides a detailed methodology for evaluating the skin permeation of an API from a topical formulation containing this compound.
Materials:
-
Franz Diffusion Cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Test formulation (containing API and this compound)
-
Control formulation (without this compound)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Water bath with circulator
-
Magnetic stirrers
Procedure:
-
Skin Preparation: Thaw the frozen excised skin at room temperature. Carefully remove any subcutaneous fat and cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Franz Cell Setup: Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32 ± 1°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Allow the assembled Franz cells to equilibrate in a water bath set to maintain the skin surface temperature at 32 ± 1°C for at least 30 minutes.
-
Application of Formulation: Apply a known quantity (e.g., 10 mg/cm²) of the test and control formulations to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area of skin at each time point. Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and lag time (t_lag).
Safety and Regulatory Considerations
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe for use in rinse-off products and safe for use at concentrations up to 10% in leave-on products.[1][2] Dermal application at a concentration of 50% produced no irritation in two studies and only slight irritation in another.[1][10] It was not found to be a dermal irritant or a photosensitizer in clinical studies.[1][10]
A potential concern with all PEG compounds is the presence of the impurity 1,4-dioxane, a by-product of ethoxylation. However, this impurity can be removed through purification processes to ensure the safety of the final ingredient.[1][2] When formulating for topical drug delivery, it is crucial to use pharmaceutical-grade this compound that meets the required purity standards.
Conclusion
This compound is a multifunctional excipient with significant potential in the development of effective and elegant topical drug delivery systems. Its ability to act as a solubilizer, emulsifier, and potential penetration enhancer makes it a valuable tool for formulators. The provided application notes and protocols offer a starting point for researchers to explore the utility of this compound in their own topical drug development projects. Further research is warranted to fully elucidate its mechanisms of penetration enhancement and to explore its application with a wider range of active pharmaceutical ingredients.
References
- 1. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. lesielle.com [lesielle.com]
- 6. This compound - PCC Group Product Portal [products.pcc.eu]
- 7. nbinno.com [nbinno.com]
- 8. Evaluation of the In Vitro Permeation Parameters of Topical Diclofenac Sodium from Transdermal Pentravan® Products and Hydrogel Celugel Through Human Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. specialchem.com [specialchem.com]
- 10. cosmeticsinfo.org [cosmeticsinfo.org]
Application Notes and Protocols for PEG-7 Glyceryl Cocoate as a Solubilizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG-7 Glyceryl Cocoate is a versatile non-ionic surfactant widely utilized in the pharmaceutical and cosmetic industries for its excellent emulsifying, emollient, and solubilizing properties.[1][2][3] It is a polyethylene (B3416737) glycol (PEG) ether of glyceryl cocoate, derived from coconut oil and glycerin.[1][4] With a hydrophilic-lipophilic balance (HLB) value of approximately 11, it is particularly effective in forming oil-in-water emulsions and solubilizing hydrophobic active pharmaceutical ingredients (APIs) and other lipophilic compounds in aqueous systems.[5][6] These application notes provide detailed protocols for utilizing this compound as a solubilizing agent for hydrophobic compounds, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| INCI Name | This compound | [1] |
| Appearance | Clear, oily liquid | [5] |
| Color | Colorless to light yellow | [1] |
| Odor | Characteristic | [5] |
| HLB Value | ~11 | [5][6] |
| Solubility | Soluble in water and alcohols; insoluble in oils | [5] |
| Typical Use Level | 1 - 10% | [5] |
Applications in Solubilization
This compound is an effective solubilizing agent for a variety of hydrophobic molecules, including:
-
Active Pharmaceutical Ingredients (APIs): Particularly for BCS Class II and IV drugs with low aqueous solubility.[7]
-
Essential Oils and Fragrances: Enabling their incorporation into aqueous-based formulations.[5]
-
Vitamins and other lipophilic active compounds.
Its mechanism of action involves the formation of micelles in aqueous solutions above its critical micelle concentration (CMC). The hydrophobic cores of these micelles encapsulate the water-insoluble drug molecules, while the hydrophilic outer shells interact with the aqueous environment, leading to an increase in the apparent solubility of the hydrophobic compound.
Quantitative Data on Solubilization
The following table summarizes formulation data from a study on the development of an arbutin (B1665170) microemulsion using this compound as the surfactant. This data illustrates the impact of the oil-to-surfactant ratio on the physical characteristics of the resulting formulation.
| Formulation | Oil:Surfactant Ratio | Droplet Size (µm) | Polydispersity Index | Zeta Potential (mV) |
| F3 | 10:65 | 0.013 | 0.119 | -2.79 |
| F4 | 15:70 | 0.023 | 0.191 | 1.06 |
| F5 | 7:80 | 0.027 | 0.276 | -3.10 |
Data adapted from a study on arbutin microemulsion.[8]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using Phase Solubility Studies
This protocol outlines the steps to determine the required concentration of this compound to solubilize a specific hydrophobic active compound.
Materials:
-
Hydrophobic active compound (API)
-
This compound
-
Purified water (or relevant aqueous buffer)
-
Volumetric flasks
-
Stirring plate and magnetic stir bars
-
Analytical balance
-
Spectrophotometer or HPLC for concentration analysis
-
0.45 µm syringe filters
Procedure:
-
Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%, and 10% w/v) in the desired aqueous medium.
-
Add an excess amount of the hydrophobic API to each solution. Ensure that undissolved API is present at the bottom of each flask.
-
Equilibrate the samples by stirring at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the undissolved API settle.
-
Carefully withdraw an aliquot from the supernatant of each sample and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Analyze the concentration of the dissolved API in each filtered sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility of the API (Y-axis) against the concentration of this compound (X-axis). The resulting phase solubility diagram will indicate the concentration of this compound required to achieve the desired API concentration.
Protocol 2: Preparation of a Microemulsion with this compound
This protocol describes a general method for preparing an oil-in-water (o/w) microemulsion using this compound as the primary surfactant.
Materials:
-
Hydrophobic active compound (API)
-
Oil phase (e.g., medium-chain triglycerides, isopropyl myristate)
-
This compound (Surfactant)
-
Co-surfactant (optional, e.g., ethanol, propylene (B89431) glycol)
-
Purified water
-
Beakers
-
Magnetic stirrer and stir bars
-
Water bath or hot plate for gentle heating (if necessary)
Procedure:
-
Dissolve the hydrophobic API in the oil phase. Gentle heating may be applied if necessary to facilitate dissolution.
-
In a separate beaker, prepare the surfactant phase by mixing this compound with the co-surfactant (if used).
-
Add the oil phase containing the API to the surfactant phase and mix thoroughly until a clear, homogenous solution is formed.
-
Slowly add the aqueous phase (purified water) to the oil-surfactant mixture under constant stirring. The addition should be dropwise, especially in the beginning.
-
Continue stirring until a transparent or translucent microemulsion is formed. The clarity of the final formulation is an indicator of microemulsion formation.
-
Characterize the resulting microemulsion for droplet size, polydispersity index, and stability.
Visualizations
Caption: Experimental workflow for preparing a microemulsion.
Caption: Decision-making for selecting a solubilization strategy.
Conclusion
This compound is a highly effective and versatile solubilizing agent for hydrophobic active compounds. Its favorable safety profile and compatibility with a wide range of excipients make it a valuable tool in the development of both pharmaceutical and cosmetic formulations.[9] The protocols provided in these application notes offer a systematic approach to leveraging the solubilizing properties of this compound for the successful formulation of poorly water-soluble drugs and other lipophilic ingredients.
References
- 1. This compound - PCC Group Product Portal [products.pcc.eu]
- 2. ulprospector.com [ulprospector.com]
- 3. ulprospector.com [ulprospector.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 6. ulprospector.com [ulprospector.com]
- 7. researchgate.net [researchgate.net]
- 8. farma.com.ro [farma.com.ro]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
Application Notes and Protocols: The Role of PEG-7 Glyceryl Cocoate in Nanostructured Lipid Carrier (NLC) Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the crucial role of PEG-7 glyceryl cocoate in the formulation of nanostructured lipid carriers (NLCs). This document details its function as a surfactant, its impact on the physicochemical properties of NLCs, and provides standardized protocols for the preparation and characterization of NLCs incorporating this versatile excipient.
Introduction to this compound in NLCs
This compound is a non-ionic surfactant and emollient derived from coconut oil and glycerin.[1][2][3] In the context of NLC formulations, it serves as a highly effective emulsifier and stabilizer. Its amphiphilic nature, possessing both hydrophilic (polyethylene glycol) and lipophilic (glyceryl cocoate) moieties, allows it to reduce the interfacial tension between the lipid and aqueous phases, which is critical for the formation of stable nanoparticles.[4] With a hydrophilic-lipophilic balance (HLB) value of approximately 11, this compound is particularly well-suited for creating stable oil-in-water (o/w) emulsions, the basis of NLC dispersions.[2][4][5]
The incorporation of this compound, often in combination with other surfactants like Tween 20, significantly influences the key characteristics of NLCs, including particle size, polydispersity index (PDI), and zeta potential.[6] These parameters are critical determinants of the stability, drug loading capacity, release profile, and ultimately, the in vivo performance of the NLCs.[7][8]
Quantitative Data Presentation
The following table summarizes the physicochemical properties of Resveratrol-loaded NLCs formulated with varying ratios of this compound and Tween 20. This data highlights the impact of surfactant composition on the resulting nanoparticle characteristics.
| Formulation Code | This compound : Tween 20 Ratio | Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| F1 | 3:9 | 216.05 ± 8.98 | 0.22 ± 0.04 | -23.94 ± 3.20 |
| F2 | 3:12 | 270.1 ± 18.95 | 0.25 ± 0.03 | -24.85 ± 1.20 |
| F3 | 3:15 | 308.55 ± 11.66 | 0.26 ± 0.00 | -25.31 ± 0.21 |
Data extracted from a study on Resveratrol-loaded NLCs.[6]
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of NLCs formulated with this compound.
NLC Preparation: High Shear Homogenization Method
This protocol is adapted from a study that utilized a combination of this compound and Tween 20 to formulate Resveratrol-loaded NLCs.[6]
Materials:
-
Solid Lipid (e.g., Cetyl palmitate)
-
Liquid Lipid (e.g., Medium-chain triglycerides - MCT)
-
Active Pharmaceutical Ingredient (API) (e.g., Resveratrol)
-
This compound
-
Tween 20
-
Co-solvent (e.g., Propylene (B89431) glycol, Ethanol)
-
Purified Water
Equipment:
-
High Shear Homogenizer
-
Magnetic Stirrer with Hotplate
-
Water Bath
-
Beakers
-
Syringe Filter (0.22 µm)
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid and liquid lipid and place them in a beaker.
-
Heat the beaker on a hotplate stirrer or in a water bath to 65°C, or 5-10°C above the melting point of the solid lipid, until the solid lipid is completely melted.[6][9]
-
Once melted, add the API to the molten lipid mixture and stir until fully dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, combine purified water, propylene glycol, and ethanol.
-
Heat the aqueous phase to the same temperature as the lipid phase (65°C) under continuous stirring.[6]
-
Add the this compound and Tween 20 to the heated aqueous phase and stir until a clear solution is formed.
-
-
Formation of the Pre-emulsion:
-
While maintaining the temperature of both phases, slowly add the hot lipid phase to the hot aqueous phase under continuous stirring with a magnetic stirrer at approximately 800 rpm.[6]
-
Continue stirring for a predetermined time (e.g., 15-30 minutes) to form a coarse pre-emulsion.
-
-
Homogenization:
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form the NLCs.
-
-
Filtration:
-
Filter the NLC dispersion through a 0.22 µm syringe filter to remove any aggregates or impurities.
-
-
Storage:
-
Store the final NLC dispersion in a sealed container at 4°C for further characterization.[4]
-
Physicochemical Characterization
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
These parameters are crucial for assessing the quality and stability of the NLC dispersion.
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Measure the particle size (Z-average), PDI, and zeta potential at 25°C.
-
Perform the measurements in triplicate to ensure accuracy and report the mean ± standard deviation.
3.2.2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination
This protocol determines the amount of API successfully encapsulated within the NLCs.
Equipment:
-
Ultracentrifuge
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Centrifugal filter units (e.g., Amicon®, Vivaspin®) with a suitable molecular weight cut-off (MWCO)
Procedure:
-
Take a known volume of the NLC dispersion.
-
Separate the unencapsulated (free) drug from the NLCs using ultracentrifugation or centrifugal filter units.
-
Quantify the amount of free drug in the supernatant/filtrate using a validated analytical method (UV-Vis or HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100
-
In Vitro Drug Release Study
This study evaluates the release profile of the encapsulated API from the NLCs over time.
Equipment:
-
Dialysis tubing with a suitable MWCO
-
Shaking incubator or water bath
-
Beakers
-
Magnetic stirrer
Procedure:
-
Accurately measure a specific volume of the NLC dispersion and place it inside a dialysis bag.
-
Securely seal the dialysis bag and immerse it in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the beaker in a shaking incubator or water bath maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the withdrawn samples for drug content using a suitable analytical method (UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released against time to obtain the in vitro release profile.
Stability Studies
This protocol assesses the physical stability of the NLC formulation over time under different storage conditions.[10][11]
Procedure:
-
Store the NLC dispersion in sealed glass vials at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a specified period (e.g., 3-6 months).[10]
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for any changes in:
-
Particle size
-
PDI
-
Zeta potential
-
Encapsulation efficiency
-
Visual appearance (e.g., creaming, aggregation, phase separation).[1]
-
Visualizations
The following diagrams illustrate the experimental workflow for NLC preparation and the structural role of this compound.
Caption: Experimental workflow for NLC preparation.
Caption: Role of this compound in NLCs.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. ulprospector.com [ulprospector.com]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]
- 7. jddtonline.info [jddtonline.info]
- 8. Development of nanostructured lipid carrier (NLC) assisted with polysorbate nonionic surfactants as a carrier for l-ascorbic acid and Gold Tri.E 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Stability Study of Glibenclamide Encapsulated Nanostructured Lipid Carrier | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for Utilizing PEG-7 Glyceryl Cocoate as a Surfactant in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of surfactants in mammalian cell culture, particularly in large-scale bioreactors, is critical for protecting cells from shear stress and preventing protein aggregation. While non-ionic surfactants like Polysorbate 80 and Poloxamer 188 are widely used, the exploration of novel surfactants with potentially improved properties is an ongoing area of research. PEG-7 Glyceryl Cocoate, a non-ionic surfactant derived from polyethylene (B3416737) glycol, glycerol, and coconut oil, presents as a potential candidate for cell culture applications due to its emulsifying and surface-active properties.[1][2] This document provides a comprehensive guide for the evaluation of this compound as a surfactant in cell culture media, with detailed protocols for determining its optimal concentration, assessing cytotoxicity, and evaluating its efficacy in protecting cells and stabilizing therapeutic proteins.
Chemical Properties of this compound
| Property | Value | Reference |
| INCI Name | This compound | [1] |
| CAS Number | 68201-46-7 | [1] |
| Type | Non-ionic surfactant | [1] |
| Appearance | Clear, oily liquid | [1] |
| Solubility | Soluble in water and alcohols | [1] |
| HLB Value | Approximately 11 | [3][4] |
| Molar Mass | Approx. 600 g/mol | [1] |
Potential Applications in Cell Culture
Based on the known functions of other non-ionic surfactants in bioprocessing, this compound could potentially be used for:
-
Shear Stress Protection: In stirred-tank and sparged bioreactors, mechanical forces can damage cell membranes, leading to reduced viability and productivity.[5][6][7][8] Non-ionic surfactants can adsorb to the gas-liquid interface and the cell membrane, providing a protective layer that mitigates shear-induced cell death.
-
Prevention of Protein Aggregation: Therapeutic proteins, such as monoclonal antibodies, can be prone to aggregation at interfaces (e.g., gas-liquid) within the bioreactor. Surfactants can competitively adsorb to these interfaces, preventing protein denaturation and aggregation, thereby improving product quality and yield.
-
Enhancing Nutrient Availability: As an emulsifier, this compound could potentially improve the solubility and delivery of poorly water-soluble nutrients in the cell culture medium.[9]
Experimental Protocols for Evaluation
A systematic evaluation is necessary to determine the suitability and optimal working conditions for this compound in a specific cell culture system. The following protocols are designed for Chinese Hamster Ovary (CHO) cells, a commonly used cell line for therapeutic protein production, but can be adapted for other cell lines.
Protocol 1: Determination of Optimal Concentration Range
This experiment aims to identify a concentration range of this compound that is non-toxic and supports optimal cell growth and viability.
Materials:
-
Suspension-adapted CHO cells
-
Chemically defined CHO cell culture medium
-
This compound (sterile-filtered)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed suspension CHO cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL of culture medium per well.
-
Preparation of this compound Dilutions: Prepare a series of sterile dilutions of this compound in the cell culture medium to achieve final concentrations ranging from 0.001% to 1.0% (w/v). Include a no-surfactant control.
-
Treatment: Add 100 µL of the prepared surfactant dilutions to the corresponding wells of the cell plate.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-surfactant control.
Expected Data Presentation:
| This compound Conc. (% w/v) | Average Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.001 | 1.28 | 0.09 | 102.4 |
| 0.01 | 1.30 | 0.07 | 104.0 |
| 0.1 | 1.22 | 0.10 | 97.6 |
| 0.5 | 0.85 | 0.06 | 68.0 |
| 1.0 | 0.45 | 0.05 | 36.0 |
Note: The above data is hypothetical and for illustrative purposes only.
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes, providing a quantitative measure of cytotoxicity.[15][16][17][18][19][20]
Materials:
-
Suspension-adapted CHO cells
-
Chemically defined CHO cell culture medium
-
This compound (sterile-filtered)
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. Include a positive control for maximum LDH release (e.g., cells treated with lysis buffer provided in the kit) and a negative control (no surfactant).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Sample Collection: Centrifuge the 96-well plate at 200 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
LDH Assay:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Read the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] x 100
Expected Data Presentation:
| This compound Conc. (% w/v) | Average Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| Negative Control | 0.15 | 0.02 | 0 |
| Positive Control | 2.50 | 0.15 | 100 |
| 0.01 | 0.18 | 0.03 | 1.28 |
| 0.1 | 0.25 | 0.04 | 4.26 |
| 0.5 | 0.90 | 0.07 | 31.91 |
| 1.0 | 1.80 | 0.11 | 70.21 |
Note: The above data is hypothetical and for illustrative purposes only.
Protocol 3: Evaluation of Shear Stress Protection in a Stirred-Tank Bioreactor
This protocol assesses the ability of this compound to protect CHO cells from shear stress generated by agitation in a bioreactor.
Materials:
-
Suspension-adapted CHO cells
-
Chemically defined CHO cell culture medium
-
This compound (sterile-filtered) at the optimal, non-toxic concentration determined from Protocols 1 and 2.
-
Benchtop stirred-tank bioreactors (e.g., 1 L)
-
Cell counting instrument (e.g., automated cell counter or hemocytometer with trypan blue)
-
LDH cytotoxicity assay kit
Procedure:
-
Bioreactor Setup: Set up two bioreactors with identical parameters (e.g., working volume, temperature, pH, dissolved oxygen).
-
Inoculation: Inoculate both bioreactors with CHO cells at a density of 0.5 x 10^6 cells/mL.
-
Treatment:
-
Bioreactor 1 (Control): Culture cells in the medium without this compound.
-
Bioreactor 2 (Test): Culture cells in the medium supplemented with the optimal concentration of this compound.
-
-
Cultivation: Operate the bioreactors at a high agitation speed (e.g., 200 rpm) to induce shear stress for 5 days.
-
Sampling: Take daily samples from each bioreactor to measure:
-
Viable cell density and viability (using trypan blue exclusion).
-
LDH release in the supernatant (as described in Protocol 2).
-
-
Data Analysis: Compare the viable cell density, viability, and LDH release between the control and test bioreactors over the cultivation period.
Expected Data Presentation:
Table 3.1: Viable Cell Density and Viability
| Day | Control - VCD (x10^6 cells/mL) | Control - Viability (%) | Test - VCD (x10^6 cells/mL) | Test - Viability (%) |
| 1 | 0.9 | 95 | 1.0 | 98 |
| 2 | 1.5 | 88 | 1.8 | 96 |
| 3 | 2.2 | 75 | 3.0 | 94 |
| 4 | 2.5 | 60 | 4.5 | 92 |
| 5 | 2.1 | 45 | 5.8 | 90 |
Table 3.2: LDH Release (% Cytotoxicity)
| Day | Control - % Cytotoxicity | Test - % Cytotoxicity |
| 1 | 5 | 2 |
| 2 | 12 | 4 |
| 3 | 25 | 6 |
| 4 | 40 | 8 |
| 5 | 55 | 10 |
Note: The above data is hypothetical and for illustrative purposes only.
References
- 1. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. ulprospector.com [ulprospector.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioprocess Forces and Their Impact on Cell Behavior: Implications for Bone Regeneration Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potential of hydrodynamic damage to animal cells of industrial relevance: current understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Shear and Extensional Stresses on Cells: Investigation in a Spiral Microchannel and Contraction–Expansion Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of nonionic surfactants for effective supply of phosphatidic acid in serum-free culture of Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 12. broadpharm.com [broadpharm.com]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Cytotoxicity Based Lactate Dehydrogenase Assay [bio-protocol.org]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Preparing Self-Emulsifying Drug Delivery Systems (SEDDS) with PEG-7 Glyceryl Cocoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS) utilizing PEG-7 Glyceryl Cocoate. SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosurfactants, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. This technology is a valuable strategy for enhancing the oral bioavailability of poorly water-soluble drugs.
This compound, a non-ionic surfactant with a hydrophilic-lipophilic balance (HLB) value of approximately 11, is a suitable candidate for the formulation of oil-in-water SEDDS.[1][2][3] Its properties as an emulsifier, emollient, and solubilizer make it a versatile excipient in the development of these advanced drug delivery systems.[4]
Principle of SEDDS Formulation with this compound
The fundamental principle behind the formulation of SEDDS is the selection of an appropriate combination of an oil phase, a surfactant, and optionally a cosurfactant, that can effectively solubilize the drug and form a stable microemulsion upon dilution. This compound acts as the primary surfactant, reducing the interfacial tension between the oil and aqueous phases, thereby facilitating the spontaneous formation of fine droplets. The selection of the oil phase is critical and is typically based on the solubility of the active pharmaceutical ingredient (API).
Pre-formulation Studies
Prior to the formulation of SEDDS, it is essential to conduct pre-formulation studies to identify suitable excipients.
Solubility Studies
The solubility of the drug in various oils, surfactants, and cosurfactants is a critical parameter for selecting the appropriate components for the SEDDS formulation.
Protocol for Solubility Studies:
-
Add an excess amount of the drug to a known volume (e.g., 2 mL) of the selected oil, surfactant (this compound), or cosurfactant in a sealed vial.
-
Agitate the vials using a vortex mixer for 10 minutes to facilitate mixing.
-
Place the vials in an isothermal shaker at a constant temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.
-
After equilibration, centrifuge the samples at a high speed (e.g., 3000 rpm) for 15 minutes to separate the undissolved drug.[5]
-
Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining particulate matter.
-
Quantify the amount of dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Table 1: Representative Solubility Data of a Model Drug (e.g., Dutasteride)
| Excipient Category | Excipient | Solubility (mg/mL) |
| Oil | Oleic Acid | 45.8 ± 2.1 |
| Castor Oil | 32.5 ± 1.8 | |
| Capryol™ 90 | 17.35 | |
| Surfactant | This compound | 25.3 ± 1.5 |
| Cremophor® EL | 7.82 | |
| Tween® 80 | 117 | |
| Cosurfactant | Transcutol® HP | >100 |
| Polyethylene Glycol 400 | 6.85 |
Note: The data presented in this table is illustrative and will vary depending on the specific drug used.
Formulation Development
Based on the solubility data, a suitable combination of oil, surfactant, and cosurfactant is selected. The next step involves the construction of a pseudo-ternary phase diagram to identify the self-emulsifying region.
Construction of Pseudo-Ternary Phase Diagram
A pseudo-ternary phase diagram is constructed to determine the concentration ranges of the components that will result in the formation of a stable emulsion.
Protocol for Constructing a Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the oil and the surfactant/cosurfactant blend (Smix) at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9). The Smix itself consists of the surfactant (this compound) and a cosurfactant at a fixed ratio (e.g., 1:1, 2:1, 3:1).
-
For each oil:Smix ratio, titrate the mixture with water dropwise under constant stirring.
-
Visually observe the mixture for transparency and the formation of a clear or slightly bluish emulsion.
-
Plot the compositions on a triangular coordinate system to delineate the self-emulsifying region.
Preparation of SEDDS
Once the optimal ratio of oil, surfactant, and cosurfactant is determined from the phase diagram, the SEDDS formulation can be prepared.
Protocol for Preparation of Liquid SEDDS:
-
Accurately weigh the required amounts of the oil, this compound (surfactant), and the chosen cosurfactant.
-
Add the weighed components to a clean, dry glass vial.
-
If the formulation includes a solid or semi-solid excipient, gentle heating (e.g., 40-50°C) may be applied to facilitate melting and mixing.
-
Vortex the mixture for 10-15 minutes until a clear, homogenous isotropic solution is formed.
-
Accurately weigh the drug and add it to the excipient mixture.
-
Continue vortexing or magnetic stirring until the drug is completely dissolved in the mixture.
Table 2: Example of a Liquid SEDDS Formulation
| Component | Function | Concentration (% w/w) |
| Drug (e.g., Dutasteride) | Active Pharmaceutical Ingredient | 1.0 |
| Oleic Acid | Oil | 30.0 |
| This compound | Surfactant | 49.0 |
| Transcutol® HP | Cosurfactant | 20.0 |
Note: This is a representative formulation. The optimal composition will depend on the specific drug and excipients used.
Characterization of SEDDS
The prepared SEDDS should be thoroughly characterized to ensure its quality and performance.
Table 3: Key Characterization Parameters for SEDDS
| Parameter | Method | Acceptance Criteria |
| Visual Assessment | Visual observation | Clear, transparent, and homogenous liquid |
| Self-Emulsification Time | USP Dissolution Apparatus II | Formation of a fine emulsion in less than 1-2 minutes |
| Droplet Size Analysis | Dynamic Light Scattering (DLS) | Mean droplet size typically in the range of 20-200 nm for nanoemulsions |
| Zeta Potential | DLS with an electrode | Indicates the stability of the emulsion; a value of ±30 mV is generally considered stable |
| Drug Content | Validated HPLC method | 95-105% of the labeled amount |
| In Vitro Drug Release | USP Dissolution Apparatus II | Significantly enhanced dissolution rate compared to the pure drug |
| Thermodynamic Stability | Centrifugation, Freeze-thaw cycles, Heating-cooling cycles | No signs of phase separation, creaming, or cracking |
Experimental Workflows and Diagrams
Visualizing the experimental workflows can aid in understanding the logical progression of the formulation and characterization processes.
Caption: Workflow for the formulation and characterization of SEDDS.
Caption: Protocol for determining drug solubility in excipients.
Conclusion
The use of this compound in the formulation of Self-Emulsifying Drug Delivery Systems presents a promising approach for enhancing the oral delivery of poorly water-soluble drugs. Its favorable surfactant properties contribute to the spontaneous formation of stable nanoemulsions, which can lead to improved drug dissolution and bioavailability. The protocols and guidelines presented in these application notes provide a systematic framework for the development and characterization of SEDDS incorporating this compound. It is imperative to conduct thorough pre-formulation and characterization studies to develop a robust and effective drug delivery system tailored to the specific active pharmaceutical ingredient.
References
- 1. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Preparation, Characterization and Stability Study of Dutasteride Loaded Nanoemulsion for Treatment of Benign Prostatic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
PEG-7 Glyceryl Cocoate: A Versatile Excipient in Pharmaceutical Formulations
Introduction
PEG-7 Glyceryl Cocoate is a non-ionic surfactant and emollient derived from coconut oil and glycerin.[1][2] It is a polyethylene (B3416737) glycol (PEG) ether of glyceryl cocoate and is widely utilized in the cosmetic industry for its emulsifying, solubilizing, and conditioning properties.[1][2] In the pharmaceutical realm, this compound is gaining attention as a versatile excipient for enhancing the delivery of poorly water-soluble drugs. Its ability to form stable emulsions and microemulsions makes it a valuable tool in the formulation of oral, topical, and transdermal drug delivery systems.[3][4]
Application in Pharmaceutical Formulations
This compound's primary functions in pharmaceutical formulations include acting as a solubilizer, emulsifier, and permeation enhancer. With a Hydrophilic-Lipophilic Balance (HLB) value of approximately 11, it is particularly suitable for creating oil-in-water (O/W) emulsions.[5][6] This property is crucial for formulating lipophilic drugs into aqueous-based systems, thereby improving their dissolution and subsequent bioavailability.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[7][8] This in-situ emulsification leads to the formation of small lipid droplets, which provide a large surface area for drug absorption. This compound can be a key surfactant in SEDDS formulations, facilitating the formation of stable and uniform microemulsions that can enhance the oral bioavailability of poorly soluble drugs.[9]
Nanoemulsions and Microemulsions
Nanoemulsions and microemulsions are advanced drug delivery systems characterized by their small droplet size, typically in the nanometer range.[10][11] These systems offer several advantages, including improved drug solubilization, enhanced stability, and increased permeation across biological membranes.[11] this compound is an effective surfactant for the preparation of both nanoemulsions and microemulsions, contributing to the formation of stable and finely dispersed systems.[3][4]
Quantitative Data on Formulations
The following tables summarize quantitative data from studies utilizing this compound in pharmaceutical formulations.
Table 1: Arbutin Microemulsion Formulations [3][4]
| Formulation Code | Oil Phase (%) | This compound (%) | Droplet Size (µm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| F3 | 10 | 65 | 0.013 | 0.134 | -24.83 |
| F4 | 15 | 70 | 0.027 | 0.216 | -24.66 |
| F5 | 7 | 80 | 0.050 | 0.602 | -27.30 |
Table 2: Resveratrol Nanostructured Lipid Carrier (NLC) Formulations
In this study, this compound was used in combination with Tween 20 as the surfactant system.
| Formulation Code | Surfactant Ratio (PEG-7 GC:Tween 20) | Viscosity (nm) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| F1 | 3:9 | 713.33 ± 61.10 | 270.1 ± 18.95 | 0.28 ± 0.04 | -23.94 ± 3.20 |
| F2 | 3:12 | 793.33 ± 20.81 | 216.05 ± 8.98 | 0.25 ± 0.02 | -24.85 ± 1.20 |
| F3 | 3:15 | 853.33 ± 20.81 | 308.55 ± 11.66 | 0.31 ± 0.03 | -25.31 ± 0.21 |
Experimental Protocols
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes a general method for preparing a liquid SEDDS formulation.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Oil (e.g., Capryol 90, Oleic Acid)
-
Surfactant (this compound)
-
Co-surfactant (e.g., Transcutol HP, Propylene Glycol)
Procedure:
-
Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation:
-
Accurately weigh the required amounts of the selected oil, this compound, and co-surfactant into a glass vial.
-
Heat the mixture to 40-50°C on a magnetic stirrer to ensure homogeneity.
-
Add the pre-weighed API to the mixture and stir until it is completely dissolved.
-
Continue stirring for a specified period (e.g., 30 minutes) to ensure a uniform mixture.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small volume (e.g., 1 mL) of the SEDDS pre-concentrate to a larger volume of distilled water (e.g., 250 mL) with gentle agitation. Visually observe the formation of the emulsion and assess its appearance (clear, bluish-white, or milky).
-
Droplet Size and Zeta Potential Analysis: Dilute the resulting emulsion with distilled water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[12]
-
In Vitro Drug Release Study using Dialysis Bag Method
This protocol outlines a common method for assessing the in vitro release of a drug from a nanoemulsion or SEDDS formulation.[13][14]
Materials:
-
Drug-loaded formulation (e.g., nanoemulsion)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer and stir bars
-
Beakers
-
Syringes and filters
Procedure:
-
Membrane Preparation: Cut the dialysis membrane to the desired length and hydrate (B1144303) it in the release medium for at least 30 minutes before use.
-
Sample Preparation: Accurately measure a specific volume of the drug-loaded formulation and place it inside the dialysis bag. Securely close both ends of the bag.
-
Experimental Setup:
-
Place a known volume of the release medium into a beaker and maintain the temperature at 37°C using a water bath.
-
Immerse the sealed dialysis bag containing the formulation into the release medium.
-
Begin stirring the release medium at a constant rate (e.g., 100 rpm).
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Mechanism of Permeation Enhancement
This compound, as a non-ionic surfactant, is believed to enhance the permeation of drugs through the skin primarily by interacting with and disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.[4][15]
The stratum corneum is composed of corneocytes embedded in a lipid matrix rich in ceramides, cholesterol, and free fatty acids. This lipid matrix forms the main barrier to drug penetration. This compound, with its amphiphilic nature, can insert itself into these lipid bilayers. This insertion disrupts the ordered packing of the lipids, increasing their fluidity and creating transient pores or channels. This disruption of the barrier function allows drug molecules to more easily partition into and diffuse through the stratum corneum.
Conclusion
This compound is a promising excipient in pharmaceutical formulations, particularly for improving the delivery of poorly water-soluble drugs. Its ability to act as a solubilizer and emulsifier in SEDDS, nanoemulsions, and microemulsions, coupled with its potential to enhance drug permeation across the skin, makes it a valuable tool for formulation scientists. Further research into its specific interactions with biological membranes will continue to expand its applications in advanced drug delivery systems.
References
- 1. specialchem.com [specialchem.com]
- 2. yeserchem.com [yeserchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 7. pharmtech.com [pharmtech.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Infrared Spectroscopic Study of Stratum Corneum Model Membranes Prepared from Human Ceramides, Cholesterol, and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of PEG-7 Glyceryl Cocoate in Developing Cleansing Protocols for Laboratory Equipment
Introduction
PEG-7 Glyceryl Cocoate is a non-ionic surfactant known for its excellent emulsifying, emollient, and mild cleansing properties.[1][2] Derived from coconut oil and glycerin, it is readily water-soluble and effective at removing oils, dirt, and other impurities.[3][4] While extensively used in the personal care and cosmetic industries for its gentle nature, its application in cleaning laboratory equipment is a promising area for development.[5][6][7][8] These application notes provide a framework for utilizing this compound in cleansing protocols for laboratory equipment, particularly for sensitive applications where harsh cleaning agents are undesirable. The protocols outlined are designed to be a starting point for researchers to develop and validate cleaning procedures specific to their laboratory needs.
Properties of this compound
| Property | Value/Description | Reference |
| INCI Name | This compound | [9] |
| CAS Number | 68201-46-7 | [1] |
| Type | Non-ionic surfactant, Emulsifier, Emollient | [1][10] |
| Appearance | Clear to slightly yellowish, oily liquid | [1] |
| Solubility | Soluble in water and alcohols; insoluble in oils | [1][4] |
| HLB Value | Approximately 11 | [2][11] |
| Key Features | Mild cleansing agent, effective at removing oils and greasy residues, good conditioning effect, foam booster. | [1][3][9] |
Applications in Laboratory Cleaning
This compound is particularly suitable for:
-
Cleaning of glassware and equipment used in sensitive biological assays where residues from harsh detergents could interfere with cellular processes.
-
Removal of oily or greasy residues from chemical synthesis, such as residual oils, greases, and some organic compounds.
-
As a pre-wash agent to remove the bulk of contaminants before a more rigorous cleaning or sterilization process.
-
Cleaning of equipment surfaces that are sensitive to corrosive acids, bases, or harsh solvents.
Experimental Protocols
Protocol 1: Preparation of this compound Cleaning Solutions
This protocol describes the preparation of aqueous cleaning solutions of this compound at various concentrations.
Materials:
-
This compound
-
Deionized (DI) or distilled water
-
Graduated cylinders
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Measure the desired volume of DI or distilled water into a beaker.
-
While stirring the water with a magnetic stirrer, slowly add the required volume of this compound to achieve the target concentration (e.g., 1%, 5%, 10% v/v).
-
Continue stirring until the solution is homogeneous.
-
Label the solution clearly with the concentration and date of preparation.
Table 1: Example Dilutions for this compound Cleaning Solutions
| Final Concentration (v/v) | Volume of this compound (mL) | Volume of DI Water (mL) | Total Volume (mL) |
| 1% | 10 | 990 | 1000 |
| 5% | 50 | 950 | 1000 |
| 10% | 100 | 900 | 1000 |
Protocol 2: General Cleaning of Laboratory Glassware
This protocol provides a general procedure for cleaning routine laboratory glassware.
Materials:
-
Prepared this compound cleaning solution (e.g., 5% v/v)
-
Contaminated glassware
-
Brushes suitable for glassware
-
Tap water
-
Deionized (DI) or distilled water
-
Drying oven or rack
Procedure:
-
Pre-Rinse: Rinse the glassware with tap water to remove any loose debris.[12]
-
Soaking: Place the glassware in a bath of the this compound cleaning solution. Ensure all surfaces are in contact with the solution. Allow to soak for at least 30 minutes. For heavily soiled items, a longer soaking time may be necessary.
-
Scrubbing: Use appropriate brushes to scrub all surfaces of the glassware.[12] The surfactant properties of this compound will help to lift and emulsify residues.[1]
-
Rinsing: Rinse the glassware thoroughly with tap water to remove the cleaning solution and loosened residues.
-
Final Rinse: Perform a final rinse with DI or distilled water at least three times to remove any remaining traces of the cleaning agent and tap water impurities.[13]
-
Drying: Allow the glassware to air dry on a rack or place it in a drying oven.
Protocol 3: Validation of the Cleaning Protocol
To ensure the cleaning protocol is effective, a validation process should be implemented.[14] This involves demonstrating that the concentration of residual substances is reduced to an acceptable level.
Materials:
-
Cleaned glassware from Protocol 2
-
A known contaminant (e.g., a specific oil, chemical, or biological marker)
-
Analytical method for detecting the contaminant (e.g., HPLC, GC, TOC analysis, UV-Vis spectroscopy)
-
Swabs for surface sampling
-
High-purity solvent for extraction
Procedure:
-
Establish Acceptance Criteria: Define the maximum allowable carryover of the contaminant. This is often based on regulatory guidelines or experimental needs. For example, a common limit is less than 10 ppm of the active substance in the next product.[15]
-
Spiking: Intentionally contaminate a piece of glassware with a known amount of the target substance.
-
Cleaning: Clean the spiked glassware using the developed this compound cleaning protocol.
-
Sampling:
-
Rinse Sampling: Rinse the cleaned glassware with a known volume of a suitable solvent and collect the rinse solution for analysis.
-
Swab Sampling: Swab a defined area of the glassware surface (e.g., 10x10 cm) with a swab moistened with a suitable solvent. Extract the swab in a known volume of the solvent.[16]
-
-
Analysis: Analyze the samples using a validated analytical method to determine the concentration of the residual contaminant.
-
Recovery Study: Perform a recovery study to ensure the sampling and analytical methods are effective at detecting the contaminant on the surface.[15] This involves spiking a clean surface and then immediately sampling to determine the percentage of the contaminant recovered.
Table 2: Hypothetical Cleaning Validation Data for Removal of a Model Oily Compound
| Cleaning Protocol | Contaminant Spike Level (µg/cm²) | Sampling Method | Recovery Rate (%) | Residual Contaminant (µg/cm²) | Acceptance Criteria (µg/cm²) | Result |
| 5% PEG-7 GC, 30 min soak | 10 | Swab | 92 | 0.08 | ≤ 0.1 | Pass |
| 5% PEG-7 GC, 60 min soak | 10 | Swab | 93 | 0.05 | ≤ 0.1 | Pass |
| 10% PEG-7 GC, 30 min soak | 10 | Swab | 95 | 0.04 | ≤ 0.1 | Pass |
| 1% PEG-7 GC, 30 min soak | 10 | Swab | 89 | 0.15 | ≤ 0.1 | Fail |
| 5% PEG-7 GC, 30 min soak | 10 | Rinse | 85 | 0.11 | ≤ 0.1 | Fail |
Visualizations
Caption: General workflow for cleaning and validating laboratory equipment using this compound.
Caption: Decision-making process for the validation of a cleaning protocol.
Safety Precautions
As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and its solutions.[12] While it is considered a mild and gentle ingredient in cosmetic applications, its properties in an industrial or laboratory setting warrant standard safety measures.[3] Refer to the Safety Data Sheet (SDS) for detailed information.
This compound presents a viable alternative to harsh cleaning agents in the laboratory, particularly for applications sensitive to chemical residues. Its properties as a mild, water-soluble surfactant make it effective for removing a range of common laboratory contaminants.[1][5] The protocols provided here offer a starting point for developing and validating cleaning procedures. It is essential for each laboratory to validate the cleaning process for their specific contaminants and equipment to ensure the required level of cleanliness is achieved and consistently maintained.[14][17]
References
- 1. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 2. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 3. What Is this compound Used For? - Hony Chem [hony-chem.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. thepinkfoundry.com [thepinkfoundry.com]
- 6. specialchem.com [specialchem.com]
- 7. stokkee.com [stokkee.com]
- 8. essentialsbycatalina.com [essentialsbycatalina.com]
- 9. This compound (Explained + Products) [incidecoder.com]
- 10. lesielle.com [lesielle.com]
- 11. nbinno.com [nbinno.com]
- 12. needle.tube [needle.tube]
- 13. watersciences.unl.edu [watersciences.unl.edu]
- 14. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 15. Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gxpcellators.com [gxpcellators.com]
- 17. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PEG-7 Glyceryl Cocoate Concentration for Emulsion Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PEG-7 glyceryl cocoate to achieve minimal emulsion droplet size and ensure formulation stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an emulsifier?
A1: this compound is a non-ionic surfactant, an ethoxylated polyethylene (B3416737) glycol ester made from glycerin and coconut oil.[1][2] It is a water-soluble, vegetable-derived emulsifying agent.[2] With a Hydrophilic-Lipophilic Balance (HLB) value of approximately 11, it is well-suited for creating stable oil-in-water (O/W) emulsions.[1][3][4] Its molecular structure contains both water-loving (hydrophilic) and oil-loving (lipophilic) components, allowing it to reduce the surface tension between oil and water, thereby stabilizing the emulsion.[3]
Q2: What is the typical concentration range for this compound in an emulsion?
A2: The typical usage concentration for this compound ranges from 0.5% to 5%.[5] In cleansing products like shampoos and shower gels, it is commonly used at concentrations between 0.5% and 3%. For emulsions, lotions, and creams where emollient effects are desired, concentrations up to 5% are typical.[5]
Q3: How does the concentration of this compound generally affect emulsion droplet size?
A3: Generally, increasing the concentration of the emulsifier, up to a certain point, will lead to a decrease in the average droplet size of the emulsion. This is because more emulsifier molecules are available to surround the oil droplets, preventing them from coalescing into larger ones. However, an excessively high concentration may not lead to a further reduction in droplet size and could negatively impact the formulation's sensory properties or stability.
Q4: What type of emulsion does this compound typically form?
A4: With an HLB value of around 11, this compound is primarily used to form oil-in-water (O/W) emulsions, where oil droplets are dispersed within a continuous water phase.[1][3][4]
Q5: What are the key parameters to consider when optimizing this compound concentration?
A5: The key parameters to consider are:
-
Droplet Size: The primary goal is often to achieve the smallest possible droplet size for the desired application, as this generally correlates with better stability and bioavailability.
-
Polydispersity Index (PDI): A lower PDI indicates a more uniform distribution of droplet sizes, which is generally desirable for stability.
-
Zeta Potential: This measurement indicates the surface charge of the droplets and is a key predictor of long-term stability. Higher absolute zeta potential values (e.g., > ±30 mV) suggest better stability.
-
Viscosity: The concentration of the emulsifier can influence the viscosity of the final formulation.
-
Physical Stability: This includes observing the emulsion for signs of instability such as creaming, sedimentation, or phase separation over time and under different storage conditions.
Troubleshooting Guides
Issue 1: Large and Inconsistent Emulsion Droplet Size
-
Possible Cause: Insufficient concentration of this compound.
-
Solution: Gradually increase the concentration of this compound in your formulation. Prepare a series of emulsions with increasing emulsifier content and measure the droplet size for each to identify the optimal concentration.
-
-
Possible Cause: Inadequate homogenization.
-
Solution: Ensure that the energy input during emulsification is sufficient. This may involve increasing the speed or duration of high-shear mixing. For very fine emulsions, high-pressure homogenization may be necessary.
-
-
Possible Cause: Incorrect order of addition.
-
Solution: Typically, for an O/W emulsion, the oil phase is slowly added to the aqueous phase with continuous stirring. Ensure your protocol follows the correct procedure.
-
Issue 2: Emulsion Instability (Creaming, Sedimentation, or Phase Separation)
-
Possible Cause: Incorrect emulsifier concentration.
-
Solution: Both too little and too much emulsifier can lead to instability. An insufficient amount will not adequately coat the droplets, leading to coalescence.[6] Conversely, excessive emulsifier can lead to micelle formation in the continuous phase, which can promote depletion flocculation. Refer to the experimental protocol below to determine the optimal concentration.
-
-
Possible Cause: The pH of the formulation is not optimal.
-
Solution: Although this compound is a non-ionic surfactant and less sensitive to pH changes than ionic surfactants, extreme pH values can affect the stability of other ingredients in the formulation. Adjust the pH to a neutral or desired range for your application.
-
-
Possible Cause: Presence of electrolytes.
-
Solution: High concentrations of salts or other electrolytes can disrupt the stability of the emulsion. If electrolytes are a necessary component of your formulation, you may need to use a higher concentration of emulsifier or a co-emulsifier to maintain stability.
-
-
Possible Cause: The viscosity of the continuous phase is too low.
-
Solution: Increasing the viscosity of the continuous (water) phase can slow down the movement of droplets and inhibit creaming or sedimentation. Consider adding a thickening agent or rheology modifier.[6]
-
Data Presentation
The following table summarizes the effect of varying the oil-to-surfactant (this compound) ratio on the physical characteristics of a microemulsion. Note that in this context, a higher surfactant ratio for a given oil amount implies a higher overall concentration of the emulsifier in the formulation.
| Formulation (Oil:Surfactant Ratio) | Droplet Size (µm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| F3 (10:65) | 0.013 | 0.134 | -24.83 |
| F4 (15:70) | 0.027 | 0.216 | -24.66 |
| F5 (7:80) | 0.050 | 0.602 | -27.30 |
Data adapted from a study on arbutin (B1665170) microemulsion. The results show that for this particular system, an oil-to-surfactant ratio of 10:65 yielded the smallest droplet size and a low PDI, indicating a stable and uniform microemulsion.[7]
Experimental Protocols
Protocol for Optimizing this compound Concentration for Minimal Emulsion Droplet Size
1. Materials and Equipment:
-
This compound
-
Oil phase (e.g., mineral oil, isopropyl myristate, or a specific drug carrier)
-
Aqueous phase (e.g., deionized water)
-
High-shear homogenizer (e.g., rotor-stator type)
-
Particle size analyzer (e.g., Dynamic Light Scattering - DLS)
-
pH meter
-
Viscometer
-
Analytical balance
-
Beakers, graduated cylinders, and magnetic stirrer
2. Preparation of Pre-emulsions:
-
Prepare a series of formulations with a fixed oil-to-water ratio (e.g., 20:80 w/w).
-
Within this series, vary the concentration of this compound (e.g., 1%, 2%, 3%, 4%, 5% w/w of the total formulation).
-
Aqueous Phase Preparation: In a beaker, dissolve the this compound in the deionized water. Heat to 65-75°C and stir until fully dissolved.
-
Oil Phase Preparation: In a separate beaker, heat the oil phase to 65-75°C.
-
Emulsification: While maintaining the temperature, slowly add the oil phase to the aqueous phase under continuous high-shear homogenization. Mix for a predetermined time (e.g., 5-10 minutes) to ensure a uniform pre-emulsion.
3. Droplet Size Analysis:
-
Allow the emulsions to cool to room temperature.
-
Measure the mean droplet size and polydispersity index (PDI) of each formulation using a particle size analyzer.
-
For each concentration, perform the measurement in triplicate to ensure accuracy.
4. Stability Assessment:
-
Short-term Stability: Observe the emulsions for any signs of instability (creaming, phase separation) after 24 hours at room temperature.
-
Accelerated Stability (Optional): Store the emulsions at elevated temperatures (e.g., 40°C and 50°C) for a specified period (e.g., 4 weeks) and observe for any physical changes. Centrifugation can also be used as a rapid test for stability.
5. Data Analysis and Optimization:
-
Plot the mean droplet size as a function of the this compound concentration.
-
Identify the concentration at which the droplet size reaches a minimum or plateaus. This represents the optimal concentration for achieving the smallest droplet size under the given processing conditions.
-
Correlate the droplet size data with the stability observations to select the concentration that provides both minimal droplet size and acceptable long-term stability.
Mandatory Visualizations
Caption: Troubleshooting workflow for large emulsion droplet size.
Caption: Troubleshooting workflow for emulsion instability.
References
Impact of pH and temperature on the stability of PEG-7 glyceryl cocoate emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and temperature on the stability of emulsions formulated with PEG-7 Glyceryl Cocoate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for emulsions stabilized with this compound?
A1: this compound is a non-ionic surfactant that generally exhibits good stability in a pH range of 5.0 to 8.0.[1][2][3][4] Formulating within this range will minimize the risk of hydrolysis of the ester linkage in the molecule, thus ensuring better long-term stability of the emulsion.
Q2: What is the effect of temperatures on the stability of this compound emulsions?
A2: Temperature can significantly impact the stability of emulsions stabilized with this compound. As a non-ionic surfactant, its solubility in water is temperature-dependent. Increased temperatures can lead to dehydration of the polyethylene (B3416737) glycol chains, reducing the surfactant's effectiveness and potentially causing emulsion instability. One source suggests that this compound is stable up to 60°C.[2] Exceeding the cloud point or the phase inversion temperature (PIT) of the emulsion can lead to irreversible phase separation.
Q3: What is the "cloud point" and why is it important for this compound emulsions?
A3: The cloud point is the temperature at which a non-ionic surfactant, like this compound, begins to lose its solubility in water, leading to a cloudy appearance. Heating an emulsion above the cloud point can cause the surfactant to become less effective at stabilizing the oil droplets, which can lead to coalescence and phase separation.[5][6] It is crucial to formulate and store emulsions below the cloud point of the surfactant system to ensure stability.
Q4: What is the Phase Inversion Temperature (PIT) and how does it relate to emulsion stability?
A4: The Phase Inversion Temperature (PIT) is a critical parameter for emulsions stabilized by non-ionic surfactants. It is the temperature at which an oil-in-water (O/W) emulsion inverts to a water-in-oil (W/O) emulsion, or vice versa.[7][8] Emulsions are typically most stable when stored at temperatures significantly below their PIT. The PIT is influenced by the surfactant's structure, the oil phase, and the aqueous phase composition.
Q5: Can this compound be used in acidic or alkaline formulations outside the recommended pH 5-8 range?
A5: While this compound is most stable in the pH 5-8 range, it may be used in formulations outside this range, but with caution. In strongly acidic or alkaline conditions, the ester linkage in glyceryl cocoate can be susceptible to hydrolysis over time, breaking down the surfactant and leading to emulsion instability. If formulating outside the recommended pH range, it is essential to conduct thorough long-term stability testing.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Creaming or Sedimentation | Insufficient viscosity of the continuous phase; Droplet flocculation due to weak repulsive forces. | - Increase the viscosity of the aqueous phase by adding a thickening agent (e.g., xanthan gum, carbomer).- Optimize the concentration of this compound.- Ensure adequate homogenization to achieve a small and uniform droplet size. |
| Coalescence (merging of droplets) | High storage temperature; Formulation pH is outside the optimal range; Insufficient surfactant concentration. | - Store the emulsion at a controlled room temperature, avoiding excessive heat.- Adjust the pH of the formulation to be within the 5-8 range.- Increase the concentration of this compound or consider adding a co-emulsifier. |
| Phase Separation | Exceeding the cloud point or Phase Inversion Temperature (PIT); Hydrolysis of the surfactant due to extreme pH. | - Determine the PIT of your emulsion and ensure storage and handling temperatures are well below it.- Verify and adjust the pH of the final formulation to the 5-8 range.- Conduct accelerated stability testing at elevated temperatures to predict long-term stability. |
| Changes in Viscosity | Temperature fluctuations; pH drift over time; Microbial contamination. | - Implement temperature-controlled storage.- Buffer the system to maintain a stable pH.- Incorporate an effective preservative system and perform microbial testing. |
| Grainy or Gritty Texture | Crystallization of ingredients at low temperatures. | - Evaluate the solubility of all ingredients at lower temperatures.- Perform freeze-thaw cycle testing as part of your stability protocol. |
Data Presentation
The following table summarizes the impact of pH on the physical properties of a microemulsion containing this compound, vegetable oils, and alpha arbutin (B1665170). While this is a complex system, it provides valuable insight into how pH variations can influence emulsion characteristics.
| Formulation | Oil:Surfactant Ratio | pH | Droplet Size (µm) | Polydispersity Index | Zeta Potential (mV) | Viscosity (cps) | Stability Note |
| F1 | 10:65 | 5.18 | 0.013 | 0.119 | -2.79 | 150.3 | Showed signs of instability during storage.[9] |
| F2 | 15:70 | 5.21 | 0.023 | 0.191 | +1.06 | 161.6 | Showed signs of instability during storage.[9] |
| F3 | 7:80 | 5.25 | 0.027 | 0.276 | -3.10 | 196.3 | Showed signs of instability during storage.[9] |
Data adapted from a study on alpha arbutin microemulsions. The instability noted was observed after cycling tests between 4°C and 40°C.[9]
Experimental Protocols
Emulsion Stability Assessment via Droplet Size Analysis
Objective: To determine the effect of pH and temperature on the droplet size and size distribution of the emulsion, which are critical indicators of stability.
Methodology:
-
Sample Preparation: Prepare emulsion samples at various pH values (e.g., 4, 5, 6, 7, 8, 9) using appropriate buffers. Divide each pH batch into aliquots for storage at different temperatures (e.g., 4°C, 25°C, 40°C, 50°C).
-
Instrumentation: Utilize a dynamic light scattering (DLS) instrument or a laser diffraction particle size analyzer.
-
Measurement:
-
At predetermined time points (e.g., 0, 1 week, 1 month, 3 months), dilute a small amount of each emulsion sample with deionized water to the appropriate concentration for the instrument.
-
Measure the droplet size (z-average diameter) and polydispersity index (PDI).
-
-
Data Analysis: Plot the change in droplet size and PDI over time for each pH and temperature condition. A significant increase in droplet size indicates coalescence and instability.
Zeta Potential Measurement for Emulsion Stability
Objective: To assess the electrostatic stability of the emulsion droplets at different pH values.
Methodology:
-
Sample Preparation: Prepare emulsions at various pH levels as described above.
-
Instrumentation: Use a zeta potential analyzer, which typically employs electrophoretic light scattering.
-
Measurement:
-
Dilute the emulsion samples appropriately with the corresponding buffer solution.
-
Measure the electrophoretic mobility of the droplets, from which the instrument calculates the zeta potential.
-
-
Data Analysis: Plot zeta potential as a function of pH. For non-ionic surfactants like this compound, the zeta potential is expected to be close to neutral. However, other formulation components can impart a charge. A zeta potential with a magnitude greater than ±30 mV generally indicates good electrostatic stability.
Rheological Analysis for Physical Stability
Objective: To evaluate the effect of pH and temperature on the viscosity and viscoelastic properties of the emulsion, which relate to its resistance to creaming and sedimentation.
Methodology:
-
Instrumentation: Use a rheometer with appropriate geometry (e.g., cone and plate or parallel plate).
-
Measurement:
-
Viscosity Profiling: Measure the viscosity of the emulsion samples at a range of shear rates to understand their flow behavior (e.g., Newtonian, shear-thinning).
-
Oscillatory Measurements: Perform small amplitude oscillatory shear tests to determine the storage modulus (G') and loss modulus (G''). A higher G' indicates a more structured and potentially more stable system.
-
-
Data Analysis: Compare the rheological profiles of emulsions at different pH values and after storage at various temperatures. A significant decrease in viscosity or G' can indicate a loss of structural integrity and stability.
Accelerated Stability Testing (Freeze-Thaw and Thermal Cycling)
Objective: To predict the long-term stability of the emulsion by subjecting it to stressful temperature conditions.
Methodology:
-
Freeze-Thaw Cycling:
-
Place emulsion samples in a freezer at a low temperature (e.g., -10°C) for 24 hours.
-
Allow the samples to thaw at room temperature (25°C) for 24 hours. This completes one cycle.
-
Repeat for a minimum of three cycles.
-
-
Thermal Cycling:
-
Place emulsion samples in an oven at an elevated temperature (e.g., 45°C) for 24 hours.
-
Move the samples to a refrigerator at a low temperature (e.g., 4°C) for 24 hours.
-
Repeat for several cycles.
-
-
Evaluation: After each cycle, visually inspect the samples for any signs of instability, such as phase separation, creaming, or changes in color and odor. Also, perform droplet size and viscosity measurements to quantify any changes.
Visualizations
Caption: Troubleshooting workflow for this compound emulsion instability.
Caption: Key factors influencing the stability of this compound emulsions.
References
- 1. POLYETHYLENE GLYCOL 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 2. ases.in [ases.in]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound - PCC Group Product Portal [products.pcc.eu]
- 5. es.firp-ula.org [es.firp-ula.org]
- 6. Emulsion stabilization by non-ionic surfactants: the relevance of surfactant cloud point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase inversion temperature - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. farma.com.ro [farma.com.ro]
Technical Support Center: Troubleshooting Phase Separation in Formulations Containing PEG-7 Glyceryl Cocoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting phase separation in formulations containing PEG-7 glyceryl cocoate. Below, you will find a detailed troubleshooting guide in a question-and-answer format, experimental protocols for stability testing, and quantitative data to aid in your formulation development.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My oil-in-water (O/W) emulsion formulated with this compound is showing signs of creaming (a concentration of the dispersed phase at the top). What are the likely causes?
A1: Creaming is a common sign of emulsion instability and can be caused by several factors:
-
Incorrect Hydrophilic-Lipophilic Balance (HLB): this compound has an HLB value of approximately 11, making it suitable for O/W emulsions.[1][2][3] However, the required HLB of your specific oil phase may differ. An improper match between the emulsifier's HLB and the oil phase's required HLB can lead to instability.
-
Insufficient Emulsifier Concentration: The concentration of this compound may be too low to adequately coat the oil droplets, leading to their coalescence and subsequent creaming. The typical use level for this compound is between 1-10%.[1][4][5]
-
Inadequate Homogenization: If the shear force during emulsification is insufficient, the oil droplets will be too large. Larger droplets have a greater tendency to rise, causing creaming.
-
Low Viscosity of the Continuous Phase: A low-viscosity aqueous phase allows oil droplets to move more freely and coalesce.
Q2: My formulation is experiencing complete phase separation. How can I troubleshoot this?
A2: Complete phase separation, or coalescence, is a more severe form of instability. Here’s a step-by-step approach to troubleshooting:
-
Verify HLB Calculation: Ensure the HLB of your emulsifier system matches the required HLB of your oil phase. You may need to blend this compound with another emulsifier with a different HLB to achieve the optimal value.
-
Optimize Emulsifier Concentration: Gradually increase the concentration of this compound within its recommended range (1-10%).[1][4][5]
-
Review Processing Parameters:
-
Shear Energy: Ensure you are using a homogenizer that provides sufficient shear to create small, uniform droplets.
-
Temperature: Heat both the oil and water phases to approximately the same temperature (typically 70-75°C) before emulsification to ensure proper mixing and stability.
-
-
Increase Viscosity of the Continuous Phase: The addition of a thickening agent such as xanthan gum or a carbomer to the aqueous phase can slow down the movement of oil droplets and prevent coalescence.
Q3: Can the pH of my formulation affect its stability when using this compound?
A3: Yes, pH can influence emulsion stability, even with a non-ionic surfactant like this compound. While this compound itself is stable over a pH range of 5 to 8, extreme pH values can affect the stability of other ingredients in the formulation, which in turn can disrupt the emulsion. For instance, the charge of other components can be altered, affecting their interaction with the emulsifier and the overall stability.[6]
Q4: I've noticed instability in my formulation after adding electrolytes. What is the cause and how can I fix it?
A4: The addition of electrolytes (salts) can destabilize an emulsion stabilized by a non-ionic surfactant like this compound. Electrolytes can disrupt the hydration layer around the surfactant molecules at the oil-water interface, reducing the repulsive forces between droplets and leading to flocculation and coalescence.
To address this:
-
Use the Minimum Effective Concentration of Electrolytes: If possible, reduce the concentration of the salt in your formulation.
-
Incorporate a Protective Colloid: Adding a stabilizer that is less sensitive to electrolytes, such as a non-ionic polymer like hydroxyethylcellulose, can help maintain stability.
-
Increase Emulsifier Concentration: A higher concentration of this compound may provide a more robust steric barrier against the effects of electrolytes.
Quantitative Data on Formulation Stability
The following table presents data from a study on arbutin (B1665170) microemulsions, illustrating the impact of varying oil-to-surfactant (this compound) ratios on key physical characteristics. While these formulations were ultimately found to be unstable during storage, the data provides valuable insight into how formulation parameters can influence the initial properties of an emulsion.
| Formulation (Oil:Surfactant Ratio) | Droplet Size (µm) | Polydispersity Index (PDI) | Zeta Potential (mV) | pH | Viscosity (cps) |
| F3 (10:65) | 0.013 | 0.119 | -2.79 | 5.18 | 150.3 |
| F4 (15:70) | 0.023 | 0.191 | +1.06 | 5.21 | 161.6 |
| F5 (7:80) | 0.027 | 0.276 | -3.10 | 5.25 | 196.3 |
Data adapted from a study on arbutin microemulsions.[6][7][8]
Experimental Protocols
1. Protocol for Accelerated Stability Testing (Freeze-Thaw Cycling)
Objective: To assess the stability of an emulsion under fluctuating temperature conditions.
Methodology:
-
Prepare a minimum of three samples of the emulsion in sealed, transparent containers.
-
Place the samples in a freezer at -10°C for 24 hours.
-
Remove the samples and allow them to thaw at room temperature (approximately 25°C) for 24 hours. This completes one cycle.
-
Visually inspect the samples for any signs of instability, such as creaming, coalescence, or changes in texture, color, or odor.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.
-
A stable formulation will show no significant changes after three cycles.
2. Protocol for Centrifugation Test
Objective: To rapidly assess the physical stability of an emulsion by subjecting it to increased gravitational forces.
Methodology:
-
Fill two centrifuge tubes with the emulsion to be tested.
-
Place the tubes in a centrifuge, ensuring they are balanced.
-
Centrifuge the samples at 3000 rpm for 30 minutes.
-
After centrifugation, carefully remove the tubes and visually inspect for any signs of phase separation.
-
Measure the height of any separated layers (e.g., cream or oil) and express it as a percentage of the total height of the sample. A stable emulsion will show no visible separation.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting phase separation in formulations containing this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. ulprospector.com [ulprospector.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 6. farma.com.ro [farma.com.ro]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Analytical methods for detecting 1,4-dioxane impurities in PEG-7 glyceryl cocoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting 1,4-dioxane (B91453) impurities in PEG-7 glyceryl cocoate and similar cosmetic ingredients.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of 1,4-dioxane.
Question: Why am I observing poor peak shape or tailing for the 1,4-dioxane peak in my GC-MS analysis?
Answer: Poor peak shape for 1,4-dioxane is a common issue and can be attributed to several factors:
-
Active Sites in the GC System: 1,4-dioxane is a polar compound and can interact with active sites (e.g., silanol (B1196071) groups) in the injection port liner, column, or transfer line. This can lead to peak tailing and reduced sensitivity.
-
Solution: Use a deactivated injection port liner and a high-quality, low-bleed GC column specifically designed for trace analysis. Regularly bake out the column and injection port to remove contaminants.
-
-
Matrix Effects: The complex matrix of cosmetic products like this compound can interfere with the chromatography.
-
Solution: Employ a robust sample preparation technique to minimize matrix interference. Headspace analysis is often preferred as it introduces only volatile components into the GC system.[1][2] Alternatively, techniques like Solid Phase Extraction (SPE) or Ultrasound-Assisted Extraction (UAE) can be used for cleanup.[3][4]
-
-
Improper GC Oven Temperature Program: An unoptimized temperature program can lead to co-elution with other matrix components or poor peak focusing.
-
Solution: Optimize the initial oven temperature, ramp rate, and final temperature to ensure good separation of 1,4-dioxane from other volatile compounds in the sample.
-
Question: My sensitivity is low, and I am unable to reach the required detection limits. What can I do?
Answer: Achieving low detection limits (in the sub-ppm range) is crucial for regulatory compliance.[5] If you are experiencing low sensitivity, consider the following:
-
Injection Technique:
-
Splitless Injection: For trace analysis, a splitless injection mode is generally preferred over a split injection as it transfers a larger amount of the analyte onto the column.[6]
-
Pulsed Splitless Injection: This technique can further enhance sensitivity by increasing the initial pressure in the inlet during injection, leading to a faster and more focused transfer of the sample onto the column.[3]
-
-
Mass Spectrometer Settings:
-
Sample Enrichment:
-
Headspace Enrichment: Techniques like multiple headspace injections from the same vial can be used to concentrate the analyte on the GC column before starting the temperature program.[2]
-
Solid Phase Microextraction (SPME): SPME can be used to pre-concentrate 1,4-dioxane from the sample matrix before injection.[4]
-
-
Sample Preparation: Ensure your extraction method provides good recovery of 1,4-dioxane. The use of an isotopically labeled internal standard (1,4-dioxane-d8) is highly recommended to correct for any losses during sample preparation and analysis.[1][3]
Question: I am seeing significant matrix interference in my chromatograms. How can I reduce it?
Answer: Matrix interference is a common challenge when analyzing complex samples like cosmetics.
-
Sample Preparation is Key: The choice of sample preparation is critical.
-
Headspace GC-MS: This is a highly effective technique for reducing matrix interference as non-volatile components of the this compound matrix are not introduced into the GC system.[1][2]
-
Solid Phase Extraction (SPE): An optimized SPE procedure can effectively clean up the sample extract by removing interfering compounds. A C18 stationary phase is often used for this purpose.[3][4]
-
-
Selective Detection:
-
Chromatographic Resolution:
-
High-Resolution GC Column: Using a longer or narrower internal diameter GC column can improve the separation of 1,4-dioxane from interfering matrix components.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the determination of 1,4-dioxane in this compound?
A1: The most widely used and recommended technique is Gas Chromatography-Mass Spectrometry (GC-MS).[] Specifically, Headspace GC-MS is often preferred for its ability to handle complex matrices and minimize contamination of the analytical system.[1][2] For enhanced selectivity and sensitivity, GC with tandem mass spectrometry (GC-MS/MS) can also be employed.[2][3]
Q2: Why is an internal standard, such as 1,4-dioxane-d8 (B96032), necessary for this analysis?
A2: The use of a stable isotopically labeled internal standard like 1,4-dioxane-d8 is crucial for accurate quantification.[3] It is chemically almost identical to the analyte (1,4-dioxane) and will behave similarly during sample preparation and injection. By adding a known amount of the internal standard to every sample, standard, and blank, it is possible to compensate for variations in sample volume, injection volume, and matrix effects, as well as for any loss of analyte during the extraction and concentration steps.[1][9] This leads to more robust and reliable results.
Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for 1,4-dioxane in cosmetic products?
A3: Modern analytical methods using GC-MS can achieve very low detection limits to meet regulatory requirements. Method detection limits are often in the low parts-per-billion (ppb) range.[1] For instance, one study reported a method LOD of 0.2 µg/g and a LOQ of 0.5 µg/g in various cosmetic matrices.[3] Another validated GC-MS method offers a Limit of Detection of 0.5 ppm.[5]
Q4: Can High-Performance Liquid Chromatography (HPLC) be used to detect 1,4-dioxane?
A4: While GC-MS is the predominant technique, HPLC methods have also been developed. One such method uses reversed-phase HPLC with spectrophotometric detection at 200 nm after solid-phase extraction.[10] However, GC-based methods are generally more sensitive and selective for a volatile compound like 1,4-dioxane.
Q5: What are the regulatory limits for 1,4-dioxane in cosmetic products?
A5: Regulatory limits for 1,4-dioxane vary by region. For example, in the European Union, the maximum allowable concentration in cosmetic products is 10 parts per million (ppm).[11] In New York State, the limit for cosmetics is also 10 ppm.[12] It is essential to be aware of the specific regulations in the target market for your product.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various analytical methods for 1,4-dioxane detection.
Table 1: GC-MS Method Parameters and Performance
| Parameter | Method 1 (Headspace GC-MS)[1] | Method 2 (GC-MS/MS with UAE/SPE)[3] |
| Internal Standard | 1,4-dioxane-d8 | 1,4-dioxane-d8 |
| Linear Range | 10 ng/g to 20,000 ng/g | Not Specified |
| Correlation Coefficient (R²) | > 0.997 | Not Specified |
| Method Detection Limit (MDL) | 2.3 ppb (on newer system) | 0.2 µg/g |
| Limit of Quantification (LOQ) | Not Specified | 0.5 µg/g |
| Recovery | Not Specified | 84-108% in various matrices |
| Relative Standard Deviation (RSD) | 11.6% (for response factor) | < 5% |
Table 2: Example GC and MS Parameters
| Instrument | Parameter | Setting |
| Gas Chromatograph (GC) | Column | SH-Rxi-5ms (30 m, 0.25 mm ID, 0.25 µm film thickness) or similar[6] |
| Carrier Gas | Helium at ~1 mL/min[6] | |
| Injection Port | Splitless at 280°C[6] | |
| Oven Program | Initial: 35°C for 4 min, Ramp 1: to 70°C at 5°C/min, Ramp 2: to 280°C at 20°C/min, Hold for 2 min[6] | |
| Mass Spectrometer (MS) | Ionization Mode | Electron Ionization (EI)[3] |
| Ion Source Temperature | 200°C[6] | |
| Acquisition Mode | Selected Ion Monitoring (SIM)[6] | |
| Quantifier Ions | 1,4-dioxane: m/z 88, 1,4-dioxane-d8: m/z 96[6] | |
| Qualifier Ions | 1,4-dioxane: m/z 58, 1,4-dioxane-d8: m/z 62[6] |
Experimental Protocols
Protocol 1: Headspace GC-MS Analysis
This protocol is based on a common method for analyzing 1,4-dioxane in consumer products.[1][13]
-
Internal Standard Preparation: Prepare a 1 ppm solution of 1,4-dioxane-d8 in Milli-Q water.
-
Calibration Standard Preparation:
-
Prepare a stock solution of 1,000 ppm 1,4-dioxane in Milli-Q water.
-
Perform serial dilutions to create a calibration curve ranging from approximately 10 ppb to 10,000 ppb (e.g., 10, 50, 100, 500, 1000, 5000, 10000 ppb).
-
Transfer 2 mL of each calibration standard into a 20 mL headspace vial.
-
Add 2 mL of the 1 ppm 1,4-dioxane-d8 internal standard solution to each vial and mix well.
-
-
Sample Preparation:
-
For liquid samples like this compound, accurately weigh or measure approximately 0.1 to 2 g of the sample into a 20 mL headspace vial.
-
Add 2 mL of the 1 ppm 1,4-dioxane-d8 internal standard solution.
-
If the sample is very viscous, add a small amount of Milli-Q water to create a slurry.
-
Seal the vial immediately.
-
-
GC-MS Analysis:
-
Place the vials in the headspace autosampler.
-
Equilibrate the vials at a set temperature (e.g., 80-90°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Inject a specific volume of the headspace into the GC-MS system.
-
Acquire data using the optimized GC-MS parameters (see Table 2 for an example).
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the 1,4-dioxane peak area to the 1,4-dioxane-d8 peak area against the concentration of the calibration standards.
-
Calculate the concentration of 1,4-dioxane in the samples using the regression equation from the calibration curve.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) with GC-MS/MS
This protocol is adapted from a method for liquid cosmetic products.[3]
-
Internal Standard Spiking: Accurately weigh about 0.5 g of the this compound sample into a centrifuge tube. Spike with a known amount of 1,4-dioxane-d8 internal standard.
-
Extraction:
-
Add a suitable extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex mix for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the layers.
-
-
Analysis:
-
Carefully transfer an aliquot of the organic layer into a GC vial.
-
Inject 1 µL of the extract into the GC-MS/MS system.
-
Analyze using an optimized GC-MS/MS method, acquiring data in Multiple Reaction Monitoring (MRM) mode for highest selectivity.
-
-
Quantification: Perform quantification using an internal standard calibration curve as described in the previous protocol.
Visualizations
Caption: Workflow for Headspace GC-MS analysis of 1,4-dioxane.
Caption: Decision tree for troubleshooting common analytical issues.
References
- 1. agilent.com [agilent.com]
- 2. youngin.com [youngin.com]
- 3. The determination of 1,4-dioxane in cosmetic products by gas chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. certified-laboratories.com [certified-laboratories.com]
- 6. researchgate.net [researchgate.net]
- 7. ysi.com [ysi.com]
- 9. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 10. Determination of 1,4-dioxane in cosmetic products by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 11. filab.fr [filab.fr]
- 12. 1,4-Dioxane Limits for Household Cleansing, Personal Care, and Cosmetic Products - NYSDEC [dec.ny.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce the Cytotoxicity of PEG-7 Glyceryl Cocoate In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments involving PEG-7 Glyceryl Cocoate.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity in our cell cultures treated with a formulation containing this compound. What are the potential causes?
A1: High cytotoxicity at low concentrations can stem from several factors. First, verify the purity of your this compound, as contaminants from the manufacturing process, such as 1,4-dioxane, can induce significant toxicity.[1][2] Second, re-evaluate the solvent used to dissolve the compound and the final concentration of the solvent in the culture medium to ensure it is non-toxic to your specific cell line; a vehicle control is crucial for this assessment. Finally, consider the initial cell seeding density, as low cell density can make cells more susceptible to toxic insults.
Q2: We are seeing conflicting results between our MTT and LDH cytotoxicity assays. Why is this happening, and which result should we trust?
A2: Discrepancies between cytotoxicity assays are common because they measure different cellular endpoints. The MTT assay measures metabolic activity, which may not always correlate directly with cell death. Conversely, the LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity.[3] The choice of assay should align with the expected mechanism of cytotoxicity. It is often recommended to use multiple assays that measure different parameters (e.g., metabolic activity, membrane integrity, and apoptosis) to obtain a comprehensive understanding of the compound's cytotoxic profile.
Q3: How can we differentiate between a cytotoxic and a cytostatic effect of our formulation in cell culture?
A3: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without necessarily killing the cells. To differentiate between these, you can perform a cell counting assay (e.g., using a hemocytometer or an automated cell counter with trypan blue exclusion to identify dead cells) over a time course. A cytostatic compound will lead to a plateau in the number of viable cells, whereas a cytotoxic compound will cause a decrease in the number of viable cells.
Q4: What is the primary mechanism of this compound-induced cytotoxicity?
A4: As a non-ionic surfactant, the primary mechanism of cytotoxicity for this compound at supracritical micelle concentrations is the disruption of cell membrane integrity.[4] This can lead to the leakage of intracellular components and ultimately cell lysis. At sub-micellar concentrations, surfactant monomers can incorporate into the cell membrane, impairing its function.[4] Furthermore, surfactants can induce apoptosis through pathways involving mitochondrial dysfunction.[4][5]
Troubleshooting Guide: Reducing In Vitro Cytotoxicity
Issue 1: High background cytotoxicity in control wells.
-
Possible Cause: Solvent toxicity.
-
Solution: Decrease the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium to a non-toxic level (typically ≤ 0.1%). Run a solvent-only control to confirm.
-
-
Possible Cause: Poor cell health.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability before seeding. Avoid over-confluency or low seeding densities.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variation in experimental conditions.
-
Solution: Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations. Ensure thorough mixing of the dosing solutions.
-
-
Possible Cause: Purity of this compound.
Issue 3: Unexpectedly high cytotoxicity at low concentrations of this compound.
-
Possible Cause: Cell line sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to surfactants.[6] Consider using a more robust cell line or one that is more relevant to the intended application (e.g., HaCaT keratinocytes for dermal formulations).
-
-
Possible Cause: Interaction with other formulation components.
-
Solution: Evaluate the cytotoxicity of individual components of the formulation to identify any synergistic toxic effects.
-
Strategies for Cytotoxicity Reduction
Formulation Adjustments
-
Inclusion of Serum/Albumin: The presence of proteins, such as those in fetal bovine serum (FBS) or bovine serum albumin (BSA), in the cell culture medium can decrease the cytotoxic effects of surfactants.[7] These proteins can bind to surfactant molecules, reducing the concentration of free monomers available to interact with cell membranes.
Parameter Condition 1 Condition 2 Expected Outcome Culture Medium Serum-free 10% FBS Reduced cytotoxicity in the presence of FBS IC50 Value Lower Higher Higher IC50 indicates lower cytotoxicity -
Co-formulation with Antioxidants: Surfactant-induced cytotoxicity can involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[8] The addition of antioxidants to the formulation may mitigate these effects.
Component Function Example Antioxidants Antioxidant Scavenges ROS, reduces oxidative stress Vitamin E (α-tocopherol), Vitamin C (ascorbic acid), Butylated Hydroxytoluene (BHT)[9][10]
Experimental Protocol Modifications
-
Optimize Exposure Time: Reducing the duration of cell exposure to this compound can decrease cytotoxicity while still allowing for the assessment of the desired biological effect.
-
Adjust Concentration Range: Based on initial screening, refine the concentration range of this compound to focus on sub-lethal concentrations for mechanistic studies.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of the this compound formulation in culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated and solvent controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12]
-
Absorbance Measurement: Incubate for an additional 4 hours at 37°C in a humidified atmosphere.[12] Mix to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Release Assay for Membrane Integrity
This assay quantifies the release of LDH from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis solution (e.g., 1% Triton X-100).
-
Background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Factors influencing cytotoxicity and mitigation strategies.
Caption: Intrinsic apoptosis pathway induced by surfactant cytotoxicity.
References
- 1. ewg.org [ewg.org]
- 2. specialchem.com [specialchem.com]
- 3. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0955355A2 - Antioxidants for the stabilization of formulations comprising surfactants - Google Patents [patents.google.com]
- 10. US20080318828A1 - Incorporation of Antioxidant in Detergent Composition - Google Patents [patents.google.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Viscosity Control in Aqueous Solutions of PEG-7 Glyceryl Cocoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of PEG-7 glyceryl cocoate. The information is designed to help you anticipate and resolve common challenges related to viscosity control in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main properties?
A1: this compound is a non-ionic surfactant and a polyethylene (B3416737) glycol (PEG) ether of glyceryl cocoate. It is synthesized by the ethoxylation of glyceryl cocoate, with an average of 7 moles of ethylene (B1197577) oxide.[1][2] It is a water-soluble, multifunctional ingredient commonly used as an emulsifier, emollient, refatting agent, and solubilizer in cosmetic and pharmaceutical formulations.[3][4][5][6] It is known for its ability to create stable oil-in-water emulsions.[5]
Q2: What are the key factors that influence the viscosity of aqueous this compound solutions?
A2: The viscosity of aqueous solutions of this compound can be influenced by several factors, including:
-
Concentration of this compound: Generally, viscosity increases with higher concentrations.
-
Addition of Electrolytes: Salts like sodium chloride (NaCl) can significantly impact viscosity.
-
Presence of Polymers: The interaction with other polymers in the solution can either increase or decrease viscosity.
-
pH of the Solution: The acidity or alkalinity of the solution can affect the molecular interactions and thus the viscosity.[7]
-
Temperature: Viscosity of aqueous solutions typically decreases as temperature increases.[4][8]
-
Presence of Co-surfactants and Oils: The overall composition of the formulation will affect the final viscosity.
Q3: How does the concentration of this compound affect the viscosity of an aqueous solution?
A3: In general, as the concentration of a surfactant like this compound increases in an aqueous solution, the viscosity also tends to increase.[3] At low concentrations, the effect may be minimal. However, as the concentration rises, particularly above the critical micelle concentration (CMC), the formation and packing of micelles can lead to a more significant increase in viscosity. One study on a microemulsion system showed that increasing the ratio of this compound resulted in a higher viscosity.[9][10]
Q4: Can I use salt to thicken my this compound solution?
A4: Yes, adding electrolytes like sodium chloride (NaCl) is a common and effective method for increasing the viscosity of surfactant solutions.[11][12] The addition of salt to an ionic surfactant solution can cause the micelles to grow and change shape (e.g., from spherical to worm-like), which increases their entanglement and, consequently, the viscosity of the solution. While this compound is non-ionic, the presence of electrolytes can still influence the hydration of the PEG chains and affect intermolecular interactions, leading to changes in viscosity. It is important to create a "salt curve" for your specific formulation, as adding too much salt can cause the viscosity to decrease after reaching a peak.[11]
Q5: What is the effect of pH on the viscosity of a this compound solution?
A5: For a non-ionic surfactant like this compound, the effect of pH on viscosity is generally less pronounced than for ionic surfactants. However, pH can still play a role by influencing the behavior of other components in the formulation or by affecting the hydration of the PEG chains.[7] Extreme pH values could potentially lead to hydrolysis of the ester linkage in the long term, but within a typical formulation pH range (around 4-8), the viscosity should remain relatively stable. One study noted that this compound is stable in a pH range between 5 and 8.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Viscosity is too low | 1. Concentration of this compound is insufficient. 2. Absence of a thickening agent. 3. Temperature of the solution is too high. | 1. Incrementally increase the concentration of this compound. 2. Add a salt, such as NaCl, in small increments to observe the thickening effect. Perform a salt curve to find the optimal concentration.[11] 3. Incorporate a polymeric thickener (e.g., carbomer, xanthan gum). Note that compatibility studies are necessary. 4. Measure and adjust the viscosity at the intended storage or use temperature. |
| Viscosity is too high | 1. Concentration of this compound is excessive. 2. Too much electrolyte has been added. 3. Interaction with other polymers in the formulation. 4. Temperature of the solution is too low. | 1. Reduce the concentration of this compound. 2. If salt has been added, reduce its concentration. Exceeding the optimal salt concentration can sometimes lead to a decrease in viscosity after a peak.[11] 3. Re-evaluate the concentration and type of any polymeric additives. 4. Gently warm the solution and re-measure the viscosity. |
| Inconsistent viscosity between batches | 1. Inaccurate measurement of components. 2. Variations in the order of addition of ingredients. 3. Incomplete dissolution or mixing. 4. Fluctuations in temperature during preparation. | 1. Ensure all components are weighed accurately. 2. Establish and follow a strict standard operating procedure (SOP) for the order of addition. 3. Ensure adequate mixing time and speed to achieve a homogenous solution. 4. Control the temperature throughout the manufacturing process. |
| Changes in viscosity over time | 1. Microbial contamination. 2. Chemical instability (e.g., hydrolysis at extreme pH). 3. Phase separation in complex formulations. | 1. Incorporate a suitable preservative system. 2. Ensure the final pH of the formulation is within the stable range for this compound (typically pH 5-8). 3. Re-evaluate the emulsification system and the compatibility of all ingredients. |
Quantitative Data Summary
The following table summarizes the expected qualitative effects of various factors on the viscosity of aqueous solutions containing this compound, based on general principles for non-ionic surfactants. Specific quantitative data for this compound is limited in publicly available literature; therefore, experimental determination is crucial.
| Factor | Change | Expected Effect on Viscosity | Notes |
| This compound Concentration | Increase | Increase | The relationship may not be linear. |
| Electrolyte (e.g., NaCl) Concentration | Increase | Increase up to a point, then potentially decrease | A "salt curve" should be determined experimentally for each formulation.[11] |
| Temperature | Increase | Decrease | The relationship is typically non-linear.[4][8] |
| pH | Significant deviation from neutral | Minimal to no direct effect on this compound itself within a stable range (pH 5-8). May affect other components. | Extreme pH can lead to chemical degradation over time. |
| Addition of Thickening Polymers | Increase | Increase | The magnitude of the effect depends on the polymer type, concentration, and interaction with the surfactant. |
Experimental Protocols
Protocol for Measuring Viscosity of an Aqueous this compound Solution
This protocol outlines the steps for preparing a simple aqueous solution of this compound and measuring its viscosity using a rotational viscometer.
Materials and Equipment:
-
This compound
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Rotational viscometer with appropriate spindles
-
Water bath or temperature control unit
Procedure:
-
Preparation of the Solution: a. Weigh the desired amount of deionized water into a beaker. b. Place the beaker on a magnetic stirrer and add a stir bar. c. While stirring, slowly add the pre-weighed amount of this compound to the vortex to ensure proper mixing and avoid clumping. d. Continue stirring until the this compound is fully dissolved and the solution is homogenous. e. Allow the solution to equilibrate to the desired measurement temperature by placing it in a water bath.
-
Viscosity Measurement: a. Calibrate the rotational viscometer according to the manufacturer's instructions. b. Select an appropriate spindle and rotational speed based on the expected viscosity of the solution. The torque reading should ideally be between 10% and 90%. c. Gently immerse the spindle into the center of the solution in the beaker, avoiding the introduction of air bubbles. The spindle should be immersed to the marked level. d. Allow the spindle to rotate in the solution until a stable viscosity reading is obtained. e. Record the viscosity (in cP or mPa·s), spindle number, rotational speed, and temperature. f. It is recommended to take measurements at multiple rotational speeds to assess if the fluid is Newtonian or non-Newtonian.
Visualizations
Caption: Factors influencing the viscosity of aqueous this compound solutions.
Caption: Experimental workflow for adjusting the viscosity of this compound solutions.
References
- 1. Effects of surfactant micelles on viscosity and conductivity of poly(ethylene glycol) solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. commons.erau.edu [commons.erau.edu]
- 4. commons.erau.edu [commons.erau.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. capecrystalbrands.com [capecrystalbrands.com]
- 8. ugr.es [ugr.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rheologylab.com [rheologylab.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Foaming Issues with PEG-7 Glyceryl Cocoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address foaming issues encountered when using PEG-7 glyceryl cocoate in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause foaming?
A1: this compound is a non-ionic surfactant and emulsifying agent derived from coconut oil and glycerin.[1][2][3] Its molecular structure contains both water-loving (hydrophilic) and oil-loving (lipophilic) parts, which allows it to reduce the surface tension between liquids or between a liquid and a solid.[3][4] This property, which makes it an effective emulsifier and cleansing agent, also enables it to trap air at the liquid's surface, leading to the formation of foam.[1][5] It is often used as a foam booster to create a rich and luxurious lather in personal care products.[1][5]
Q2: At what concentration does this compound typically cause excessive foaming?
A2: The typical usage concentration for this compound in formulations is between 1% and 10%.[1][5][6][7] Excessive foaming is more likely to occur at the higher end of this range and is also dependent on other factors such as the presence of other surfactants, agitation method, and the temperature and pH of the solution.
Q3: How do pH, temperature, and ionic strength affect the foaming of this compound?
A3: As a non-ionic surfactant, the foaming properties of this compound are influenced by the physicochemical properties of the solution.
-
pH: For non-ionic surfactants, acidifying the solution generally reduces foam stability.[8] One study on a similar non-ionic surfactant, lauric alcohol ethoxylate-7, showed that foam stability decreases as the pH becomes more acidic, with an isoelectric point around pH 2 where no foam is generated.[8] The highest foam stability was observed at a pH of approximately 6, while basifying the solution to a pH greater than 8 had no significant effect on foam stability.[8] this compound is reported to be stable in a pH range of 5 to 8.
-
Temperature: Generally, an increase in temperature leads to a decrease in foam stability for non-ionic surfactants.[9][10][11] This is because higher temperatures increase the kinetic energy of molecules, which can accelerate the drainage of the liquid film between bubbles and lead to faster foam collapse.[11]
-
Ionic Strength (Salinity): The addition of salts (increasing ionic strength) tends to decrease the foam stability of non-ionic surfactant solutions.[8] Divalent cations like calcium (Ca²⁺) have a more pronounced negative impact on foam stability compared to monovalent cations like sodium (Na⁺).[8] This is attributed to the disruption of the electrostatic forces between foam lamellae.[8]
Troubleshooting Guide
Problem: Excessive and persistent foam during my experiment.
This guide provides a systematic approach to troubleshoot and mitigate foaming issues with this compound.
dot graph T_S_Guide { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
A [label="Start: Excessive Foaming Observed"]; B [label="Step 1: Review Formulation & \n Experimental Parameters"]; C [label="Is this compound\n concentration > 5%?"]; D [label="Action: Reduce concentration\n to 1-5% range."]; E [label="Is agitation/mixing speed high?"]; F [label="Action: Reduce agitation speed or\n use a low-shear mixing method."]; G [label="Step 2: Modify Solution Properties"]; H [label="Is the pH acidic (pH < 6)?"]; I [label="Action: Adjust pH to ~6-7 for\n optimal foam stability."]; J [label="Is the temperature elevated?"]; K [label="Action: Lower the temperature of the\n experimental setup if possible."]; L [label="Step 3: Chemical Defoaming"]; M [label="Is foaming still an issue?"]; N [label="Action: Introduce a compatible\n antifoaming agent."]; O [label="Select a non-silicone defoamer\n for sensitive applications."]; P [label="Start with a low concentration\n (e.g., 0.1%) and optimize."]; Q [label="End: Foaming Issue Resolved"];
A -> B; B -> C; C -> D [label="Yes"]; C -> E [label="No"]; D -> E; E -> F [label="Yes"]; E -> G [label="No"]; F -> G; G -> H; H -> I [label="Yes"]; H -> J [label="No"]; I -> J; J -> K [label="Yes"]; J -> L [label="No"]; K -> L; L -> M; M -> N [label="Yes"]; M -> Q [label="No"]; N -> O; O -> P; P -> Q; } Troubleshooting workflow for foaming issues.
Data Presentation
| Property | Value/Range | Significance for Foaming |
| HLB Value | ~11 | Indicates its function as an oil-in-water emulsifier and contributes to its foaming properties.[12] |
| Typical Usage Concentration | 1 - 10% | Higher concentrations are more likely to lead to excessive foaming.[1][5][6][7] |
| Optimal pH for Foam Stability | ~6 | Foam stability of non-ionic surfactants is often highest around neutral pH and decreases in acidic conditions.[8] |
| Effect of Temperature | Foam stability generally decreases with increasing temperature. | Higher temperatures can accelerate foam collapse.[9][10][11] |
| Effect of Ionic Strength | Foam stability generally decreases with the addition of salts. | Divalent ions (e.g., Ca²⁺) have a greater destabilizing effect than monovalent ions (e.g., Na⁺).[8] |
Experimental Protocols
Protocol 1: Modified Ross-Miles Foam Stability Test (ASTM D1173)
This method is used to determine the foaming properties of a surfactant solution.
Apparatus:
-
Jacketed glass column (receiver) with a stopcock at the bottom.
-
Pipette with a specified orifice size.
-
Thermometer.
-
Stopwatch.
Procedure:
-
Prepare a solution of this compound at the desired concentration in deionized water or your experimental buffer.
-
Adjust the pH and temperature of the solution to the desired values.
-
Pour 50 mL of the solution into the jacketed glass column.
-
Fill the pipette with 200 mL of the same solution.
-
Position the pipette vertically over the center of the receiver.
-
Open the stopcock of the pipette and allow the solution to run into the receiver. Start the stopwatch as the solution begins to fall.
-
Once all the solution has drained from the pipette, immediately record the initial foam height.
-
Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Protocol 2: Dynamic Foam Analysis
This method provides more detailed information on foamability and foam stability over time.
Apparatus:
-
Dynamic Foam Analyzer (e.g., KRÜSS DFA100).
-
Glass column.
-
Gas sparging system.
-
Light and sensor system for foam height detection.
Procedure:
-
Prepare the this compound solution as described in Protocol 1.
-
Place a specific volume of the solution into the glass column of the analyzer.
-
Generate foam by sparging a gas (e.g., air or nitrogen) through the solution at a controlled flow rate for a set period.
-
The instrument's sensors will automatically measure the initial foam height and track the decay of the foam over time.
-
Data on foam height, liquid content, and bubble structure can be recorded and analyzed to provide a comprehensive understanding of foam stability.[13][14]
Antifoaming Agents
In situations where modifying experimental parameters is not feasible or sufficient to control foaming, the use of an antifoaming agent (defoamer) may be necessary.
Types of Antifoaming Agents:
-
Silicone-based defoamers: These are highly effective at low concentrations but may not be suitable for all applications, particularly in food, beverage, and pharmaceutical research, due to potential residue issues.[15][16]
-
Non-silicone defoamers: These are often based on natural or synthetic oils, fatty acids, or organic polymers.[15] They are generally considered more environmentally friendly and are often preferred for sensitive applications where silicone contamination is a concern.[15][17][18]
Selection and Use:
-
Compatibility: Ensure the chosen antifoaming agent is compatible with your experimental system and will not interfere with your results. Non-silicone defoamers are generally a safer choice for sensitive biological and chemical assays.[17][18]
-
Concentration: Start with a very low concentration of the antifoaming agent (e.g., 0.01% - 0.1% v/v) and gradually increase it until the desired level of foam control is achieved.
-
Dispersion: Ensure the antifoaming agent is well-dispersed throughout the solution before starting your experiment.
dot graph E_W_Diagram { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
A [label="Start: Prepare PEG-7 Glyceryl\n Cocoate Solution"]; B [label="Method 1: Ross-Miles Test"]; C [label="Method 2: Dynamic Foam Analysis"]; D [label="Pour 50mL into Receiver"]; E [label="Fill Pipette with 200mL"]; F [label="Release Solution & Start Timer"]; G [label="Record Initial & Timed Foam Heights"]; H [label="Place Solution in Analyzer"]; I [label="Sparge Gas to Generate Foam"]; J [label="Automated Measurement of Foam Decay"]; K [label="Analyze Data: Foam Height, Stability, Structure"]; L [label="End: Foam Properties Characterized"];
A -> B; A -> C; B -> D -> E -> F -> G -> L; C -> H -> I -> J -> K -> L; } Experimental workflow for foam evaluation.
References
- 1. minglanchem.com [minglanchem.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. thepinkfoundry.com [thepinkfoundry.com]
- 4. stokkee.com [stokkee.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 7. yeserchem.com [yeserchem.com]
- 8. Experimental Investigation of Foam Flooding Using Anionic and Nonionic Surfactants: A Screening Scenario to Assess the Effects of Salinity and pH on Foam Stability and Foam Height - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcpe.uni-sofia.bg [lcpe.uni-sofia.bg]
- 11. mdpi.com [mdpi.com]
- 12. ulprospector.com [ulprospector.com]
- 13. Effect of Synthetic Polypeptide–Bio-Surfactant Composition on the Formation and Stability of Foams [mdpi.com]
- 14. rheologylab.com [rheologylab.com]
- 15. romakksilicones.com [romakksilicones.com]
- 16. Comparison of silicone defoamer and non-silicon defoamer [antifoamchemical.com]
- 17. DEFOAMER | Non-silicone oil defoamers [estichem.com]
- 18. ywlchemical.com [ywlchemical.com]
Technical Support Center: Refinement of Purification Methods for Research-Grade PEG-7 Glyceryl Cocoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of research-grade PEG-7 glyceryl cocoate.
Frequently Asked Questions (FAQs)
Q1: What is research-grade this compound and how does it differ from cosmetic or technical grades?
A1: Research-grade this compound is a highly purified form of this non-ionic surfactant, intended for laboratory applications where impurities could interfere with experimental results. Unlike cosmetic or technical grades, which prioritize function and cost-effectiveness, research-grade material requires stringent control over the impurity profile. The primary concerns are the removal of residual reactants from synthesis and byproducts from the ethoxylation process.
Q2: What are the most common impurities in commercial this compound?
A2: The most significant impurity of concern is 1,4-dioxane (B91453), a byproduct of the ethoxylation process used to manufacture polyethylene (B3416737) glycol (PEG) derivatives.[1][2][3] Other potential impurities include unreacted starting materials like glyceryl cocoate, free polyethylene glycol, and variations in the length of the PEG chain. The presence of these impurities can affect the surfactant's performance and introduce variability in research applications.[4]
Q3: Why is the removal of 1,4-dioxane critical for research applications?
A3: 1,4-dioxane is classified as a probable human carcinogen and can interfere with biological experiments.[5][6] Its removal is essential to ensure the safety and integrity of in vitro and in vivo studies. Regulatory bodies have set strict limits for 1,4-dioxane in consumer products, and for research purposes, minimizing its concentration is crucial for data reproducibility and accuracy.[6]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) with detectors such as Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is effective for separating and quantifying non-volatile impurities.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can be used to assess purity by analyzing the polymer's end-groups and overall structure.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification and handling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results using a new batch of this compound. | Variation in the level of impurities, particularly 1,4-dioxane, between batches. Differences in the average PEG chain length. | Always source research-grade material with a detailed Certificate of Analysis (CoA). Qualify new batches by running analytical checks (e.g., HPLC, NMR) to confirm purity and consistency. |
| Phase separation or cloudiness in aqueous solutions. | The presence of unreacted hydrophobic starting materials. Temperature fluctuations affecting solubility. | Filter the solution through a compatible membrane (e.g., PTFE for organic solvents, PVDF for aqueous solutions). For temperature-sensitive formulations, ensure consistent thermal conditions during experiments. |
| Unexpected peaks in HPLC chromatogram. | Contamination from solvents, glassware, or other laboratory equipment. Degradation of the sample. | Use high-purity solvents and thoroughly clean all equipment. Store the material in a cool, dry, and dark place to prevent degradation.[9] Analyze a blank (solvent only) to identify any background peaks. |
| Low yield after purification attempts. | Inappropriate selection of purification method (e.g., column chemistry, mobile phase). Irreversible binding of the surfactant to the chromatography column. | Optimize the purification protocol. For column chromatography, screen different stationary and mobile phases. Consider alternative methods like liquid-liquid extraction if column-based methods prove inefficient. |
| Changes in color or odor of the purified material over time. | Oxidation of residual fatty acids or other components.[10] Exposure to light or air.[10] | Store the purified surfactant under an inert atmosphere (e.g., nitrogen or argon) and in amber glass vials to protect it from light. The addition of an appropriate antioxidant may be considered for long-term storage, but its compatibility with the intended research application must be verified. |
Data Presentation
Table 1: Typical Specifications for Commercial Grade this compound
This table provides a summary of the typical quality parameters found in Certificates of Analysis for commercial grades of this compound. Research-grade material should meet or exceed these specifications, with a particular focus on minimizing the 1,4-dioxane content.
| Parameter | Specification Limit | Significance |
| Appearance | Clear, pale yellow oily liquid | Indicates the general purity and absence of particulate matter. |
| pH (5% in water) | 5.5 - 7.5 | Ensures stability, as the material is stable in this pH range.[11] |
| Water Content (Karl Fischer) | ≤ 1.0% | High water content can affect the material's properties and stability.[9] |
| Acid Value (mg KOH/g) | ≤ 5.0 | Indicates the amount of free fatty acids, which can affect the material's performance.[9] |
| Saponification Value (mg KOH/g) | 90 - 105 | Relates to the average molecular weight of the ester components.[12] |
| Hydroxyl Value (mg KOH/g) | 170 - 195 | Pertains to the concentration of hydroxyl groups, which influences the material's reactivity and hydrophilic nature.[12] |
| 1,4-Dioxane (ppm) | ≤ 5 | A critical measure of purity, as 1,4-dioxane is a harmful byproduct.[9][13] |
Experimental Protocols
Protocol 1: Purification of this compound via Liquid-Liquid Extraction
Objective: To reduce the concentration of water-soluble impurities.
Methodology:
-
Dissolve the crude this compound in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Wash the organic phase multiple times with deionized water in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Analysis of this compound Purity by HPLC-ELSD
Objective: To separate and quantify this compound and non-volatile impurities.
Methodology:
-
Column: A C18 reversed-phase column is suitable for this separation.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. The exact gradient profile should be optimized based on the specific impurities expected.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: Evaporative Light Scattering Detector (ELSD) is recommended as PEG compounds lack a strong UV chromophore.[]
-
Sample Preparation: Prepare a stock solution of this compound in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Protocol 3: Purity Assessment by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure and assess the purity of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic peaks for the polyethylene glycol backbone (around 3.6 ppm).
-
Identify the peaks corresponding to the glyceryl and cocoate moieties.
-
Integrate the relevant peaks to determine the relative ratios of the different components and to identify and quantify any impurities with distinct proton signals.
-
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Analytical workflow for purity assessment.
References
- 1. ewg.org [ewg.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ulprospector.com [ulprospector.com]
- 6. jrhessco.com [jrhessco.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of Non-Ionic Surfactant Triton X-100 Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 11. This compound - PCC Group Product Portal [products.pcc.eu]
- 12. makingcosmetics.com [makingcosmetics.com]
- 13. avenalab.com [avenalab.com]
Technical Support Center: Managing Interactions Between PEG-7 Glyceryl Cocoate and Preservatives
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the complexities that arise when formulating with PEG-7 glyceryl cocoate and preservatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in a formulation?
A1: this compound is a non-ionic surfactant, emollient, and solubilizer.[1][2][3] It is a polyethylene (B3416737) glycol (PEG) ether of glyceryl cocoate, derived from coconut oil and glycerin.[2][4][5] Its multifunctional nature makes it a popular ingredient in a wide range of personal care products, including shampoos, cleansers, and lotions.[4][6] Key functions include acting as a mild cleansing agent, an emulsifier to blend oil and water, and a solubilizer for oils and oil-soluble ingredients in water-based formulas.[4][5][7]
Q2: How can this compound interact with preservatives in my formulation?
A2: As a non-ionic surfactant, this compound can form micelles in aqueous solutions. These micelles can encapsulate preservative molecules, particularly lipophilic (oil-soluble) ones, reducing their availability in the water phase to act against microorganisms.[8] This interaction, known as micellar partitioning or binding, can significantly decrease the efficacy of the preservative system.[8][9]
Q3: What are the common signs of an adverse interaction between this compound and my chosen preservative?
A3: Common indicators include:
-
Reduced Preservative Efficacy: The most critical issue is a failure in preservative efficacy testing (challenge testing), indicating microorganisms are not being effectively controlled.[9]
-
Physical Instability: This can manifest as phase separation, changes in viscosity (thinning), or the appearance of a greasy layer on the product's surface.[10][11]
-
Changes in Appearance: The product may become cloudy or develop a grainy texture.[11]
Q4: Are certain types of preservatives more susceptible to inactivation by this compound?
A4: Yes, preservatives with higher lipophilicity are more prone to interaction with the micelles formed by non-ionic surfactants. For example, parabens (like methylparaben, propylparaben) and some phenolic preservatives have been shown to be significantly inactivated in the presence of high concentrations of non-ionic surfactants.[8][9] Preservatives that are more water-soluble may be less affected.
Q5: Can the concentration of this compound influence the interaction with preservatives?
A5: Absolutely. The interaction is concentration-dependent. Higher concentrations of this compound lead to a greater number of micelles, which can sequester more preservative molecules, thereby reducing the antimicrobial effectiveness of the system.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during formulation development.
| Problem | Potential Cause | Troubleshooting Steps |
| Failed Preservative Efficacy Test (Challenge Test) | Preservative Inactivation: The preservative is likely being encapsulated by the this compound micelles, reducing its availability in the aqueous phase to fight microbes.[8][9] | 1. Increase Preservative Concentration: A straightforward approach is to increase the preservative level. However, this must be done within regulatory limits and may not always be effective or cost-efficient. 2. Use a Preservative Booster: Incorporate agents like chelators (e.g., EDTA) or glycols (e.g., caprylyl glycol) that can enhance preservative activity. 3. Switch Preservative System: Opt for a more hydrophilic (water-soluble) preservative or a blend of preservatives that are less prone to micellar interaction.[9] 4. Re-evaluate this compound Level: Determine if the concentration of the surfactant can be reduced without compromising the desired sensory and stability attributes of the formula. |
| Formulation Viscosity Decreases Over Time | Surfactant-Polymer Interaction: The preservative system or other electrolytes may be interfering with the polymer networks responsible for viscosity.[10] | 1. Check pH: Ensure the pH of the formulation is within the optimal range for your chosen thickener.[10] 2. Evaluate Thickener Compatibility: The thickener (e.g., carbomer, xanthan gum) may be incompatible with the preservative or surfactant system. Consider an alternative thickener. 3. Adjust Preservative: Some preservatives can have a thinning effect on certain polymer systems. Test alternative preservatives. |
| Phase Separation or Cloudiness Appears | Emulsion Instability: The interaction between the surfactant and preservative may be disrupting the stability of the emulsion. This can also be caused by an incorrect oil-to-emulsifier ratio.[11] | 1. Optimize Emulsifier System: The HLB (Hydrophilic-Lipophilic Balance) of the system may need adjustment. This compound has an HLB of approximately 11, making it suitable for oil-in-water emulsions.[2][5] You may need to add a co-emulsifier. 2. Analyze Preservative Impact: The preservative could be affecting the cloud point of the surfactant system, leading to instability.[12] 3. Review Manufacturing Process: Ensure that the oil and water phases are heated appropriately before emulsification to prevent the crystallization of waxy components.[11] |
Quantitative Data Summary
When evaluating the interaction between this compound and preservatives, it is crucial to collect quantitative data. The following table illustrates the type of data you should aim to generate during your experiments.
| Preservative System | This compound Conc. (%) | Log Reduction (CFU/mL) - S. aureus (Day 7) | Log Reduction (CFU/mL) - A. brasiliensis (Day 28) | Viscosity (cP) at Day 0 | Viscosity (cP) at Day 28 (40°C) | Observations |
| 0.5% Phenoxyethanol | 2.0 | >3.0 | >2.0 | 5000 | 4950 | Stable, passed PET |
| 0.5% Phenoxyethanol | 8.0 | 1.5 | 0.5 | 4800 | 4200 | Failed PET , slight viscosity drop |
| 0.2% Methylparaben | 2.0 | >3.0 | >2.0 | 5100 | 5050 | Stable, passed PET |
| 0.2% Methylparaben | 8.0 | 0.5 | 0.1 | 4900 | 3500 | Failed PET , significant thinning |
| 1.0% Preservative Blend X | 8.0 | >3.0 | >2.0 | 5200 | 5100 | Stable, passed PET |
Note: This table contains example data for illustrative purposes.
Key Experimental Protocols
Preservative Efficacy Testing (PET) / Challenge Test
This protocol is a summary based on the ISO 11930 standard to evaluate the antimicrobial protection of a cosmetic product.[13][14][15]
Objective: To determine the effectiveness of a preservative system in a formulation by intentionally introducing microorganisms and monitoring their survival over time.
Methodology:
-
Preparation of Inoculum: Prepare standardized suspensions of challenge microorganisms (typically Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) to achieve a concentration of approximately 1x10⁸ CFU/mL.[16][17]
-
Inoculation: Inoculate separate samples of the test formulation with each microorganism. The final concentration of microorganisms in the product should be between 1x10⁵ and 1x10⁶ CFU/g or mL.[14]
-
Incubation: Store the inoculated samples in their final containers at a controlled room temperature (e.g., 20-25°C) for 28 days.[14][15]
-
Sampling and Enumeration: At specified time intervals (e.g., Day 7, Day 14, and Day 28), withdraw a sample from each container.[14][16] Perform serial dilutions and plate using appropriate growth media to determine the number of surviving microorganisms (CFU/mL or CFU/g).
-
Evaluation: Compare the log reduction of microorganisms at each time point against the acceptance criteria defined by the standard (e.g., ISO 11930 Criteria A or B). For bacteria, a 3-log reduction by day 7 is often required, with no subsequent increase.[14]
Formulation Stability Testing
Objective: To assess the physical and chemical integrity of the formulation under various environmental conditions.
Methodology:
-
Sample Preparation: Prepare multiple samples of the final formulation in the intended consumer packaging.
-
Storage Conditions: Place samples under a range of conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.
-
Real-Time: 25°C ± 2°C / 60% RH ± 5% RH for the duration of the intended shelf life.
-
Cycling: Alternate between temperature extremes (e.g., 4°C and 40°C) every 24 hours for several cycles.
-
-
Parameter Evaluation: At regular intervals (e.g., 1, 2, and 3 months for accelerated testing), evaluate the samples for the following parameters:
-
Physical Appearance: Color, odor, clarity, phase separation, crystallization.
-
pH.
-
Viscosity.
-
Microscopic Analysis: To check for changes in emulsion droplet size or structure.
-
-
Preservative Content Analysis: Use analytical methods like High-Performance Liquid Chromatography (HPLC) to quantify the amount of available preservative at different time points.[18][19][20] This can confirm if the preservative is degrading or becoming unavailable over time.
Visual Guides and Workflows
The following diagrams illustrate key concepts and troubleshooting pathways.
References
- 1. This compound | Cosmetic Ingredients Guide [ci.guide]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. ulprospector.com [ulprospector.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 11. m.youtube.com [m.youtube.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
- 14. microchemlab.com [microchemlab.com]
- 15. belabservices.com [belabservices.com]
- 16. certifiedcosmetics.com [certifiedcosmetics.com]
- 17. guideline-sop.com [guideline-sop.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. Determination of antimicrobial preservatives in pharmaceutical formulations using reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preservative Content Test - CD Formulation [formulationbio.com]
Technical Support Center: Adjusting PEG-7 Glyceryl Cocoate Ratios in Pseudo-Ternary Phase Diagrams
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing PEG-7 glyceryl cocoate in the construction of pseudo-ternary phase diagrams for microemulsion systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in pseudo-ternary phase diagrams?
A1: this compound is a non-ionic surfactant derived from coconut oil and glycerin.[1] It is a polyethylene (B3416737) glycol (PEG) ether of glyceryl cocoate.[2] Its amphiphilic nature, possessing both water-loving (hydrophilic) and oil-loving (lipophilic) properties, makes it an effective emulsifier for creating stable oil-in-water (o/w) emulsions.[3] In the context of pseudo-ternary phase diagrams, it is used to reduce the interfacial tension between the oil and water phases, enabling the formation of thermodynamically stable microemulsions.[1][4] Its HLB (Hydrophilic-Lipophilic Balance) value of approximately 11 makes it suitable for o/w emulsions.[3][5]
Q2: What is a pseudo-ternary phase diagram and what information does it provide?
A2: A pseudo-ternary phase diagram is a triangular diagram that represents the phase behavior of a four-component system (oil, water, surfactant, and co-surfactant) at a constant temperature and pressure. To simplify the representation into a two-dimensional triangle, the surfactant and co-surfactant are typically grouped together at one vertex, the oil at another, and water at the third. These diagrams are crucial for identifying the boundaries of different phases, such as microemulsions, liquid crystals, and coarse emulsions, allowing researchers to determine the optimal concentration ranges of each component for a stable formulation.
Q3: I am not seeing a clear microemulsion region in my phase diagram. What are the possible causes?
A3: Several factors could contribute to the absence of a distinct microemulsion region:
-
Incorrect Surfactant/Co-surfactant Ratio: The ratio of this compound to your chosen co-surfactant is critical. An inappropriate ratio can fail to sufficiently lower the interfacial tension between the oil and water phases.
-
Poor Choice of Co-surfactant: The selected co-surfactant may not be compatible with this compound or the oil phase. The role of a co-surfactant is to increase the fluidity of the interfacial film.
-
Incompatible Oil Phase: The oil phase may not be effectively emulsified by the chosen surfactant/co-surfactant system.
-
Temperature Effects: Microemulsion formation can be temperature-sensitive. Ensure your experiments are conducted at a consistent and appropriate temperature.
Q4: My formulation is cloudy or shows phase separation after a short period. How can I improve its stability?
A4: Cloudiness or phase separation indicates instability in your microemulsion. To improve stability:
-
Adjust the Surfactant Concentration: Increasing the concentration of the surfactant/co-surfactant mixture can enhance the stability of the microemulsion.
-
Optimize the Oil-to-Surfactant Ratio: The ratio of the oil phase to the surfactant mixture is a key factor influencing stability. Systematically varying this ratio can help identify a more stable formulation.
-
Consider a Different Co-surfactant: A co-surfactant that better partitions between the interfacial layer and the bulk phases might be needed to improve stability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Viscosity or Gel Formation | High concentration of surfactant or formation of liquid crystalline phases. | Dilute the system with the aqueous phase. If gelling persists, consider adjusting the surfactant-to-cosurfactant ratio or using a different cosurfactant to disrupt the ordered structure. |
| Inconsistent Results Between Batches | Variation in raw material quality, inaccurate measurements, or temperature fluctuations. | Ensure consistent sourcing and quality of all components. Use calibrated equipment for precise measurements. Maintain a constant temperature throughout the experiment. |
| Formation of a Large Biphasic Region | The chosen surfactant system is not effective at emulsifying the oil at the tested ratios. | Increase the concentration of this compound and the co-surfactant. Explore different co-surfactants that may have better synergy with this compound for the specific oil phase. |
| Precipitation of Components | Poor solubility of one of the components in the mixture. | Ensure all components are fully dissolved at each step of the titration. Pre-solubilizing the drug or active ingredient in the oil or surfactant phase before titration may be necessary. |
Experimental Protocols
Protocol for Constructing a Pseudo-Ternary Phase Diagram using the Water Titration Method
This protocol outlines the steps to construct a pseudo-ternary phase diagram for an oil, water, and surfactant/co-surfactant system where this compound is the primary surfactant.
Materials:
-
Oil Phase (e.g., Isopropyl myristate, Sunflower Oil)
-
Surfactant: this compound
-
Co-surfactant (e.g., Ethanol, Propylene Glycol, Transcutol)
-
Deionized Water
-
Glass Vials
-
Magnetic Stirrer and Stir Bars
-
Burette or Micropipette
Methodology:
-
Prepare Surfactant/Co-surfactant (Smix) Mixtures:
-
Prepare mixtures of this compound and the chosen co-surfactant at various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).
-
Ensure the components are thoroughly mixed to form a homogenous solution.
-
-
Prepare Oil and Smix Mixtures:
-
In separate glass vials, prepare mixtures of the oil phase and each Smix ratio at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
The total initial amount can be around 5-10 grams.
-
-
Aqueous Titration:
-
Place a vial containing an oil/Smix mixture on a magnetic stirrer.
-
Slowly titrate the mixture with deionized water dropwise from a burette or using a micropipette while continuously stirring.[6]
-
After each addition of water, allow the system to equilibrate. Observe the mixture for visual changes, such as transparency, turbidity, or phase separation.
-
Continue the titration until the mixture turns from clear to turbid, indicating the boundary of the microemulsion region.[6]
-
Record the amount of water added at the point of turbidity.
-
-
Data Analysis and Diagram Construction:
-
Calculate the percentage composition (w/w%) of oil, water, and Smix for each point of phase transition.
-
Plot these compositions on a triangular coordinate graph paper to construct the pseudo-ternary phase diagram.
-
The area where the formulations remained clear and transparent represents the microemulsion region.
-
Quantitative Data Summary
The following table summarizes data from a study investigating the effect of varying oil-to-surfactant (this compound) ratios on the physical characteristics of a microemulsion.[5]
| Formulation | Oil:Surfactant Ratio | Droplet Size (µm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| F3 | 10:65 | 0.013 | 0.134 | -24.83 |
| F4 | 15:70 | 0.027 | 0.216 | -24.66 |
| F5 | 7:80 | 0.050 | 0.602 | -27.30 |
Data adapted from a study on arbutin (B1665170) microemulsion using a combination of vegetable oils as the oil phase and this compound as the surfactant.[5]
Visualizations
References
Validation & Comparative
A Comparative Analysis of PEG-7 Glyceryl Cocoate and Polysorbates as Emulsifiers in Pharmaceutical and Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two commonly used non-ionic emulsifiers, PEG-7 Glyceryl Cocoate and Polysorbates (specifically Polysorbate 20 and Polysorbate 80). The information presented is a synthesis of available scientific literature, intended to assist in the selection of appropriate emulsifiers for various formulation needs, with a focus on performance and safety.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of emulsifiers is crucial for predicting their performance in a formulation. Both this compound and Polysorbates are non-ionic surfactants, making them broadly compatible with a wide range of active pharmaceutical ingredients (APIs) and excipients.
| Property | This compound | Polysorbates (20 & 80) | References |
| INCI Name | This compound | Polysorbate 20, Polysorbate 80 | |
| Chemical Nature | Polyethylene glycol ether of glyceryl cocoate | Polyoxyethylene sorbitan (B8754009) esters of fatty acids (monolaurate for Polysorbate 20, monooleate for Polysorbate 80) | [1][2] |
| HLB Value | Approximately 11 | Polysorbate 20: ~16.7, Polysorbate 80: 15.0 | [3] |
| Appearance | Clear to slightly yellow, oily liquid | Clear, viscous liquids, ranging from colorless to yellow/amber | [1] |
| Solubility | Soluble in water and alcohols; insoluble in oils | Generally soluble in water and ethanol | [4] |
Note: The Hydrophilic-Lipophilic Balance (HLB) value is an indicator of the emulsifier's solubility. Higher HLB values (8-18) are indicative of good oil-in-water (O/W) emulsifying properties. Both this compound and Polysorbates are well-suited for O/W emulsions.[3]
Emulsifying Performance
The primary function of these molecules is to form and stabilize emulsions. While direct comparative studies are limited, data from individual studies on their performance in various formulations provide valuable insights.
Emulsion Formation and Stability
The efficiency of an emulsifier is often determined by its ability to create small, uniform droplets and maintain this state over time.
A study on a microemulsion formulated with this compound as the surfactant demonstrated the formation of small droplets.[5] For a formulation with a 10:65 oil-to-surfactant ratio, the droplet size was 0.013 µm (13 nm) with a polydispersity index (PDI) of 0.134, indicating a narrow size distribution.[5] However, the stability of these microemulsions was found to be poor over time, as indicated by changes in droplet size and zeta potential.[5]
Polysorbates are well-established for their ability to form stable nanoemulsions. For instance, in self-emulsifying drug delivery systems (SEDDS), Polysorbate 80 has been used to create emulsions with droplet sizes as small as 21.23 nm.[6]
Table 2: Emulsion Droplet Size and Polydispersity Index (PDI) Data from a Study on Arbutin Microemulsion with this compound [5]
| Formulation (Oil:Surfactant Ratio) | Droplet Size (µm) | Polydispersity Index (PDI) |
| F3 (10:65) | 0.013 | 0.134 |
| F4 (15:70) | 0.027 | 0.216 |
| F5 (7:80) | 0.050 | 0.602 |
Note: Smaller droplet sizes and lower PDI values are generally indicative of a more stable and uniform emulsion.
Interfacial Tension and Critical Micelle Concentration (CMC)
The ability of a surfactant to reduce the interfacial tension between the oil and water phases is a direct measure of its emulsifying efficiency.[7] The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to form micelles, a key parameter in formulation development.
While specific comparative data for interfacial tension reduction by this compound and Polysorbates was not found in the reviewed literature, the general principle is that effective emulsifiers significantly lower this tension.
Safety and Skin Irritation Potential
For topical and transdermal drug delivery systems, the skin compatibility of excipients is of paramount importance.
Skin Irritation
-
This compound: Dermal application of this compound at a concentration of 50% showed no irritation in mice and guinea pigs, but did produce slight irritation in rabbits.[8] In clinical studies on humans, it was found to be neither a dermal irritant nor a photosensitizer.[9] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe for use in rinse-off products and safe at concentrations up to 10% in leave-on products.[9] It is often considered a mild surfactant suitable for sensitive skin.[10]
-
Polysorbates: Polysorbates are generally considered to be non-toxic and non-irritating materials for topical use.[11] They are categorized as low-risk in skincare applications and are often found in products for sensitive skin and baby care.[11] However, there have been occasional reports of hypersensitivity reactions, particularly in the context of injectable formulations.[6]
Mechanism of Surfactant-Induced Skin Irritation
Surfactants can induce skin irritation through several mechanisms, including:
-
Interaction with Stratum Corneum Proteins: Surfactant monomers can bind to and denature keratin, disrupting the structure of the outermost skin layer.[12]
-
Disruption of Intercellular Lipids: Surfactants can emulsify and remove essential lipids from the stratum corneum, compromising the skin's barrier function.[13]
-
Cell Membrane Damage: At higher concentrations, surfactants can penetrate the epidermis and cause damage to keratinocyte cell membranes, leading to the release of pro-inflammatory mediators.[14]
The following diagram illustrates the general mechanism of surfactant-induced skin irritation.
References
- 1. This compound - PCC Group Product Portal [products.pcc.eu]
- 2. lesielle.com [lesielle.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. cosmeticstudio.co.za [cosmeticstudio.co.za]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. nbinno.com [nbinno.com]
- 8. This compound - Ataman Kimya [atamanchemicals.com]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. essentialsbycatalina.com [essentialsbycatalina.com]
- 11. The Uses and Safety of Polysorbate 80 in Cosmetics- Where to Buy [elchemy.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro cytotoxicity assays of PEG-7 glyceryl cocoate on human cell lines (e.g., HaCaT, HDF)
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of cosmetic ingredients is paramount for ensuring product safety. This guide provides a comparative analysis of the in-vitro cytotoxicity of PEG-7 Glyceryl Cocoate on human cell lines, such as HaCaT (keratinocytes) and HDF (dermal fibroblasts). Due to a lack of direct published studies on this compound, this guide leverages data from related polyethylene (B3416737) glycol (PEG) derivatives and other common surfactants to provide a predictive assessment and a framework for future research.
This compound is a non-ionic surfactant and emulsifier commonly used in rinse-off cosmetic products. While it is generally considered safe for this purpose, its cytotoxic effects, particularly in leave-on formulations or on compromised skin, warrant investigation. In the absence of direct data, this guide will focus on established in-vitro cytotoxicity assays and comparative data from other surfactants to infer the potential effects of this compound.
Comparative Cytotoxicity of Surfactants on Human Skin Cell Lines
The following table summarizes the cytotoxicity of various surfactants on human keratinocytes (HaCaT) and fibroblasts, providing a basis for comparison. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Surfactant/Compound | Cell Line | Assay | IC50 / Cytotoxicity | Citation |
| Sodium Lauryl Sulphate (SLS) | HaCaT | XTT | Rank order of cytotoxicity: 1 (most cytotoxic) | [1] |
| Benzalkonium chloride | HaCaT | XTT | Rank order of cytotoxicity: 1 (most cytotoxic) | [1] |
| Tween 20 | HaCaT | XTT | Rank order of cytotoxicity: 3 (less cytotoxic) | [1] |
| Tween 80 | HaCaT | XTT | Rank order of cytotoxicity: 3 (less cytotoxic) | [1] |
| Triton X-100 | Human Fibroblasts | NRU, MTT, LDH | LC50: More cytotoxic than Tween 60 & 80 | [2] |
| Texapon N40 (SLES) | Human Fibroblasts | NRU, MTT, LDH | LC50: Less cytotoxic than Tween 60 | [2] |
| Lecithin-based nanoemulsions | Keratinocytes, Fibroblasts | MTT | Significantly higher cell viability than anionic and non-ionic surfactants | [3] |
| Various PEG Derivatives | Caco-2 | MTT, NR | Lower molecular weight PEGs showed higher cytotoxicity | [4] |
| Pluronic F127 | Human Keratinocytes | - | Cell viability ranged from 27.1% to 98.5% depending on concentration | [5] |
Experimental Protocols for Key Cytotoxicity Assays
Standardized in-vitro assays are crucial for determining the cytotoxic potential of cosmetic ingredients. The following are detailed methodologies for three commonly used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed HaCaT or HDF cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) and control substances for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Neutral Red Incubation: After treatment, remove the medium and add 100 µL of medium containing 50 µg/mL neutral red to each well. Incubate for 2-3 hours.
-
Washing: Remove the neutral red medium and wash the cells with a wash buffer (e.g., PBS).
-
Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine cell viability by comparing the absorbance of treated cells to untreated controls.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Visualizing Experimental Workflow and Potential Cytotoxic Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological pathways.
References
- 1. Use of XTT-assay to assess the cytotoxicity of different surfactants and metal salts in human keratinocytes (HaCaT). A feasible method for in vitro testing of skin irritants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of lecithin-based nanoemulsions on human skin cells and ex vivo skin permeation: Comparison to conventional surfactant types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surfactant effects on carbon nanotube interactions with human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating PEG-7 Glyceryl Cocoate as a Skin Penetration Enhancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG-7 glyceryl cocoate, a polyethylene (B3416737) glycol ether of glyceryl cocoate, is a non-ionic surfactant widely utilized in cosmetic and pharmaceutical formulations for its emulsifying, emollient, and solubilizing properties.[1][2] While recognized for its potential to modify the skin barrier, comprehensive, publicly available quantitative data specifically detailing its skin penetration enhancement effects remains limited. This guide aims to provide an objective evaluation of this compound as a skin penetration enhancer by contextualizing its function within the broader class of PEGylated surfactants and comparing it with established enhancers for which experimental data is available.
This document summarizes the mechanisms of action, presents available comparative data for alternative enhancers, and provides detailed experimental protocols for in vitro skin permeation studies, which are the gold standard for evaluating the performance of such excipients.
Mechanisms of Skin Penetration Enhancement
Penetration enhancers facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin and the primary barrier to percutaneous absorption. The proposed mechanisms by which PEGylated surfactants like this compound may enhance skin penetration are linked to their amphiphilic nature. They are thought to interact with the intercellular lipids of the stratum corneum, disrupting their highly ordered structure and increasing their fluidity. This disruption creates pathways for the diffusion of APIs through the skin barrier.
The effectiveness of a penetration enhancer is often evaluated by measuring parameters such as the steady-state flux (Jss), the permeability coefficient (Kp), and the enhancement ratio (ER).
Diagram of Proposed Mechanism
Caption: Proposed mechanism of this compound as a skin penetration enhancer.
Comparative Performance Data
Table 1: In Vitro Skin Permeation Data for Various Penetration Enhancers
| Active Pharmaceutical Ingredient (API) | Penetration Enhancer | Concentration (%) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) | Reference |
| Lidocaine (B1675312) | Control (without enhancer) | - | Data not available | Data not available | 1.0 | [3][4][5] |
| Lidocaine | Oleic Acid | 5 | Data not available | Data not available | >1.0 | [6] |
| Lidocaine | Propylene (B89431) Glycol | 15 | Data not available | Data not available | >1.0 | [7] |
| Diclofenac Sodium | Control (without enhancer) | - | Data not available | 0.66 | 1.0 | [8] |
| Diclofenac Sodium | Liposomes | - | Data not available | 1.33 | 2.02 | [8] |
| Diclofenac Sodium | Bilosomes | - | Data not available | 2.08 | 3.15 | [8] |
| Methylparaben | Oleic Acid in Propylene Glycol | 20 | Data not available | Data not available | 2.4 | [9] |
| Indomethacin | Oleic Acid in Propylene Glycol | - | Data not available | Data not available | ~10 | [9] |
Note: The absence of specific values for Jss and Kp in some entries indicates that the source material reported the enhancement ratio without providing the underlying raw data.
Experimental Protocols
The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a common method for evaluating the efficacy of penetration enhancers.
In Vitro Skin Permeation Study Using Franz Diffusion Cells
Objective: To quantify the permeation of an API through a skin membrane from a topical formulation containing a penetration enhancer.
Materials and Apparatus:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin, rat skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Test formulation (with and without the penetration enhancer)
-
Magnetic stirrer
-
Water bath with temperature control
-
High-performance liquid chromatography (HPLC) system for sample analysis
Experimental Workflow Diagram:
Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.
Detailed Procedure:
-
Skin Membrane Preparation:
-
Excise fresh skin and remove any subcutaneous fat and connective tissue.
-
The skin can be used as a full-thickness membrane or prepared as a split-thickness graft using a dermatome.
-
Store the prepared skin frozen until use. Prior to the experiment, thaw the skin at room temperature.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with a degassed receptor solution (e.g., PBS at pH 7.4) and ensure no air bubbles are trapped beneath the skin.
-
The receptor solution should be continuously stirred with a magnetic stir bar.
-
-
Equilibration:
-
Place the assembled Franz cells in a water bath maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological skin temperature.
-
Allow the system to equilibrate for a set period (e.g., 30 minutes).
-
-
Application of Formulation:
-
Apply a precise amount of the test formulation (containing the API and the penetration enhancer) to the surface of the skin in the donor compartment. A control formulation without the enhancer should also be tested in parallel on separate skin samples.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Quantify the concentration of the API in the collected samples using a validated analytical method, such as HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area of the skin (μg/cm²) at each time point.
-
Plot the cumulative amount permeated against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.
-
The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / C, where C is the concentration of the API in the donor compartment.
-
The enhancement ratio (ER) is calculated by dividing the Jss or Kp of the formulation with the enhancer by that of the control formulation.
-
Conclusion
This compound is recognized as a potential skin penetration enhancer, likely acting through the disruption of the stratum corneum's lipid barrier. While its widespread use in topical products suggests a favorable safety and formulation profile, a significant gap exists in the publicly available scientific literature regarding its quantitative efficacy as a penetration enhancer compared to other agents. The provided data on alternative enhancers such as oleic acid and propylene glycol, along with the detailed experimental protocol, offer a framework for researchers to conduct their own comparative studies to definitively assess the performance of this compound. Such studies are crucial for the rational design and optimization of transdermal and topical drug delivery systems.
References
- 1. specialchem.com [specialchem.com]
- 2. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 3. Biorelevant In Vitro Skin Permeation Testing and In Vivo Pharmacokinetic Characterization of Lidocaine from a Nonaqueous Drug-in-Matrix Topical System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Skin permeation of lidocaine from crystal suspended oily formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Optimization of Nanolipid-Based Formulation of Diclofenac Sodium: In Vitro Characterization and Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of PEG-7 Glyceryl Cocoate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of polyethylene (B3416737) glycol (PEG) derivatives such as PEG-7 glyceryl cocoate is crucial for formulation development, quality control, and stability testing in the pharmaceutical and cosmetic industries. This guide provides a comparative overview of analytical methodologies for the quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). Due to the absence of a standardized, published method for this specific compound, this document outlines a proposed HPLC method and its validation, alongside a comparison with viable alternative techniques.
Proposed High-Performance Liquid Chromatography (HPLC) Method
Given that this compound lacks a strong UV chromophore, a universal detector is necessary for its quantification. An HPLC system coupled with an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector is recommended.[1][] Reversed-phase HPLC is a suitable separation technique.[3]
Table 1: Proposed HPLC-ELSD Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile (Gradient elution) |
| Gradient | Start with a higher percentage of water, gradually increasing acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detector | ELSD (Nebulizer Temperature: 30-40°C, Evaporator Temperature: 50-60°C, Gas Flow: 1.5 L/min) |
| Injection Volume | 20 µL |
Comparison of Analytical Methodologies
While HPLC is a robust technique for quantification, other methods can offer complementary information or may be more suitable for specific applications.
Table 2: Comparison of Analytical Methods for this compound Quantification
| Feature | HPLC (with ELSD/CAD/RI) | ¹H NMR Spectroscopy | LC-MS |
| Primary Information | Quantitative analysis (purity, assay) | Structural confirmation, quantification | Molecular weight confirmation, impurity profiling, quantification |
| Resolution | High (separates components of a mixture) | Atomic level (for structure) | High (separates by mass-to-charge ratio) |
| Sensitivity | Moderate to high (ng range for ELSD/CAD) | Low (µg to mg range)[4] | Very high (pg to fg range)[5] |
| Quantification | Requires reference standards | Can be quantitative without a specific reference standard (using an internal standard)[6] | Requires isotopically labeled internal standards for best accuracy[7] |
| Advantages | Robust, reproducible, widely available, good for routine QC.[] | Provides unambiguous structural information, non-destructive.[8] | High specificity and sensitivity, excellent for impurity identification.[9][10] |
| Limitations | Requires a non-volatile analyte for ELSD/CAD, RI is sensitive to temperature and mobile phase changes.[1] | Lower sensitivity, can be complex for heterogeneous mixtures.[11] | Higher cost and complexity of instrumentation. |
Experimental Protocols
The validation of the proposed HPLC method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12]
-
Specificity (Forced Degradation): To demonstrate that the method is stability-indicating, forced degradation studies should be performed. This involves subjecting a solution of this compound to various stress conditions to induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours. The chromatograms of the stressed samples are then compared to that of an unstressed sample to demonstrate that the degradation products do not interfere with the quantification of the main peak.
-
-
Linearity: Prepare a series of at least five concentrations of this compound reference standard. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.[13]
-
Accuracy (Recovery): Accuracy is determined by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery should be within an acceptable range (typically 98-102%).[14]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2%.[15]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the method's reproducibility. The %RSD between the different sets of results should be within acceptable limits.[13]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[13]
-
Robustness: Intentionally vary method parameters such as column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase composition (±2%) to assess the method's reliability during normal use. The system suitability parameters should remain within the acceptance criteria.[13]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve a precisely weighed amount of this compound and a known amount of an internal standard (e.g., maleic acid) in a deuterated solvent (e.g., DMSO-d₆).[16]
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis: Integrate the characteristic signal of the polyethylene glycol backbone (around 3.6 ppm) and the signal of the internal standard. The quantity of this compound can be calculated by comparing the integral of its characteristic peak to the integral of the known amount of the internal standard.[8]
Visualization of the Analytical Validation Workflow
Caption: Workflow for the analytical validation of an HPLC method.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02847H [pubs.rsc.org]
- 7. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. enovatia.com [enovatia.com]
- 10. sciex.com [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. mastelf.com [mastelf.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the In-Vivo Biocompatibility of PEG-7 Glyceryl Cocoate and Alternative Solubilizing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vivo biocompatibility of PEG-7 glyceryl cocoate against three commonly used alternative solubilizing agents: Cremophor EL, Polysorbate 80, and Solutol HS 15. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate excipients for in-vivo studies, particularly in the context of drug development.
Executive Summary
The selection of a suitable solubilizing agent is a critical step in the formulation of poorly water-soluble drugs for in-vivo administration. An ideal excipient should effectively enhance drug solubility and bioavailability without eliciting significant toxicity. This guide evaluates the biocompatibility of this compound and its alternatives across key toxicological endpoints: cytotoxicity, skin and ocular irritation, skin sensitization, and genotoxicity. All quantitative data is summarized for direct comparison, and detailed experimental protocols for the discussed assays are provided to support study design.
Data Presentation: Comparative Biocompatibility
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct comparative studies are limited, and data has been aggregated from various sources.
Table 1: Acute Systemic Toxicity
| Excipient | Animal Model | Route of Administration | LD50 | Citation(s) |
| This compound | Rat | Oral | >19.9 g/kg | [1] |
| Cremophor EL | Not explicitly found | - | - | - |
| Polysorbate 80 | Rat | Oral | >2.9 g/kg to >39.8 g/kg | [2] |
| Mouse | Oral | 25 g/kg | [3] | |
| Solutol HS 15 | Rat, Mouse | Oral | >20 g/kg | [1] |
| Rat, Rabbit | Intravenous | >1 g/kg | [1] | |
| Beagle Dog | Intravenous | >3 g/kg | [1] |
Table 2: Skin and Ocular Irritation
| Excipient | Concentration | Animal Model | Observation | Citation(s) |
| This compound | 50% | Mouse, Guinea Pig | Non-irritating | [4] |
| 50% | Rabbit | Slight irritation | [4] | |
| 10% | Animal Test | Not an ocular irritant | [2] | |
| Cremophor EL | - | - | Can cause severe hypersensitivity reactions | [5][6] |
| Polysorbate 80 | - | Rabbit | Mild eye irritation | [2] |
| - | Rabbit | Slight skin irritation | [2] | |
| Solutol HS 15 | - | Animal Models | Reduced histamine (B1213489) release compared to Cremophor | [7][8] |
Table 3: Skin Sensitization
| Excipient | Concentration | Animal Model | Result | Citation(s) |
| This compound | 10% (Intracutaneous) | Guinea Pig | Not a sensitizer (B1316253) | [2][4] |
| Cremophor EL | - | Human | Can induce IgE-mediated reactions | [6][9] |
| Polysorbate 80 | - | Human | Can cause hypersensitivity reactions | [10][11][12] |
| Solutol HS 15 | - | - | Generally safe and well-tolerated in oral formulations | [7][8] |
Table 4: Genotoxicity
| Excipient | Ames Test | In-Vivo Micronucleus Assay | Conclusion | Citation(s) |
| This compound | No data available (PEG is not genotoxic) | No data available | Likely not genotoxic | [2][4][13] |
| Cremophor EL | - | - | Data not explicitly found | - |
| Polysorbate 80 | Not mutagenic | Not genotoxic | Not considered genotoxic | [14][15] |
| Solutol HS 15 | - | - | Data not explicitly found | - |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
In-Vivo Acute Systemic Toxicity (LD50)
-
Principle: To determine the median lethal dose (LD50) of a substance, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a specific route.
-
Animal Model: Typically rats or mice.
-
Procedure:
-
Healthy, young adult animals are randomly assigned to treatment and control groups.
-
The test substance is administered in graduated doses to the treatment groups, usually via the intended clinical route (e.g., oral gavage, intravenous injection). The control group receives the vehicle.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days.
-
A post-mortem examination is performed on all animals.
-
The LD50 is calculated using appropriate statistical methods.
-
Skin Irritation - Draize Test
-
Principle: To assess the potential of a substance to cause reversible inflammatory changes in the skin.
-
Animal Model: Albino rabbits.
-
Procedure:
-
A small area of the rabbit's back is clipped free of fur.
-
A defined amount of the test substance (e.g., 0.5 mL or 0.5 g) is applied to the intact skin and, in some protocols, to abraded skin.
-
The application site is covered with a gauze patch for a specified period (e.g., 4 hours).
-
After the exposure period, the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).
-
Observations are scored according to a standardized scale (e.g., 0 for no effect to 4 for severe effects).
-
Skin Sensitization - Guinea Pig Maximization Test (GPMT) (OECD 406)
-
Principle: To determine the potential of a substance to induce a delayed hypersensitivity reaction.
-
Animal Model: Guinea pigs.
-
Procedure:
-
Induction Phase:
-
Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and the adjuvant alone are made in the scapular region.
-
Day 7: Topical application of the test substance to the same area.
-
-
Challenge Phase (Day 21):
-
A non-irritating concentration of the test substance is applied topically to a naive area of the flank.
-
-
Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored. A substance is considered a sensitizer if a specified percentage of animals show a positive reaction.
-
Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
-
Principle: To detect gene mutations induced by a chemical. The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid.
-
Procedure:
-
The test substance, with and without a metabolic activation system (S9 mix), is incubated with the bacterial tester strains.
-
The mixture is plated on a minimal agar (B569324) medium lacking the specific amino acid required by the tester strain.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
-
Genotoxicity - In-Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
-
Principle: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes of bone marrow and/or peripheral blood.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
The test substance is administered to the animals, usually on one or more occasions.
-
At appropriate times after the last administration, bone marrow or peripheral blood is sampled.
-
The cells are stained, and the frequency of micronucleated immature (polychromatic) erythrocytes is determined.
-
A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
-
Mandatory Visualizations
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. media.laballey.com [media.laballey.com]
- 4. researchgate.net [researchgate.net]
- 5. Cremophor EL-containing paclitaxel-induced anaphylaxis: a call to action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hidden Culprit: A Case of Repeated Anaphylaxis to Cremophor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. The co-solvent Cremophor EL limits absorption of orally administered paclitaxel in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allergy testing for Cremophor in a patient with cervical cancer with infusion reactions to paclitaxel and docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. Frontiers | Challenges in diagnosing polyethylene glycol and polysorbate 80 allergies: implications for allergic reactions in COVID-19 mRNA vaccination program: experience from Qatar [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Tween - Polysorbate USP NF BP IP EP JP FCC Grade Manufacturers, SDS [mubychem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Solubilization Efficacy of PEG-7 Glyceryl Cocoate and Other Non-Ionic Surfactants
For Researchers, Scientists, and Drug Development Professionals
In the realm of formulation science, the effective solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) and lipophilic substances remains a critical challenge. Non-ionic surfactants are widely employed to enhance the solubility and bioavailability of these compounds. This guide provides an objective comparison of the solubilization efficacy of PEG-7 Glyceryl Cocoate against other commonly used non-ionic surfactants, supported by available data and detailed experimental methodologies.
This compound is a polyethylene (B3416737) glycol ether of glyceryl cocoate, which is a monoester of glycerin with coconut fatty acids. It is a water-soluble, non-ionic surfactant with a hydrophilic-lipophilic balance (HLB) value typically around 11.[1][2] This positions it as an effective oil-in-water emulsifier and solubilizer for a variety of cosmetic and pharmaceutical applications.[2][3][4][5]
Comparative Data on Solubilization Efficacy
While direct, head-to-head comparative studies on the solubilization capacity of this compound against a wide range of other non-ionic surfactants are limited in publicly available literature, we can infer its relative efficacy by examining its physicochemical properties alongside those of other common non-ionic surfactants. Key parameters for evaluating solubilization efficacy include the Hydrophilic-Lipophilic Balance (HLB) value and the Critical Micelle Concentration (CMC).
A higher HLB value generally indicates greater hydrophilicity and, often, a better capacity for solubilizing hydrophobic substances in aqueous solutions. The CMC is the concentration at which surfactant molecules begin to form micelles, which are responsible for encapsulating and solubilizing lipophilic compounds. A lower CMC value indicates that the surfactant is more efficient at forming micelles.
| Surfactant | Chemical Class | Typical HLB Value | Critical Micelle Concentration (CMC) | Key Characteristics & Applications |
| This compound | PEGylated Glyceryl Ester | ~11[1][2] (one source calculates it as 12.8[6]) | Not widely reported | Mild cleansing agent, emollient, and solubilizer. Used in shampoos, body washes, and facial cleansers.[3][4][5] |
| Polysorbate 80 (Tween® 80) | Polyoxyethylene Sorbitan Ester | 15.0 | ~0.012 mM | Excellent solubilizer for a wide range of poorly soluble drugs. Commonly used in pharmaceutical formulations.[7] |
| Poloxamer 407 (Pluronic® F127) | Block Copolymer (PEO-PPO-PEO) | 18-23 | ~0.7% w/v | Forms thermosensitive gels. Good solubilizing agent for various drugs.[8] |
| Caprylyl/Capryl Glucoside | Alkyl Polyglucoside (APG) | 12-14 | Not specified | Mild, natural-origin surfactant with good solubilizing properties for essential oils. |
Note: The solubilization capacity is highly dependent on the specific substance being solubilized, the temperature, pH, and the presence of other excipients in the formulation. The data presented here should be considered as a general guide.
Experimental Protocols
To provide a framework for the comparative evaluation of solubilization efficacy, the following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined by various methods that detect the onset of micelle formation.
Methodology: Surface Tensiometry
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant at varying concentrations, typically ranging from a very low concentration (e.g., 10⁻⁶ M) to a concentration well above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The plot will typically show a sharp decrease in surface tension with increasing surfactant concentration, followed by a plateau. The concentration at which the break in the curve occurs is taken as the CMC.
Determination of Solubilization Capacity
This experiment quantifies the amount of a poorly soluble substance that can be solubilized by a surfactant solution. A model hydrophobic compound, such as a poorly soluble drug or a hydrophobic dye (e.g., Sudan IV), is often used.
Methodology: Phase Solubility Study
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant at concentrations above its CMC.
-
Equilibration: Add an excess amount of the poorly soluble compound to each surfactant solution in sealed containers.
-
Shaking and Incubation: Agitate the mixtures at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solute: Separate the undissolved compound from the solution by centrifugation and/or filtration through a membrane filter (e.g., 0.22 µm) that does not interact with the surfactant or the solubilized compound.
-
Quantification: Determine the concentration of the solubilized compound in the clear supernatant or filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of the solubilized compound against the concentration of the surfactant. The slope of the linear portion of the graph above the CMC represents the molar solubilization ratio, which is a measure of the solubilization capacity.
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in evaluating and understanding solubilization efficacy, the following diagrams are provided.
Conclusion
This compound is a versatile non-ionic surfactant with effective solubilizing properties, particularly valued for its mildness in cosmetic and personal care formulations. While it may not exhibit the same high solubilization capacity for challenging pharmaceutical compounds as surfactants with higher HLB values like Polysorbate 80, its favorable safety profile and emollient properties make it an excellent choice for many applications. For drug development professionals, the selection of a solubilizing agent will ultimately depend on a careful balance of efficacy, safety, and the specific requirements of the formulation. The experimental protocols outlined in this guide provide a robust framework for making such evidence-based decisions.
References
A Comparative Analysis of Emulsion Stabilization: PEG-7 Glyceryl Cocoate vs. Polysorbate Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in formulating stable and effective products. This guide provides a comparative analysis of the performance of PEG-7 glyceryl cocoate as an emulsion stabilizer against two commonly used non-ionic surfactants, Polysorbate 80 and Polysorbate 20. The objective is to present experimental data on key stability indicators—zeta potential and particle size—to aid in formulation decisions.
Performance Comparison: Zeta Potential and Particle Size
The stability of an emulsion is intrinsically linked to the size of the dispersed droplets and the electrostatic forces between them, the latter of which is quantified by the zeta potential. Smaller particle sizes and higher absolute zeta potential values are generally indicative of a more stable emulsion. The following table summarizes experimental data for emulsions stabilized by this compound and its alternatives.
| Surfactant | Oil Phase | Surfactant Concentration | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| This compound | Sunflower Oil, VCO, Grape Seed Oil, Almond Oil (1:1) | 65% (in relation to oil) | 13 | 0.134 | -24.83 | |
| 70% (in relation to oil) | 27 | 0.216 | -24.66 | [1] | ||
| 80% (in relation to oil) | 50 | 0.602 | -27.30 | [1] | ||
| Polysorbate 80 | Oleic Acid | 0.75% w/v | 384.4 ± 7.9 | Not Specified | Not Specified | [2] |
| 2.0% w/v | 142.3 ± 3.9 | Not Specified | Not Specified | [2] | ||
| Oregano Essential Oil | Not Specified | <1119.0 ± 8.8 | 0.35 ± 0.01 - 0.51 ± 0.05 | -0.62 ± 0.02 to -0.35 ± 0.01 | [3] | |
| Polysorbate 20 | Astaxanthin in MCT Oil | Not Specified | ~70-150 | <0.5 | Negative | [4] |
| Flaxseed Oil | 1% w/w | Bimodal Distribution | Not Specified | Not Specified | [5] |
Note: The data presented is compiled from various studies with differing methodologies and emulsion compositions. Direct comparison should be made with caution. The data for this compound is from a microemulsion formulation, which typically exhibits smaller particle sizes than conventional emulsions.
Key Insights from the Data
-
This compound: In the provided microemulsion system, this compound was capable of producing very small droplet sizes, in the nanometer range. The zeta potential values were moderately negative, suggesting that electrostatic repulsion contributes to the stability of these systems. It is important to note that the surfactant concentrations in this particular study were significantly higher than those typically used in standard emulsions.
-
Polysorbate 80: The data for Polysorbate 80 demonstrates its ability to produce emulsions with particle sizes in the sub-micron range.[2] Increasing the concentration of Polysorbate 80 led to a significant reduction in particle size.[2] The zeta potential values in the oregano essential oil emulsion were close to neutral, indicating that steric hindrance, rather than electrostatic repulsion, is the primary stabilization mechanism for emulsions stabilized with non-ionic surfactants like polysorbates.[3]
-
Polysorbate 20: Emulsions stabilized with Polysorbate 20 also exhibited particle sizes in the nanometer range.[4] The resulting nanodispersions had a negative surface charge.[4]
Experimental Protocols
Accurate and reproducible characterization of emulsions is paramount. The following are detailed methodologies for the key experiments cited in this guide.
Particle Size Analysis by Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in a suspension or emulsion.[6][7][8]
Principle: The technique is based on the Brownian motion of particles in a liquid.[9] Smaller particles move more rapidly than larger ones. When illuminated by a laser, the scattered light from the moving particles fluctuates in intensity. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be determined.[7]
Typical Protocol:
-
Sample Preparation: Dilute the emulsion to an appropriate concentration (typically 0.1-1.0% w/v) with a suitable solvent, usually deionized water for oil-in-water emulsions, to avoid multiple scattering effects.[6] Ensure the solvent is filtered to remove any dust or particulate matter.
-
Instrument Setup: Use a DLS instrument equipped with a laser light source and a detector positioned at a specific angle (e.g., 90° or 173°).[6]
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument's temperature-controlled sample holder. Allow the sample to equilibrate to the set temperature (e.g., 25°C).
-
Data Acquisition: The instrument software will record the intensity fluctuations of the scattered light over time and apply a correlation function to analyze the data.
-
Data Analysis: The software calculates the particle size distribution and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.
Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of emulsion stability.[10]
Principle: The measurement is typically performed using Laser Doppler Electrophoresis (LDE) or Phase Analysis Light Scattering (PALS). An electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode (electrophoresis). A laser beam is passed through the sample, and the scattered light from the moving particles is detected. The velocity of the particles is proportional to their zeta potential.[11]
Typical Protocol:
-
Sample Preparation: Dilute the emulsion in ultrapure water or a specific buffer to a suitable concentration.[12] The pH of the dispersion medium should be controlled and recorded as it can significantly influence the zeta potential.
-
Cell Assembly: Inject the diluted sample into a specialized measurement cell containing electrodes.[10]
-
Measurement: Place the cell into the instrument. An electric field of a known strength is applied, and the instrument measures the electrophoretic mobility of the droplets.
-
Data Analysis: The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation. The Smoluchowski approximation is often used for aqueous systems.[12]
Experimental Workflow
The following diagram illustrates a typical workflow for the preparation and characterization of an oil-in-water emulsion.
Caption: Workflow for emulsion preparation and characterization.
Conclusion
This guide provides a comparative overview of this compound and polysorbate surfactants for emulsion stabilization. While direct, comprehensive comparative studies are limited, the available data suggests that all three non-ionic surfactants are effective in creating fine emulsions. This compound shows promise in forming nano-sized droplets, particularly in microemulsion systems. Polysorbate 80 and Polysorbate 20 are well-established emulsifiers capable of producing stable emulsions with sub-micron particle sizes.
For researchers and formulators, the choice of emulsifier will depend on the specific requirements of the formulation, including the desired particle size, the nature of the oil phase, and the required stability mechanism (electrostatic vs. steric). It is crucial to conduct specific experimental studies to determine the optimal emulsifier and concentration for a given application. The provided experimental protocols serve as a foundation for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the Amount of Polysorbate 80 and Oregano Essential Oil on the Emulsion Stability and Characterization Properties of Sodium Alginate Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Selected Polysorbate and Sucrose Ester Emulsifiers on the Physicochemical Properties of Astaxanthin Nanodispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Evaluate Polymeric Emulsions via Dynamic Light Scattering [eureka.patsnap.com]
- 7. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. braveanalytics.eu [braveanalytics.eu]
- 9. lsinstruments.ch [lsinstruments.ch]
- 10. entegris.com [entegris.com]
- 11. brookhaveninstruments.com [brookhaveninstruments.com]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Efficacy of PEG Glyceryl Cocoate: A Comparative Analysis of Polyethylene Glycol Chain Lengths
An in-depth guide for researchers, scientists, and drug development professionals on the comparative efficacy of PEG Glyceryl Cocoate variants, focusing on the influence of polyethylene (B3416737) glycol (PEG) chain length on their physicochemical properties and functional performance as excipients.
Polyethylene glycol (PEG) ethers of glyceryl cocoate are non-ionic surfactants widely utilized in pharmaceutical and cosmetic formulations. They are synthesized through the ethoxylation of glyceryl cocoate, a monoester of glycerin and coconut fatty acids. The numeral in the ingredient name, such as PEG-7 or PEG-30, denotes the average number of ethylene (B1197577) oxide units in the PEG chain.[1] This structural variation significantly alters the surfactant's properties, dictating its efficacy in different applications, from emulsification to solubilization.
This guide provides a comparative overview of the performance differences between shorter and longer PEG chain lengths of glyceryl cocoate, supported by available data and standardized experimental protocols.
The Influence of PEG Chain Length on Surfactant Properties
The degree of ethoxylation is a critical factor that determines the hydrophilic-lipophilic balance (HLB) of a surfactant. A fundamental principle of surfactant chemistry states that increasing the length of the hydrophilic PEG chain makes the molecule more water-soluble.[2] This shift in hydrophilicity directly impacts the surfactant's primary function. Shorter PEG chains yield a more lipophilic character, favoring roles as water-in-oil (W/O) or oil-in-water (O/W) emulsifiers. Conversely, longer PEG chains enhance water solubility, making the surfactant more effective as a solubilizer or cleansing agent.[3][1]
Comparative Data of PEG Glyceryl Cocoate Derivatives
While direct, side-by-side experimental comparisons are limited in publicly available literature, a summary of physicochemical properties and functions can be compiled from various sources. Shorter-chain variants like PEG-7 Glyceryl Cocoate are well-characterized as emulsifiers, while longer-chain versions are noted for their cleansing and solubilizing capabilities.
Table 1: Physicochemical Property Comparison
| Property | This compound | PEG-30 Glyceryl Cocoate |
| INCI Name | This compound | PEG-30 Glyceryl Cocoate |
| Approx. Molar Mass | ~600 g/mol [4][5] | Data not available |
| Appearance | Clear, oily liquid[6][7] | Data not available |
| Solubility | Soluble in water and alcohols; insoluble in oils[6][7] | Described as a water-soluble surfactant[8] |
| HLB Value | ~11[6][9][10] | ~9.7[11] |
Note: The reported HLB value for PEG-30 Glyceryl Cocoate appears to deviate from the general principle that a higher degree of ethoxylation leads to a higher HLB value. This may be due to differences in measurement methodology or the specific fatty acid composition of the cocoate base. Researchers should verify the HLB of their specific material.
Table 2: Functional Efficacy Comparison
| Function | Shorter Chain (e.g., PEG-7) | Longer Chain (e.g., PEG-30, PEG-80) |
| Primary Role | Emulsifier, Co-emulsifier, Emollient, Refatting Agent[7][9] | Cleansing Agent, Solubilizer[1] |
| Mechanism of Action | Reduces interfacial tension to form and stabilize oil-in-water (O/W) emulsions.[6][9] Acts as a lubricant on the skin's surface, giving a soft and smooth appearance.[1] | Helps water to mix with oil and dirt so that these substances can be rinsed away.[1] Helps other ingredients dissolve in a solvent in which they would not normally dissolve. |
| Typical Applications | Lotions, creams, liquid soaps, body washes, and shower gels where a stable O/W emulsion is required.[7][9] Used as a solubility promoter for essential oils and some active ingredients.[12] | Shampoos, facial cleansers, and makeup removers where cleansing and solubilization of oils are the primary goals.[3][1][8] |
Experimental Protocols
To objectively compare the efficacy of different PEG Glyceryl Cocoate chain lengths, standardized experimental protocols are essential. Below are representative methodologies for evaluating key performance attributes.
Evaluation of Emulsification Performance (Microemulsion Method)
This protocol is adapted from a study on microemulsion formation using this compound and is suitable for comparing the ability of different surfactants to form stable, nano-sized emulsions.[13][14]
Objective: To determine the droplet size, polydispersity index (PDI), and stability of an oil-in-water (O/W) microemulsion stabilized by different PEG Glyceryl Cocoate derivatives.
Materials:
-
This compound
-
PEG-30 Glyceryl Cocoate (or other chain length for comparison)
-
Oil Phase (e.g., Sunflower Oil, Isopropyl Myristate)
-
Aqueous Phase (Deionized Water)
-
Magnetic stirrer with hotplate
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Viscometer
-
pH meter
Methodology:
-
Preparation of Formulations: Prepare a series of formulations by varying the oil-to-surfactant ratio (e.g., 10:65, 15:70, 7:80 w/w).
-
Emulsification: For each formulation, heat the oil phase and surfactant separately to 30°C. Add the aqueous phase to the surfactant with stirring. Subsequently, add the oil phase to the water/surfactant mixture.
-
Homogenization: Stir the mixture on a magnetic stirrer at a constant speed (e.g., 560 rpm) for a set time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to ensure a homogenous microemulsion.[14]
-
Droplet Size and PDI Measurement: Immediately after preparation, dilute the microemulsion with deionized water to an appropriate concentration for DLS analysis. Measure the Z-average particle diameter and the polydispersity index (PDI).
-
Physical Stability Testing:
-
Centrifugation: Centrifuge the samples at a specified force (e.g., 3000 rpm) for 30 minutes and observe for any phase separation.
-
Thermodynamic Stability (Cycling Test): Subject the samples to multiple temperature cycles (e.g., 4°C for 48 hours followed by 40°C for 48 hours) and observe for signs of instability such as creaming, cracking, or phase separation.
-
-
Data Analysis: Compare the droplet sizes and PDI values obtained for each PEG Glyceryl Cocoate derivative. A smaller and more uniform droplet size (low PDI) indicates higher emulsification efficacy.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to form micelles, a key indicator of surfactant efficiency. This can be determined by measuring the change in a physical property, such as surface tension, as a function of surfactant concentration.
Objective: To determine the CMC of different PEG Glyceryl Cocoate derivatives in an aqueous solution.
Materials:
-
PEG Glyceryl Cocoate samples
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the PEG Glyceryl Cocoate derivative in deionized water at a concentration significantly above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning a wide range, both below and above the expected CMC.
-
Surface Tension Measurement: For each dilution, measure the surface tension of the solution at a constant temperature. Ensure the measuring probe (ring or plate) is thoroughly cleaned between measurements.
-
Data Plotting: Plot the measured surface tension (γ) as a function of the natural logarithm of the surfactant concentration (ln C).
-
CMC Determination: The plot will typically show two linear regions. The surface tension decreases linearly with increasing concentration and then plateaus. The CMC is the concentration at the point of intersection of these two linear portions. A lower CMC value indicates a more efficient surfactant, as less material is required to saturate the air-water interface and form micelles.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for the comparative evaluation of two PEG Glyceryl Cocoate surfactants for an emulsification application.
References
- 1. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. POLYETHYLENE GLYCOL 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 5. This compound - PCC Group Product Portal [products.pcc.eu]
- 6. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. ulprospector.com [ulprospector.com]
- 11. PEG-30 glyceryl cocoate | Cosmetic Ingredients Guide [ci.guide]
- 12. This compound - Ataman Kimya [atamanchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation of PEG-7 glyceryl cocoate as a vehicle for topical dermatological research
An objective comparison of PEG-7 Glyceryl Cocoate with alternative vehicles, supported by experimental data, for researchers, scientists, and drug development professionals.
In the realm of topical dermatological research, the choice of a vehicle is paramount to ensure the stability, efficacy, and safety of the active pharmaceutical ingredient (API). This compound, a non-ionic surfactant, has gained prominence as a versatile vehicle due to its emulsifying, emollient, and solubilizing properties. This guide provides a comprehensive comparison of this compound with other commonly used topical vehicles, supported by experimental data to aid researchers in making informed decisions for their formulation development.
Performance Comparison of Topical Vehicles
The selection of an appropriate vehicle is critical as it can significantly influence the release and permeation of the API into the skin. Below is a comparative summary of this compound and its alternatives.
| Vehicle | Key Properties | Advantages | Disadvantages | Skin Penetration Enhancement |
| This compound | Non-ionic surfactant, emulsifier, emollient, solubilizer.[1] HLB value of approximately 11. | Good safety profile, low irritation potential.[2] Effective in forming stable oil-in-water emulsions. Can enhance the solubility of lipophilic drugs. | Potential for contamination with 1,4-dioxane (B91453) if not properly purified.[3] Can enhance the penetration of other formulation ingredients.[4] | Moderate. Acts as a penetration enhancer, likely by interacting with the stratum corneum lipids. |
| Propylene (B89431) Glycol (PG) | Humectant, solvent, penetration enhancer.[5] | Excellent solvent for a wide range of APIs. Significant penetration enhancement properties.[5][6] | Can cause skin irritation, particularly in high concentrations. May lead to dehydration of the stratum corneum. | High. Disrupts the lipid layers of the stratum corneum and increases their fluidity. |
| Glycerin (Glycerol) | Humectant, emollient. | Excellent moisturizing properties. Generally non-irritating and well-tolerated. | Can feel sticky on the skin at high concentrations. Lower penetration enhancement compared to PG. | Low to moderate. Hydrates the stratum corneum, which can facilitate drug absorption. Widens the intercorneocyte lipid layers. |
| Natural Oils (e.g., Olive Oil, Coconut Oil) | Emollients, occlusive agents.[7] | Good safety profile, provide moisturization and barrier repair.[7] | Can be comedogenic. Variable composition can affect formulation consistency. May have lower solubilizing capacity for some APIs. | Variable. Depends on the fatty acid composition. Oils rich in oleic acid tend to be better penetration enhancers.[7][8] |
| Other Non-ionic Surfactants (e.g., Polysorbates) | Emulsifiers, solubilizers, penetration enhancers.[9][10] | Wide range of HLB values available. Generally considered safe. | Can potentially interact with and disrupt the stratum corneum lipids. | Moderate to high. Can increase drug permeation by fluidizing the stratum corneum lipids.[9] |
Experimental Protocols for Vehicle Evaluation
The following are detailed methodologies for key experiments used to evaluate the performance of topical vehicles.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This is a standard method to assess the rate and extent of drug permeation through the skin from a topical formulation.[11]
Objective: To quantify the amount of an active pharmaceutical ingredient (API) that permeates through a skin sample from a vehicle over a specified time.
Apparatus:
-
Vertical Franz diffusion cells
-
Human or animal skin membrane (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Magnetic stirrer
-
Water bath or heating block to maintain 32°C
-
HPLC or other suitable analytical method for API quantification
Procedure:
-
Membrane Preparation: Excise subcutaneous fat from the skin and cut it to a size that fits the Franz diffusion cell. The stratum corneum side should face the donor compartment.
-
Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, ensuring no air bubbles are trapped beneath the membrane.
-
Receptor Chamber: Fill the receptor chamber with a degassed receptor solution and place a magnetic stir bar. Equilibrate the cells to 32°C.
-
Dosing: Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method.
-
Data Calculation: Calculate the cumulative amount of API permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the plot.
Tape Stripping for Stratum Corneum Penetration
Tape stripping is a minimally invasive technique to assess the amount and distribution of a topically applied substance within the stratum corneum.[12][13][14]
Objective: To determine the concentration of an API in the stratum corneum at different depths.
Materials:
-
Adhesive tape discs (e.g., D-Squame®)
-
Forceps
-
Extraction solvent
-
Analytical method for API quantification
Procedure:
-
Application: Apply the topical formulation to a defined area of the skin (in vivo or ex vivo).
-
Removal: After a specified time, remove any excess formulation from the skin surface.
-
Stripping: Press a piece of adhesive tape firmly onto the treated skin area for a consistent duration and then remove it with a swift, consistent motion.
-
Repeat: Repeat the stripping process multiple times on the same area to collect successive layers of the stratum corneum.
-
Extraction: Place each tape strip into a separate vial containing a suitable solvent to extract the API.
-
Analysis: Quantify the amount of API in each extract using a validated analytical method.
-
Data Analysis: Plot the amount of API per tape strip against the strip number to obtain a concentration-depth profile within the stratum corneum.
Impact on Skin Barrier and Signaling Pathways
Topical vehicles can interact with the skin barrier, potentially influencing its function and activating cellular signaling pathways.
-
This compound: As a non-ionic surfactant, it is generally considered mild.[2] However, like other emulsifiers, it has the potential to interact with the lipid matrix of the stratum corneum. Its emollient properties suggest it can help maintain skin hydration.[1]
-
Propylene Glycol: This penetration enhancer can disrupt the ordered structure of the stratum corneum lipids, increasing their fluidity and thereby enhancing drug permeation. This disruption can also lead to increased transepidermal water loss (TEWL) and potential irritation.
-
Glycerin: Glycerin is a humectant that draws water into the stratum corneum. Studies have shown that glycerol (B35011) can influence the expression of aquaporin-3 (AQP3), a water and glycerol channel in keratinocytes, which plays a role in skin hydration and barrier function.[15]
Conclusion
This compound presents itself as a well-balanced vehicle for topical dermatological research, offering good emulsifying and solubilizing properties with a favorable safety profile. While alternatives like propylene glycol may offer superior penetration enhancement, they come with a higher risk of skin irritation. Glycerin is an excellent humectant but a weaker penetration enhancer. Natural oils provide emollience but can have variable performance. The choice of vehicle will ultimately depend on the specific requirements of the API and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and validation of the chosen vehicle to ensure optimal formulation performance.
References
- 1. lesielle.com [lesielle.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. paulaschoice.fr [paulaschoice.fr]
- 4. ewg.org [ewg.org]
- 5. 8 Ingredients that Enhance Active Penetration - Genesis Formulab [genesisformulab.com]
- 6. worldscientific.com [worldscientific.com]
- 7. Anti-Inflammatory and Skin Barrier Repair Effects of Topical Application of Some Plant Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Non-ionic surfactants as innovative skin penetration enhancers: insight in the mechanism of interaction with simple 2D stratum corneum model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of nonionic surfactants on transdermal drug delivery: I. Polysorbates | Semantic Scholar [semanticscholar.org]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. Tape strips in inflammatory skin disease: a noninvasive method for molecular insights and personalized care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. inderocro.com [inderocro.com]
- 14. dermatologytimes.com [dermatologytimes.com]
- 15. ijrpas.com [ijrpas.com]
A Comparative Safety Analysis of PEG-7 Glyceryl Cocoate and Its Alternatives for Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is paramount to ensuring the safety and efficacy of investigational products. This guide provides a comprehensive cross-reference of the safety data for PEG-7 Glyceryl Cocoate and two common alternatives, Polysorbate 80 and Cremophor® EL, to aid in the evidence-based selection of surfactants for research and development applications.
This comparative analysis summarizes key toxicological endpoints, including acute toxicity, dermal and ocular irritation, and sensitization potential. The data presented is compiled from robust sources, including Cosmetic Ingredient Review (CIR) expert panel assessments and manufacturer safety data sheets (SDS). Detailed experimental protocols for the principal safety assays are also provided to ensure a thorough understanding of the data's context and significance.
Quantitative Safety Data Comparison
The following tables provide a structured summary of the available quantitative safety data for this compound, Polysorbate 80, and Cremophor® EL.
Table 1: Acute Toxicity
| Substance | Test | Species | Route | LD50 | Reference |
| This compound | Acute Toxicity | Rat | Oral | > 5000 mg/kg | [1] |
| Polysorbate 80 | Acute Toxicity | Mouse | Oral | > 25000 mg/kg | [2] |
| Acute Toxicity | Rat | Oral | > 63,840 mg/kg | [3] | |
| Cremophor® EL | Acute Toxicity | Rat | Oral | > 5,000 mg/kg | |
| Acute Toxicity | Rat | Dermal | > 5,000 mg/kg | [4] |
Table 2: Dermal Irritation/Corrosion
| Substance | Test | Species | Concentration | Result | Reference |
| This compound | Dermal Irritation | Rabbit | 50% | Slight irritant | [5] |
| Dermal Irritation | Human | - | Non-irritant | [5] | |
| Polysorbate 80 | Dermal Irritation | Rabbit | - | Mild skin irritation | [3] |
| Cremophor® EL | Dermal Irritation | Rabbit | - | No skin irritation | [4] |
Table 3: Ocular Irritation/Corrosion
| Substance | Test | Species | Concentration | Result | Reference |
| This compound | Ocular Irritation | - | 10% | Not an ocular irritant | [5] |
| Polysorbate 80 | Ocular Irritation | Rabbit | - | Mild eye irritation | [3] |
| Cremophor® EL | Ocular Irritation | - | - | No data available | [4] |
Table 4: Skin Sensitization
| Substance | Test | Species | Concentration | Result | Reference |
| This compound | Intracutaneous Injection | - | 10% | Not a sensitizer | [5] |
| Polysorbate 80 | Skin Sensitization | - | - | No data available | |
| Cremophor® EL | Skin Sensitization | Guinea Pig | - | Not a sensitizer | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the safety data tables, based on OECD guidelines.
OECD Guideline 402: Acute Dermal Toxicity
-
Objective: To determine the acute toxic effects of a substance applied to the skin.
-
Animal Model: Typically adult rats, rabbits, or guinea pigs. Healthy, young adult animals are used.
-
Procedure: A single dose of the test substance is applied to a small, shaved area of the skin (approximately 10% of the body surface area). The application site is covered with a porous gauze dressing for a 24-hour exposure period.[7]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the observation period.[7]
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to cause death in 50% of the treated animals.
OECD Guideline 404: Acute Dermal Irritation/Corrosion
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Animal Model: The albino rabbit is the preferred species.
-
Procedure: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch for 4 hours.[8] Untreated skin on the same animal serves as a control.[9]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[9] Observations may continue for up to 14 days to assess the reversibility of any effects.[8]
-
Scoring: Skin reactions are graded on a numerical scale (0-4 for erythema and 0-4 for edema). A substance is considered an irritant if the mean scores for either erythema or edema are at or above a certain level.
OECD Guideline 405: Acute Eye Irritation/Corrosion
-
Objective: To evaluate the potential of a substance to cause eye irritation or corrosion.
-
Animal Model: The albino rabbit is the recommended species.[10]
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[10]
-
Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness and swelling) at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to assess reversibility.[10]
-
Scoring: Ocular lesions are scored using a standardized system. The scores are used to classify the irritancy potential of the substance.
OECD Guideline 406: Skin Sensitization
-
Objective: To determine the potential of a substance to induce skin sensitization (allergic contact dermatitis).
-
Animal Model: The guinea pig is the traditional animal model.
-
Procedure: The test typically involves two phases: an induction phase and a challenge phase.
-
Induction Phase: The animals are initially exposed to the test substance, often with an adjuvant to enhance the immune response (e.g., Guinea Pig Maximization Test - GPMT) or through repeated topical applications (e.g., Buehler test).
-
Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a non-irritating concentration of the test substance on a different skin site.
-
-
Observation: The challenge sites are observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after the challenge application.
-
Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced with the test substance.
In Vitro Alternative Methods for Ocular Irritation
-
Objective: To assess the eye irritation potential of a substance as an alternative to in vivo rabbit eye testing.
-
Method: Fertilized hen's eggs are incubated for 9-10 days. A window is then cut into the shell to expose the chorioallantoic membrane (CAM), a highly vascularized membrane. The test substance is applied directly to the CAM.[8]
-
Observation: The CAM is observed for up to 5 minutes for signs of hemorrhage, vessel lysis, and coagulation.[7]
-
Scoring: An irritation score is calculated based on the time of onset of these reactions.
-
Objective: To assess the cytotoxicity of a substance, which can be an indicator of its potential to cause eye damage.
-
Method: A monolayer of cultured cells (e.g., 3T3 fibroblasts) is exposed to various concentrations of the test substance.[9] After a set exposure time, the cells are incubated with Neutral Red, a vital dye that is taken up by viable cells.[6]
-
Observation: The amount of Neutral Red absorbed by the cells is measured using a spectrophotometer.
-
Endpoint: The concentration of the test substance that causes a 50% reduction in Neutral Red uptake (IC50) is determined as a measure of cytotoxicity.[9]
Logical Workflow for Surfactant Selection
The following diagram illustrates a logical workflow for selecting a surfactant for research applications, prioritizing safety assessment.
Caption: Workflow for Surfactant Safety Assessment.
Conclusion
This guide provides a comparative overview of the safety profiles of this compound, Polysorbate 80, and Cremophor® EL. While all three surfactants are generally considered to have low acute toxicity, there are some differences in their irritation potential. This compound appears to have a favorable profile with low irritation and sensitization potential. Polysorbate 80 is reported to cause mild skin and eye irritation in some studies. Data on the irritation potential of Cremophor® EL is more limited.
Researchers and drug development professionals should carefully consider the specific application and potential for dermal or ocular exposure when selecting a surfactant. The provided experimental protocols and the logical workflow for safety assessment can serve as valuable resources in making an informed, data-driven decision that prioritizes the safety of the final research product. It is also crucial to consider potential impurities, such as 1,4-dioxane (B91453) and ethylene (B1197577) oxide, which can be present in ethoxylated compounds like this compound, and to ensure that the selected material is of high purity.
References
- 1. Polyethylene Glycol and Polysorbate 80 Skin Tests in the Context of an Allergic Risk Assessment for Hypersensitivity Reactions to Anti-SARS-CoV-2 mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. berta-battiloro.com [berta-battiloro.com]
- 5. 3T3 Neutral Red Uptake Cytotoxicitiy Assay (OECD 129) [lebrunlabs.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Suspected anaphylactic reaction to Cremophor EL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hen's egg test on chorioallantoic membrane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 10. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PEG-7 Glyceryl Cocoate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of PEG-7 Glyceryl Cocoate is crucial for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals.
This compound is a synthetic polymer based on polyethylene (B3416737) glycol (PEG) and fatty acids derived from coconut oil.[1] While it is widely used in cosmetics and personal care products as a surfactant, emulsifier, and emollient, proper disposal is necessary to ensure environmental responsibility and regulatory compliance.[2][3]
Immediate Safety and Handling Precautions
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[4][5][6][7] However, it is recommended to handle it in accordance with good industrial hygiene and safety practices.[4][5]
| Potential Hazard | Recommended Action |
| Eye Contact | May cause irritation.[4][5] Immediately flush eyes with a heavy stream of water for at least 15-20 minutes.[4] Seek medical attention if symptoms occur. |
| Skin Contact | May be an irritant.[4][5] Wash skin with soap and water.[4] |
| Ingestion | May cause nausea, vomiting, or diarrhea.[5] Drink water; do not induce vomiting. Seek medical attention if symptoms occur.[4] |
| Inhalation | Not expected to be an irritant under normal use.[5][8] If respiratory irritation occurs, move to fresh air.[4] |
Personal Protective Equipment (PPE) such as safety glasses, gloves, and protective clothing are recommended to prevent prolonged skin and eye contact.[4]
Step-by-Step Disposal Procedures
Disposal of this compound should always be in accordance with applicable federal, national, and local regulations.[4][9][10]
1. Waste Identification and Classification:
-
Non-Hazardous Waste: In its pure form, this compound is generally not classified as a hazardous waste.[4][5][7]
-
Mixtures: If this compound is mixed with other substances, the entire waste mixture must be evaluated to determine if it meets the criteria for hazardous waste as defined by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12][13]
2. Disposal of Unused, Pure this compound:
-
Small Quantities: For small laboratory-scale quantities, absorb the liquid with an inert material (e.g., vermiculite, dry sand, earth) and place it into a designated, labeled waste container for non-hazardous chemical waste.[4][14]
-
Large Quantities: For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to ensure compliance with local regulations.[14]
3. Disposal of Contaminated Materials:
-
Spill Cleanup: In the event of a spill, contain the spill and prevent it from entering waterways or sewers.[4][6] Clean up the spill using an inert absorbent material.[4] The absorbed material should be placed in a separate, sealed waste container.[4] Flush the area with warm water after cleanup.[4]
-
Contaminated PPE: Dispose of contaminated gloves, lab coats, and other PPE as solid waste in accordance with your facility's procedures.
4. Container Disposal:
-
Empty containers should be drained well.[15] Dispose of the empty containers as normal industrial waste, unless they have been contaminated with hazardous materials.[15] Always check with local regulations regarding container disposal.[9]
Environmental Considerations
This compound is described as biodegradable.[3][16] However, it is derived from petroleum, a non-renewable resource, and its production can cause pollution.[2] A primary environmental concern with PEG compounds is the potential for contamination with 1,4-dioxane, a manufacturing impurity that may have health and environmental risks.[1][3] Therefore, preventing its entry into waterways is a key precaution.[4]
Disposal Decision Pathway for this compound
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. ewg.org [ewg.org]
- 2. thepinkfoundry.com [thepinkfoundry.com]
- 3. nbinno.com [nbinno.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 7. guinama.com [guinama.com]
- 8. avenalab.com [avenalab.com]
- 9. yeserchem.com [yeserchem.com]
- 10. scribd.com [scribd.com]
- 11. sbnsoftware.com [sbnsoftware.com]
- 12. epa.gov [epa.gov]
- 13. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 14. avenalab.com [avenalab.com]
- 15. farnell.com [farnell.com]
- 16. ewg.org [ewg.org]
Personal protective equipment for handling PEG-7 GLYCERYL COCOATE
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling PEG-7 Glyceryl Cocoate in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe handling and build confidence in laboratory safety procedures.
Physicochemical and Hazard Data
This compound is a non-ionic surfactant, emulsifying agent, and emollient.[1][2] It is a clear, oily liquid, colorless to pale yellow, with a characteristic odor.[1][3] It is soluble in water and alcohols.[1][2] While not classified as a hazardous substance under GHS, it can be a slight irritant to the skin and eyes.[4][5]
| Property | Value | Source |
| CAS Number | 68201-46-7 | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Mild, characteristic | [1] |
| Solubility | Soluble in water and oils | [1] |
| pH (5% aqueous solution) | 6.0 - 8.0 | [3] |
| Flash Point | > 212°F (> 100°C) | [4] |
| Health Hazard (NFPA) | 1 (Slight) | [5] |
| Flammability (NFPA) | 1 (Slight) | [5] |
| Reactivity (NFPA) | 0 (Minimal) | [5] |
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is crucial for minimizing exposure and ensuring personal safety.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[5][6] | To protect against potential eye irritation from splashes.[4][5] |
| Skin Protection | Nitrile gloves or other chemical-resistant gloves for prolonged contact.[5][6] A standard laboratory coat.[7] | To prevent potential skin irritation.[4][5] To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation.[5][6] | Inhalation is not an expected route of irritation under normal conditions.[4] |
| Hand Protection | Wear protective gloves in case of prolonged exposure.[6] | To prevent direct skin contact and potential irritation.[4] |
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is critical for both safety and experimental success.
Handling and Storage:
-
Ensure adequate ventilation in the handling area.[4]
-
Avoid contact with skin and eyes.[6]
-
Store in a cool, dry, well-ventilated area in tightly closed containers.[4][5][8]
-
Keep away from heat and incompatible materials.[4]
Spill Response:
-
Evacuate and Ventilate: Clear the area of unnecessary personnel and ensure adequate ventilation.
-
Containment: For small spills, absorb with an inert material such as sand, earth, or a universal binder.[4]
-
Collection: Collect the absorbed material into a suitable, labeled container for disposal.[5]
-
Decontamination: Clean the spill area with water.[5]
-
PPE: Wear appropriate PPE, including gloves and safety glasses, during cleanup.[4]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5]
-
Skin Contact: Wash off with soap and plenty of water.[4][5] Seek medical advice if symptoms occur.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4][5]
Disposal Plan:
-
Dispose of waste and contaminated materials in accordance with local, regional, and national regulations.[4][8]
-
Do not dispose of into sewer systems.[4]
-
Contaminated packaging should be disposed of in the same manner as the product.
Experimental Workflow for Handling this compound
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 3. yeserchem.com [yeserchem.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. avenalab.com [avenalab.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
